3-Chloro-N-methylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYIRCWXUTXYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610583 | |
| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152428-07-4 | |
| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-N-methylaniline and its Hydrochloride Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-N-methylaniline and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, analytical characterization, and applications, with a focus on practical insights and the causal relationships behind experimental choices.
Chemical Identity and CAS Number Elucidation
A crucial point of clarification for researchers is the Chemical Abstracts Service (CAS) number for 3-Chloro-N-methylaniline and its hydrochloride salt. The free base, 3-Chloro-N-methylaniline , is unambiguously assigned CAS Number 7006-52-2 [1][2]. However, a unique CAS number for 3-Chloro-N-methylaniline hydrochloride is not consistently reported in major chemical databases. It is common practice in such cases to reference the CAS number of the parent compound, 7006-52-2, when referring to the hydrochloride salt. This is a critical detail for procurement, regulatory submissions, and literature searches.
It is imperative not to confuse this compound with its isomers, such as 3-Chloro-2-methylaniline hydrochloride (CAS No. 6259-40-1) or 3-Chloro-4-methylaniline hydrochloride (CAS No. 7745-89-3), as their structural differences lead to distinct physical, chemical, and biological properties[3][4].
Below is a summary of the key identifiers for 3-Chloro-N-methylaniline:
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-N-methylaniline | PubChem[1] |
| CAS Number | 7006-52-2 | ChemicalBook[2] |
| Molecular Formula | C₇H₈ClN | PubChem[1] |
| Molecular Weight | 141.60 g/mol | PubChem[1] |
| InChI Key | WFGYSQDPURFIFL-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CNC1=CC(=CC=C1)Cl | PubChem[1] |
Physicochemical Properties and Structural Insights
3-Chloro-N-methylaniline is a substituted aniline that typically presents as a clear, light yellow to amber liquid[2]. The presence of the chlorine atom and the methyl group on the aniline ring influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis.
Key Physicochemical Data:
| Property | Value | Reference |
| Boiling Point | 243-244 °C (lit.) | ChemicalBook[2] |
| Density | 1.156 g/mL at 25 °C (lit.) | ChemicalBook[2] |
| Refractive Index | n20/D 1.5840 (lit.) | ChemicalBook[2] |
The hydrochloride salt, being a salt of a weak base, is expected to be a white to off-white crystalline solid with significantly higher water solubility compared to the free base, a common strategy employed in drug development to improve the bioavailability of amine-containing active pharmaceutical ingredients[5].
Caption: Conversion between 3-Chloro-N-methylaniline free base and its hydrochloride salt.
Synthesis and Purification Strategies
The synthesis of 3-chloro-N-methylaniline and its subsequent conversion to the hydrochloride salt are critical processes for its use in research and development.
Synthesis of 3-Chloro-N-methylaniline
A common synthetic route to substituted anilines involves the reduction of the corresponding nitro compound. While specific literature on the N-methylation of 3-chloroaniline is a viable route, a more direct approach often involves the modification of a precursor that already contains the methylamino group.
A representative synthesis for a related compound, 3-chloro-2-methylaniline, involves the reduction of 6-chloro-2-nitrotoluene[6]. This highlights a general strategy of reducing a nitro group to an amine, which is a foundational reaction in the synthesis of many aniline derivatives.
Conceptual Synthetic Pathway:
Caption: A plausible synthetic route to 3-Chloro-N-methylaniline.
Preparation of this compound
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. This process is often performed to facilitate handling, improve stability, and increase aqueous solubility.
Step-by-Step Protocol for Hydrochloride Salt Formation:
-
Dissolution: Dissolve the purified 3-Chloro-N-methylaniline free base in a suitable organic solvent, such as diethyl ether or isopropanol. The choice of solvent is critical; it should readily dissolve the free base but be a poor solvent for the resulting hydrochloride salt.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the stirred solution of the free base. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Precipitation: As the hydrochloride salt forms, it will precipitate out of the solution due to its lower solubility in the chosen organic solvent.
-
Isolation: The precipitated solid is collected by filtration.
-
Washing: The isolated solid should be washed with a small amount of the cold organic solvent used for the precipitation to remove any unreacted starting material or other impurities.
-
Drying: The final product is dried under vacuum to remove any residual solvent.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 3-Chloro-N-methylaniline and its hydrochloride salt.
Key Analytical Techniques:
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the N-methyl group around 2.8 ppm, and a broad singlet for the N-H proton. For the hydrochloride salt, a downfield shift of the aromatic and N-H protons is expected. | Structural elucidation and confirmation. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the N-methyl carbon. | Confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the free base (141.60 g/mol )[1]. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable. | Determination of molecular weight and confirmation of elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-N stretching. | Identification of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Purity assessment and quantification. |
Applications in Drug Development and Research
Substituted anilines are prevalent structural motifs in a wide array of pharmaceuticals. 3-Chloro-N-methylaniline serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is analogous to other chloroanilines, which are used in the synthesis of various bioactive compounds. For instance, 3-chloroaniline is a precursor in the manufacture of pharmaceuticals, dyes, and agrochemicals. It has been utilized in the synthesis of serotonin 5-HT2A and 5-HT2C receptor ligands for potential obesity treatment and in the development of novel COX-2 inhibitors.
The presence of the chlorine atom can modulate the lipophilicity and metabolic stability of a drug candidate, while the secondary amine provides a key reactive handle for further chemical modifications.
Workflow for Utilizing 3-Chloro-N-methylaniline in Drug Discovery:
Caption: Role of 3-Chloro-N-methylaniline in a typical drug discovery workflow.
Safety and Handling
As with all substituted anilines, 3-Chloro-N-methylaniline and its hydrochloride salt must be handled with appropriate safety precautions.
GHS Hazard Information for 3-Chloro-N-methylaniline:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Eye Damage/Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
3-Chloro-N-methylaniline (CAS No. 7006-52-2) and its hydrochloride salt are important chemical intermediates with significant potential in synthetic chemistry and drug discovery. A clear understanding of their chemical identity, properties, synthesis, and safe handling is paramount for researchers and drug development professionals. This guide provides a foundational understanding to facilitate the effective and safe utilization of these compounds in a laboratory and industrial setting.
References
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PubChem. (n.d.). 3-Chloro-4-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
Sources
- 1. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]
- 3. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-methylaniline hydrochloride | C7H9Cl2N | CID 62651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 638-03-9: 3-Methylaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Chloro-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-N-methylaniline hydrochloride, a key chemical intermediate. Designed for researchers, chemists, and professionals in pharmaceutical development and fine chemical synthesis, this document delves into the compound's core chemical properties, provides validated methodologies for its synthesis and analysis, explores its applications, and outlines critical safety protocols. The narrative is structured to deliver not just data, but expert insights into the causality behind experimental choices and quality control.
Compound Identification and Nomenclature
This compound is the salt form of the secondary aromatic amine, 3-Chloro-N-methylaniline. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it a more versatile reagent in various synthetic applications compared to its free base form.
-
IUPAC Name: 3-chloro-N-methylanilinium chloride
-
Synonyms: N-Methyl-3-chloroaniline hydrochloride, (3-Chlorophenyl)methylammonium chloride
-
CAS Number: 152428-07-4[1]
-
Molecular Formula: C₇H₉Cl₂N
-
Molecular Weight: 178.06 g/mol
The free base, 3-Chloro-N-methylaniline, is identified by:
Physicochemical and Spectroscopic Properties
The physicochemical properties of the free base and the hydrochloride salt differ significantly, primarily in their physical state and solubility. The protonation of the nitrogen atom to form the salt dramatically increases its polarity.
Physical Properties
Quantitative data for the free base and hydrochloride salt are summarized below. Data for the hydrochloride salt are less commonly published; therefore, its appearance is described based on typical properties of similar aniline salts.
| Property | 3-Chloro-N-methylaniline (Free Base) | This compound (Salt) | Reference(s) |
| Appearance | Clear yellow to brown liquid | Expected to be an off-white to light tan crystalline solid | [3] |
| Boiling Point | 243-244 °C (at 760 mmHg) | Decomposes upon strong heating | [4] |
| Melting Point | Not applicable (liquid at STP) | Data not widely published; expected to be >150 °C | |
| Density | ~1.156 g/mL at 25 °C | Not applicable (solid) | [4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | Soluble in water and lower alcohols (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents | |
| pKa (of conjugate acid) | ~4.05 (Predicted) | Not applicable | [4] |
Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key differences between the free base and the salt are observable in IR and NMR spectra due to the protonation of the amine group.
| Technique | Key Characteristics of this compound |
| ¹H NMR | Ar-H (Aromatic Protons): Complex multiplet signals expected in the range of δ 7.0-7.5 ppm. The electron-withdrawing effect of the ammonium group will cause a downfield shift compared to the free base. N-H Protons: A broad singlet, often exchangeable with D₂O, expected significantly downfield (typically δ >10 ppm) due to the positive charge. N-CH₃ (Methyl Protons): A singlet expected around δ 3.0-3.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Six distinct signals are expected. The carbon attached to the nitrogen (C-N) will be shifted downfield to ~140-145 ppm. The carbon attached to chlorine (C-Cl) is expected around ~135 ppm. Other aromatic carbons will appear between 120-130 ppm. Methyl Carbon: A signal expected around 30-35 ppm. |
| FTIR (KBr Pellet) | N⁺-H Stretch: A very broad and strong absorption band from ~2400-3200 cm⁻¹ is the most characteristic feature of the ammonium salt. This often appears as a series of bumpy peaks overlying the C-H stretches. C-N Stretch: ~1200-1250 cm⁻¹. C-Cl Stretch: A strong band typically found in the 700-800 cm⁻¹ region. Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (ESI+) | The observed parent ion will be that of the free base [M+H]⁺. Expected m/z: 142.04 (for C₇H₉³⁵ClN⁺). Isotope Pattern: A characteristic M+2 peak at m/z 144, approximately one-third the intensity of the parent peak, due to the presence of the ³⁷Cl isotope. Key Fragments: Loss of the methyl group (-15) or cleavage of the aromatic ring. Common fragments for the free base are observed at m/z 141, 140, and 79.[2] |
Synthesis and Purification Protocols
The synthesis of this compound is typically a two-step process: the N-methylation of 3-chloroaniline followed by the formation of the hydrochloride salt. This approach ensures high selectivity and purity.
Step 1: N-methylation of 3-Chloroaniline
The direct methylation of anilines can be challenging due to the potential for over-methylation to form the tertiary amine (N,N-dimethylaniline). However, with careful control of stoichiometry and reaction conditions, high yields of the desired secondary amine can be achieved. The following protocol is based on established methodologies for aniline alkylation.[5]
Causality: This process utilizes a heterogeneous copper-based catalyst, which facilitates the reaction between methanol and the amine at elevated temperature and pressure. The use of an autoclave is necessary to reach the required reaction temperature while maintaining the volatile methanol in the liquid phase to ensure an effective reaction rate.
Protocol:
-
Reactor Setup: To a high-pressure stainless-steel autoclave, add 3-chloroaniline (1.0 mol), methanol (4.0 mol, 4 equivalents), and a copper chromite catalyst (5% by weight of the aniline).
-
Reaction: Seal the autoclave and purge with nitrogen gas. Heat the mixture to 220-250 °C with vigorous stirring. The internal pressure will rise to approximately 50-100 atm.[5]
-
Monitoring: Maintain the temperature and stirring for 8-12 hours. The reaction progress can be monitored by withdrawing samples (if the reactor allows) and analyzing them by GC-MS to check for the disappearance of the starting material.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess pressure. Filter the reaction mixture to remove the heterogeneous catalyst.
-
Isolation: The excess methanol is removed from the filtrate by rotary evaporation. The resulting crude oil, containing 3-chloro-N-methylaniline, is then purified by vacuum distillation.
Step 2: Formation of the Hydrochloride Salt
This is a straightforward acid-base neutralization. The choice of solvent is important to facilitate the precipitation of the salt.
Causality: The free base is soluble in a non-polar solvent like diethyl ether, but its hydrochloride salt is not. Adding ethereal HCl causes an immediate reaction and precipitation of the pure salt, leaving most organic impurities behind in the solvent.
Protocol:
-
Dissolution: Dissolve the purified 3-chloro-N-methylaniline (1.0 mol) in anhydrous diethyl ether (500 mL).
-
Precipitation: Cool the solution in an ice bath. Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with constant stirring. The hydrochloride salt will precipitate as a solid.
-
Completion: Continue adding the HCl solution until no further precipitation is observed. The endpoint can be checked with pH paper on a wet glass rod held above the solution (fumes should be acidic).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Analytical Quality Control
To ensure the compound meets the standards required for research and development, particularly in pharmaceutical applications, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.
Causality: A reverse-phase HPLC method is ideal for separating the polar analyte from less polar impurities. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. UV detection is highly effective due to the aromatic nature of the compound.
Recommended HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
Applications in Research and Development
This compound serves as a crucial building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the secondary amine for nucleophilic substitution or coupling reactions, and the aromatic ring which can undergo further electrophilic substitution.
-
Pharmaceutical Synthesis: The chloroaniline motif is prevalent in many active pharmaceutical ingredients (APIs). 3-Chloroaniline is a known precursor in the synthesis of ligands for serotonin 5-HT2A/5-HT2C receptors, which are targets for treating obesity, and in the development of novel COX-2 inhibitors. The N-methylated version allows for the creation of analogues with altered pharmacokinetic properties, such as improved cell permeability or modified metabolic stability. It is a key intermediate for creating more complex heterocyclic structures common in modern drug discovery.
-
Agrochemicals: Chlorinated anilines are foundational to many herbicides and pesticides. For instance, related compounds are used to synthesize quinolinecarboxylic acid herbicides.[6] 3-Chloro-N-methylaniline can be used to develop new derivatives with enhanced potency or different selectivity profiles.
-
Dye and Pigment Industry: As a substituted aniline, it can serve as a precursor or coupling agent in the synthesis of azo dyes. The specific substitution pattern influences the final color and lightfastness of the dye.
Safety, Handling, and Storage
As with all chlorinated aromatic amines, this compound must be handled with appropriate precautions.
-
Hazard Identification: The compound is expected to be harmful if swallowed or in contact with skin, and to cause serious eye and skin irritation. Aniline derivatives are known to be potential methemoglobin-forming agents, which can impair the blood's ability to carry oxygen.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the powder outside of a fume hood, a respirator with a particulate filter is recommended.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep it segregated from strong oxidizing agents and strong bases. The hydrochloride salt is stable under normal storage conditions but, like many anilines, can darken over time with exposure to light and air without significant degradation in purity.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
References
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. Retrieved from [Link]
- Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Retrieved from [Link]
- Google Patents. (1974). US3819709A - Synthesis of n-methylaniline.
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Google Patents. (2008). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
Sources
- 1. 152428-07-4|this compound|BLD Pharm [bldpharm.com]
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- 3. echemi.com [echemi.com]
- 4. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]
- 5. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Molecular Structure and Properties of 3-Chloro-N-methylaniline Hydrochloride
Executive Summary: This document provides an in-depth technical analysis of 3-Chloro-N-methylaniline hydrochloride, a significant chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. As a Senior Application Scientist, this guide moves beyond a simple recitation of data, offering a synthesized perspective on the molecule's structural characterization, synthesis, and handling. We will explore the causal relationships between its structure and its spectroscopic signatures, provide validated experimental protocols, and contextualize its reactivity. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this compound.
Chemical Identity and Molecular Structure
This compound is the salt form of the secondary aromatic amine, 3-Chloro-N-methylaniline. The hydrochloride form is often preferred in laboratory and industrial settings due to its increased stability and improved handling characteristics compared to the free base. The core structure consists of an aniline ring substituted with a chlorine atom at the meta-position (C3) and a methyl group on the nitrogen atom. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.
Table 1: Core Chemical Identifiers
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | 3-chloro-N-methylaniline | 3-chloro-N-methylanilinium chloride | PubChem[1] |
| CAS Number | 7006-52-2 | Not explicitly assigned; derived from base | ChemicalBook, PubChem[1][2] |
| Molecular Formula | C₇H₈ClN | C₇H₉Cl₂N | PubChem[1] |
| Molecular Weight | 141.60 g/mol | 178.06 g/mol | PubChem[1] |
| Canonical SMILES | CNC1=CC(=CC=C1)Cl | CNC1=CC(=CC=C1)Cl.Cl | PubChem[1] |
| InChIKey | WFGYSQDPURFIFL-UHFFFAOYSA-N | YOQUZCNSUOJWQS-UHFFFAOYSA-N (related structure) | PubChem[1][3] |
The protonation of the amine nitrogen fundamentally alters the electronic and physical properties of the molecule, which is a key consideration in its application and analysis.
Caption: 2D structure of this compound.
Physicochemical Properties
The conversion of the free base amine to its hydrochloride salt significantly impacts its physical properties. Salts are typically crystalline solids with higher melting points and greater solubility in polar solvents, including water, compared to their corresponding free bases.
Table 2: Physicochemical Data
| Property | Value (Free Base) | Rationale for Hydrochloride Salt | Source |
| Appearance | Liquid | Expected to be a crystalline solid | PubChem[4] |
| Boiling Point | 243-244 °C | Decomposes at high temperatures | ChemicalBook[2] |
| Melting Point | Not applicable | Significantly higher than the free base | N/A |
| Density | 1.156 g/mL at 25 °C | Higher due to crystalline packing | ChemicalBook[2] |
| Solubility | Insoluble in water; soluble in alcohol | Soluble in water and polar protic solvents | Ataman Kimya |
| Refractive Index | n20/D 1.5840 | Not applicable for solids | ChemicalBook[2] |
Spectroscopic and Analytical Characterization
Structural elucidation relies on a combination of spectroscopic methods. The protonation at the nitrogen is a key feature that provides a distinct diagnostic marker in both NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum of the hydrochloride salt will exhibit notable differences from the free base. The proton attached to the nitrogen (N-H) will appear as a broad singlet, often significantly downfield, and its integration will correspond to one proton. The N-methyl (N-CH₃) protons will also experience a downfield shift due to the inductive effect of the positively charged nitrogen. The aromatic protons will remain in the typical 6.5-7.5 ppm range, with splitting patterns dictated by the substitution.
-
¹³C NMR: Similar to the proton spectrum, the carbon of the N-methyl group will be shifted downfield upon protonation. The aromatic carbons will also be affected, particularly the carbon directly bonded to the nitrogen (C1).
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of the hydrochloride salt is the appearance of a very broad and strong absorption band in the 2400-3000 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration of a secondary ammonium salt. This band often overlaps with the C-H stretching vibrations. In contrast, the free base exhibits a sharper, single N-H stretch around 3400 cm⁻¹. Other key peaks include C-N stretching and C-Cl stretching vibrations.[1]
Mass Spectrometry (MS)
When analyzed by standard techniques like electron ionization (EI) MS, the compound will typically show the mass of the free base. The heat and vacuum of the source cause the salt to dissociate into the volatile free amine and HCl. Therefore, the mass spectrum will display a molecular ion peak (M⁺) for 3-Chloro-N-methylaniline. A characteristic isotopic pattern for chlorine will be observed, with peaks at m/z 141 and 143 in an approximate 3:1 ratio.[1]
Synthesis and Reaction Chemistry
The preparation of this compound is a two-step process: synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 3-Chloro-N-methylaniline (Free Base)
A common and efficient method for the N-methylation of anilines is reductive amination. This avoids the potential for over-methylation that can occur with alkyl halides.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 eq).
-
Reagent Addition: Add formic acid (2.5 eq) followed by aqueous formaldehyde (37%, 2.2 eq). Causality: Formic acid acts as both the solvent and the reducing agent in this reaction, while formaldehyde provides the methyl group.
-
Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for 6-8 hours. The reaction progress should be monitored by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature and slowly add an aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). This neutralizes the excess formic acid and deprotonates the product to the free base.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Chloro-N-methylaniline. The product can be further purified by column chromatography if necessary.
Preparation of the Hydrochloride Salt
This is a standard acid-base reaction designed to produce a solid, stable salt.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 3-Chloro-N-methylaniline free base in a minimal amount of a non-polar organic solvent, such as diethyl ether or tert-butyl methyl ether.
-
Precipitation: Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution. Trustworthiness: The use of anhydrous solvents and reagents is crucial to prevent the incorporation of water into the final product and to ensure a crystalline solid precipitates.
-
Isolation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Washing and Drying: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material, and dry under vacuum to yield the final this compound.
Applications in Research and Development
As a functionalized aniline, this compound is a versatile building block. Its primary applications are as an intermediate in multi-step syntheses.
-
Pharmaceuticals: Serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The specific substitution pattern is often designed to fit into the binding pocket of a biological target.
-
Agrochemicals: Used in the production of herbicides and pesticides.
-
Dye Industry: A common component in the synthesis of azo dyes.
-
Material Science: Can be used in the development of polymers and other advanced materials.
The N-methyl group, compared to a primary amine, alters the molecule's nucleophilicity, basicity, and steric profile, allowing chemists to fine-tune the properties of the final product.
Safety, Handling, and Storage
Hazard Profile (based on the free base):
The GHS classification for 3-Chloro-N-methylaniline indicates several hazards.[1] The hydrochloride salt should be handled with the same, if not greater, level of caution.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents and strong bases.
References
Sources
- 1. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]
- 3. 3-Chloro-4-methylaniline hydrochloride | C7H9Cl2N | CID 62651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Chloro-N-methylaniline hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Chloro-N-methylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the strategic two-step synthesis, beginning with the catalytic hydrogenation of 3-chloronitrobenzene to produce the 3-chloroaniline precursor, followed by a highly efficient reductive amination to yield 3-chloro-N-methylaniline. The final section covers the straightforward conversion to its hydrochloride salt. The guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses critical process considerations to ensure high yield and purity. All procedures are grounded in established chemical literature and safety standards, making this a vital resource for researchers and process chemists in drug development and fine chemical manufacturing.
Introduction and Strategic Overview
3-Chloro-N-methylaniline and its hydrochloride salt are valuable building blocks in organic synthesis. The substituted aniline motif is present in a range of biologically active molecules, including serotonin receptor ligands for obesity treatment and novel COX-2 inhibitors.[1] The precise and efficient synthesis of this compound is therefore of significant interest to the scientific community.
This guide outlines a preferred, two-stage synthetic strategy, which is both efficient and amenable to scale-up. The pathway is as follows:
-
Precursor Synthesis : Reduction of 3-chloronitrobenzene to 3-chloroaniline.
-
Core Synthesis : Selective N-methylation of 3-chloroaniline to 3-chloro-N-methylaniline.
-
Salt Formation : Conversion of the free base to the stable hydrochloride salt.
The chosen methods—catalytic hydrogenation and reductive amination—are favored for their high yields, operational simplicity, and favorable environmental profiles compared to older methods that use stoichiometric and often hazardous reagents like iron powder in acid.[2]
Physicochemical Properties
A summary of the key physical and chemical properties for the starting material, intermediate, and final product is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 230.5 | 1.215 (22 °C) | 1.594 |
| 3-Chloro-N-methylaniline | C₇H₈ClN | 141.60 | 243-244 | 1.156 (25 °C) | 1.584 |
| 3-Chloro-N-methylaniline HCl | C₇H₉Cl₂N | 178.06 | N/A (Solid) | N/A | N/A |
(Data sourced from PubChem and ChemicalBook)[3][4][5]
Synthesis Pathway Visualization
The overall synthetic workflow is depicted below. This process is designed for optimal efficiency, beginning with a commercially available nitroaromatic compound and proceeding through two high-yielding steps to the final hydrochloride salt.
Caption: Overall synthesis map from 3-chloronitrobenzene to the target hydrochloride salt.
Part I: Synthesis of 3-Chloroaniline Precursor
The foundational step in this pathway is the production of 3-chloroaniline. The most effective and clean industrial method is the catalytic hydrogenation of 3-chloronitrobenzene.[2]
Causality Behind Experimental Choices
-
Reaction : Catalytic hydrogenation is chosen over alternatives like iron/acid reduction because it avoids the generation of large volumes of iron oxide sludge, offering a greener and simpler workup procedure.[2]
-
Catalyst : Raney-Nickel is a highly effective and cost-efficient catalyst for the reduction of nitroarenes.[2] Palladium-on-carbon (Pd/C) is another excellent alternative.[6]
-
Dechlorination Inhibitor : A critical challenge during the hydrogenation of halogenated nitroaromatics is hydrodehalogenation (loss of the chlorine atom). To suppress this side reaction, a dechlorination inhibitor is often added. Organic amines or other specialized reagents can serve this purpose, preserving the chloro-substituent and maximizing the yield of the desired product.[2]
-
Solvent : Low-molecular-weight alcohols like methanol or ethanol are excellent solvents for this reaction, as they readily dissolve the starting material and are compatible with the catalytic system.[2]
Experimental Protocol: Catalytic Hydrogenation
Warning : This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Raney-Ni). It must be performed in a properly rated hydrogenation reactor (autoclave) by trained personnel.
-
Reactor Charging : To a 500 mL stainless steel autoclave, add 3-chloronitrobenzene (31.5 g, 0.2 mol) and ethanol (150 mL).
-
Catalyst Addition : Under a nitrogen atmosphere, carefully add Raney-Nickel (approx. 3 g, slurry washed with ethanol) and a dechlorination inhibitor (e.g., triethylamine, 0.5 mL).
-
Hydrogenation : Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction Execution : Pressurize the reactor with hydrogen to 1.0 MPa. Begin stirring and heat the mixture to 60-70 °C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction is typically complete when hydrogen uptake ceases (usually 3-5 hours).
-
Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification : Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution : The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it immediately with water. The filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude 3-chloroaniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]
Part II: N-Methylation of 3-Chloroaniline
The core transformation is the selective methylation of the primary amine. Reductive amination using formaldehyde is a classic, reliable, and high-yielding method for this purpose.
Mechanistic Insight: Reductive Amination
The reaction proceeds via a two-stage, one-pot process.
-
Iminium Ion Formation : The primary amine (3-chloroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient Schiff base, which is protonated to form a reactive iminium ion.
-
Hydride Reduction : A mild reducing agent, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the desired N-methyl secondary amine.
Caption: Mechanism of reductive amination for N-methylation.
Advanced Alternative: Catalytic N-Methylation
Modern synthetic chemistry offers greener alternatives using methanol as a "C1" source via a "borrowing hydrogen" mechanism.[7] This process, often catalyzed by Ruthenium or Iridium complexes, involves the temporary oxidation of methanol to formaldehyde in situ, which then undergoes reductive amination with the catalyst regenerating itself. While environmentally attractive as the only byproduct is water, these methods often require specialized transition-metal catalysts and may necessitate more rigorous optimization.[7]
Experimental Protocol: Reductive Amination
-
Initial Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (12.75 g, 0.1 mol) in methanol (200 mL). Cool the solution to 0 °C in an ice bath.
-
Formaldehyde Addition : To the stirred solution, add aqueous formaldehyde (37 wt. %, 8.1 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reduction : Add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30-45 minutes. Caution : Hydrogen gas evolution will occur. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Quenching and Extraction : Carefully quench the reaction by the slow addition of water (100 mL). Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (150 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification : Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield crude 3-chloro-N-methylaniline as an oil. The product can be further purified by vacuum distillation if necessary.
Part III: Hydrochloride Salt Formation
For improved stability, handling, and solubility in certain applications, the free amine is converted to its hydrochloride salt.
Experimental Protocol: Salt Formation
-
Dissolution : Dissolve the purified 3-chloro-N-methylaniline (14.1 g, 0.1 mol) in anhydrous diethyl ether (150 mL).
-
Precipitation : While stirring, slowly add a solution of 2M HCl in diethyl ether until precipitation ceases and the solution becomes slightly acidic (test with pH paper).
-
Isolation : Collect the resulting white precipitate by vacuum filtration.
-
Drying : Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield this compound.
Safety and Handling
-
3-Chloroaniline : This compound is toxic and readily absorbed through the skin. It may cause methemoglobinemia, leading to cyanosis.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.
-
3-Chloro-N-methylaniline : Assumed to have similar toxicity to the parent aniline. GHS classifications indicate it can cause skin and serious eye irritation and may cause respiratory irritation.[4]
-
Reagents : Handle all reagents, especially formaldehyde (a known carcinogen) and sodium borohydride (flammable solid that reacts with water to produce hydrogen), with extreme care according to their Safety Data Sheets (SDS).
Conclusion
The synthetic pathway detailed in this guide, centered on catalytic hydrogenation followed by reductive amination, represents a reliable and efficient method for producing high-purity this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt these protocols for various scales of production. Adherence to strict safety protocols is paramount throughout the synthesis.
References
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3-Chloroaniline | C6H6ClN | CID 7932 . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
3-CHLOROANILINE . Ataman Kimya. Available from: [Link]
- Method for synthesizing 3-chloro-4-methylaniline (CN104370747A). Google Patents.
- Production process of herbicide intermediate 3-chloro-2-methylaniline (CN100427458C). Google Patents.
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source . ACS Omega via PubMed Central, National Institutes of Health. Available from: [Link]
- Method for preparing m-chloro aniline (CN101774930A). Google Patents.
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3-chloro-N-methylaniline | C7H8ClN | CID 138900 . PubChem, National Center for Biotechnology Information. Available from: [Link]
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A Comprehensive Spectroscopic Analysis of 3-Chloro-N-methylaniline Hydrochloride: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the spectroscopic signature of 3-Chloro-N-methylaniline hydrochloride. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. By explaining the causality behind spectral features and providing robust experimental protocols, this guide serves as an authoritative reference for the characterization of this important chemical intermediate.
Introduction and Molecular Structure
3-Chloro-N-methylaniline is a substituted aromatic amine widely utilized as a precursor and intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its characterization is fundamental to ensuring purity, verifying reaction outcomes, and understanding its chemical behavior. The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents.
The protonation of the secondary amine nitrogen to form the hydrochloride salt profoundly influences the molecule's electronic environment and, consequently, its spectroscopic properties. This guide will dissect these properties, offering a comparative perspective with the free base where relevant, to provide a complete analytical picture.
The structural identity of this compound is the foundation of its spectral characterization.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the protonation at the nitrogen and the substitution pattern on the aromatic ring create a distinct and interpretable set of signals.
Theoretical Principles: Causality of Chemical Shifts
The chemical shift (δ) in NMR is dictated by the local electronic environment of each nucleus.
-
Aromatic Protons: These protons typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[1] The electron-withdrawing nature of the chlorine atom and the protonated amino group (-N⁺H₂-CH₃) further deshields the aromatic protons, shifting them downfield.
-
N-Methyl Protons: Protons on carbons adjacent to a nitrogen atom are deshielded and typically appear around 2.3-3.0 ppm.[2] The positive charge on the adjacent nitrogen in the hydrochloride salt induces a significant downfield shift compared to the free amine.
-
N-H Protons: In the free amine, the N-H proton signal is often broad and its position is variable.[3] In the hydrochloride salt, two protons are attached to the nitrogen (N⁺H₂). These protons are highly deshielded and often exchange with solvent, leading to a very broad signal that can appear significantly downfield.
-
¹³C Chemical Shifts: Aromatic carbons resonate in the 120-150 ppm range.[1] The carbon directly attached to the chlorine (C-Cl) will be shifted downfield due to the halogen's inductive effect. The carbon attached to the nitrogen (C-N) will also be deshielded.
¹H NMR Analysis
The predicted ¹H NMR spectrum is characterized by distinct regions for the aromatic, N-methyl, and N-H protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Justification |
| Aromatic (H2, H4, H5, H6) | 7.2 - 7.8 | Multiplet (m) | Complex splitting pattern due to meta and ortho coupling. Deshielded by the aromatic ring current and electron-withdrawing substituents. |
| N⁺-H₂ | 9.0 - 11.0 (variable) | Broad Singlet (br s) | Significant deshielding from the positive charge on nitrogen. Broadness due to rapid exchange and quadrupolar coupling. |
| N-CH₃ | ~3.0 - 3.5 | Singlet (s) | Deshielded by the adjacent positively charged nitrogen atom. Shifted downfield relative to the free amine. |
¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms and insight into their electronic environment.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C-N (C1) | 140 - 145 | Aromatic carbon attached to the electron-withdrawing N⁺H₂-CH₃ group. |
| C-Cl (C3) | 133 - 138 | Aromatic carbon attached to the electronegative chlorine atom. |
| Aromatic (C2, C4, C5, C6) | 115 - 130 | Standard range for aromatic carbons, with specific shifts influenced by the relative positions to the substituents.[1] |
| N-CH₃ | 30 - 35 | Aliphatic carbon attached to nitrogen, shifted slightly downfield due to the positive charge.[2] |
Experimental Protocol: NMR Spectroscopy
Figure 2: Standard workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The transformation from a secondary amine to an ammonium salt creates the most dramatic and diagnostic changes in the IR spectrum.
Spectral Interpretation: The Signature of Protonation
-
N⁺-H Stretching: The most telling feature of the hydrochloride salt is the appearance of a very broad and strong absorption band in the 2500-3000 cm⁻¹ region.[4][5] This is characteristic of the N⁺-H stretching vibrations in an ammonium salt and replaces the sharper, weaker secondary amine N-H stretch typically seen around 3350-3310 cm⁻¹.[6]
-
Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Medium to strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.
-
N-H Bending: A medium to strong band is expected around 1560-1620 cm⁻¹ due to the NH₂⁺ deformation (bending) vibration.[4]
-
C-N Stretching: The C-N stretch in aromatic amines is found between 1200-1350 cm⁻¹.[2]
-
C-Cl Stretching: A strong absorption is expected in the fingerprint region, typically between 700-800 cm⁻¹, for the C-Cl bond on an aromatic ring.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Diagnostic Feature |
| N⁺-H₂ Stretch | 2500 - 3000 | Strong, very broad | Hallmark of the ammonium salt. Absent in free base. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, sharp | Indicates aromatic C-H bonds. |
| N-H Bend | 1560 - 1620 | Medium - Strong | Confirms the presence of the NH₂⁺ group.[4] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong | Confirms the presence of the aromatic ring. |
| C-N Stretch | 1200 - 1350 | Medium | Aromatic amine C-N bond. |
| C-Cl Stretch | 700 - 800 | Strong | Indicates the C-Cl bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues. When analyzed by standard techniques like electron ionization (EI), the hydrochloride salt typically fragments as the free base.
Fragmentation Analysis: The Chlorine Isotope Pattern
The most definitive feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:
-
M⁺ peak: Corresponding to the molecule with ³⁵Cl.
-
[M+2]⁺ peak: Corresponding to the molecule with ³⁷Cl, with an intensity approximately one-third that of the M⁺ peak.[8]
For 3-Chloro-N-methylaniline (C₇H₈ClN, Mol. Wt. ≈ 141.60), the molecular ion region will show:
-
A peak at m/z 141 (M⁺, corresponding to C₇H₈³⁵ClN⁺)
-
A peak at m/z 143 ([M+2]⁺, corresponding to C₇H₈³⁷ClN⁺) with ~32% the intensity of the m/z 141 peak.
A plausible fragmentation pathway involves the loss of various groups, leading to stable carbocations or radical cations.
Figure 3: Proposed EI fragmentation pathway for 3-Chloro-N-methylaniline.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment | Notes |
| 141 | 143 | [C₇H₈ClN]⁺˙ | Molecular ion (M⁺). Exhibits the characteristic 3:1 isotope ratio. |
| 140 | 142 | [C₇H₇ClN]⁺ | Loss of a hydrogen radical from the molecular ion.[9] |
| 126 | 128 | [C₆H₅ClN]⁺ | Loss of a methyl radical (•CH₃), a common fragmentation for N-methyl compounds. |
| 106 | - | [C₇H₈N]⁺ | Loss of a chlorine radical (•Cl). The isotope pattern is lost. |
| 77 | - | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane). The free base is analyzed after potential in-situ neutralization in the hot GC inlet.
-
GC Method: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the analyte peak. Examine the mass spectrum corresponding to that peak to identify the molecular ion and key fragment ions.
Summary
The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle.
-
¹H and ¹³C NMR confirm the carbon-hydrogen framework and highlight the electronic effects of the substituents and the protonated nitrogen.
-
IR Spectroscopy provides unequivocal evidence of the hydrochloride salt form through the distinctive broad N⁺-H₂ stretching band, which is absent in the free amine.
-
Mass Spectrometry confirms the molecular weight of the parent amine and its elemental composition through the characteristic M⁺/[M+2]⁺ isotopic pattern for chlorine.
Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this compound, essential for its application in scientific research and development.
References
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
PubChem. (n.d.). 3-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]
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Caballero, A., et al. (2013). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
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Lord, R. C., & Merrifield, R. E. (1953). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Journal of Chemical Physics. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
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JoVE. (n.d.). NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
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Smith, B. C. (2023). The Infrared Spectra of Halogenated Organic Compounds. Spectroscopy Online. [Link]
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solubility of 3-Chloro-N-methylaniline hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-N-methylaniline Hydrochloride in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the dissolution of this compound. We will explore the physicochemical properties of this compound, delve into the theoretical underpinnings of its solubility, present methodologies for empirical determination, and provide estimated solubility profiles based on analogous compounds and first principles. The guide is structured to empower the reader with the knowledge to make informed decisions in experimental design, formulation development, and process chemistry.
Introduction to this compound
This compound is the salt form of the parent compound 3-Chloro-N-methylaniline, a substituted aniline that finds utility as an intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. The hydrochloride salt is often preferred in laboratory and industrial settings due to its increased stability and ease of handling compared to the free base.
The introduction of the hydrochloride moiety fundamentally alters the molecule's physicochemical properties, most notably its solubility. As an ionic salt, this compound exhibits significantly different solubility behavior than its free base, particularly in the diverse landscape of organic solvents. Understanding this behavior is paramount for its effective use in synthesis, purification, and formulation.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solvated state. For an ionic compound like this compound, the dissolution process can be conceptually broken down into two key energetic considerations:
-
Lattice Energy: This is the energy required to break apart the ionic lattice of the solid crystal. For this compound, this involves overcoming the electrostatic attractions between the N-methylanilinium cation and the chloride anion.
-
Solvation Energy: This is the energy released when the dissociated ions are stabilized by the solvent molecules. The nature and extent of these ion-solvent interactions are highly dependent on the properties of the solvent.
A simplified representation of the dissolution process is illustrated below:
Figure 1: Energetics of the dissolution process for an ionic compound.
For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy. The overall enthalpy of solution (ΔH_solution) is the net result of these two competing forces.
The Role of the Solvent
The adage "like dissolves like" provides a useful, albeit simplified, starting point. A more nuanced understanding requires consideration of specific solvent properties:
-
Polarity: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the dissociated ions, thus favoring dissolution.
-
Hydrogen Bonding Capability:
-
Protic Solvents (e.g., alcohols, water) can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both the cation (via donation to the chloride anion) and the anion (via acceptance from the N-H group of the anilinium cation).
-
Aprotic Polar Solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors but not donors. They can effectively solvate the cation but are less effective at solvating the chloride anion.
-
-
Nonpolar Solvents (e.g., hexane, toluene) lack the ability to form significant interactions with the ions and are therefore generally poor solvents for ionic salts.
Estimated Solubility Profile of this compound
| Solvent Class | Solvent Example | Estimated Solubility | Rationale |
| Polar Protic | Methanol | High | Methanol's high polarity and ability to act as both a hydrogen bond donor and acceptor allow for effective solvation of both the anilinium cation and the chloride anion. |
| Ethanol | Moderate to High | Similar to methanol, but the increased nonpolar character of the ethyl group may slightly reduce its solvating power for highly ionic species. | |
| Water | High | As a highly polar protic solvent, water is expected to be an excellent solvent for this salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | DMSO has a high dielectric constant and is a strong hydrogen bond acceptor, allowing for good solvation of the cation. However, its inability to act as a hydrogen bond donor limits its interaction with the chloride anion, potentially leading to lower solubility compared to protic solvents. |
| Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the cation. | |
| Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and DMF, and while it possesses a dipole moment, its ability to solvate ions is weaker, leading to lower expected solubility. | |
| Nonpolar | Toluene | Very Low / Insoluble | The nonpolar nature of toluene and its inability to form significant electrostatic or hydrogen bonding interactions with the ions result in very poor solvation. |
| Hexane | Very Low / Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is an extremely poor solvent for ionic compounds. | |
| Chlorinated | Dichloromethane (DCM) | Low | While possessing a dipole moment, DCM is a relatively nonpolar solvent with no hydrogen bonding capability. It is not expected to be an effective solvent for this salt. |
Disclaimer: This table presents estimated solubilities based on theoretical principles and data from analogous compounds. Empirical determination is necessary for precise quantitative values.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following section outlines a standard protocol for determining the solubility of this compound.
The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Prepare multiple replicate samples for each solvent.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature, avoiding disturbance of the solid.
-
Immediately filter the collected supernatant through a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove any undissolved micro-particulates.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility using the following formula, accounting for all dilution factors:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Initial sample volume
-
The workflow for this method is visualized below:
Figure 2: Workflow for the isothermal shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound:
-
Temperature: The solubility of most solids in liquids increases with temperature. This relationship, however, is not always linear and should be determined empirically if solubility at various temperatures is required.
-
pH (in aqueous or protic solvents): While not the primary focus of this guide, it is important to note that in aqueous or protic systems, a decrease in pH will suppress the dissociation of the anilinium cation, potentially impacting solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound can exhibit different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form being used.
Conclusion
The is a critical parameter that dictates its utility in various chemical processes. While a comprehensive, publicly available dataset for this specific compound is lacking, a strong predictive understanding can be achieved through the application of fundamental principles of physical chemistry. It is anticipated that polar protic solvents will be the most effective, followed by polar aprotic solvents, with nonpolar solvents being largely ineffective. For applications requiring precise solubility data, the isothermal shake-flask method provides a reliable and accurate means of empirical determination. This guide serves as a foundational resource for scientists and researchers, enabling them to approach the use of this compound with a robust and scientifically grounded perspective.
References
-
General Principles of Solubility
- Title: "Solubility"
- Source: IUPAC Gold Book
-
URL: [Link]
-
Shake-Flask Method for Solubility Determination
- Title: "Measurement of solubility by the satur
- Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs)
-
URL: [Link]
-
Properties of 3-Chloro-N-methylaniline
- Title: "3-Chloro-N-methylaniline"
- Source: PubChem, National Center for Biotechnology Inform
-
URL: [Link]
-
Solubility of Analogous Compounds (Aniline Hydrochloride)
- Title: "Aniline Hydrochloride"
- Source: PubChem, National Center for Biotechnology Inform
-
URL: [Link]
A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-N-methylaniline Hydrochloride
Introduction
3-Chloro-N-methylaniline hydrochloride is an aromatic amine derivative of significant interest in chemical synthesis, serving as a key intermediate in the production of various pharmaceuticals and agrochemicals. The integrity and purity of this compound are paramount to ensure the safety, efficacy, and quality of the final products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines scientifically grounded protocols for its optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Physicochemical Properties and Molecular Structure
Understanding the inherent physicochemical properties of this compound is fundamental to predicting its stability profile. The molecule consists of an aniline core, substituted with a chlorine atom at the meta position and a methyl group on the nitrogen atom. The hydrochloride salt form significantly influences its properties compared to the free base.
Molecular Structure:
Caption: Structure of this compound.
The presence of the electron-withdrawing chlorine atom and the N-methyl group influences the electron density of the aromatic ring and the basicity of the nitrogen atom. As a hydrochloride salt, the compound is generally a solid, which is often more stable and easier to handle than its oily free-base counterpart.[1]
Table 1: Physicochemical Properties of 3-Chloro-N-methylaniline and Related Compounds
| Property | 3-Chloro-N-methylaniline[2] | 3-Chloroaniline[3][4] | Notes |
| Molecular Formula | C7H8ClN | C6H6ClN | - |
| Molecular Weight | 141.60 g/mol | 127.57 g/mol | The hydrochloride salt will have a higher molecular weight (178.06 g/mol ).[5] |
| Appearance | Clear light yellow to amber to dark green liquid | Clear pale yellow to brown liquid | The hydrochloride salt is typically a solid/powder.[5] |
| Boiling Point | 243-244 °C | 95-96 °C at 11 mm Hg | - |
| Density | 1.156 g/mL at 25 °C | 1.206 g/mL at 25 °C | - |
| pKa | 4.05 (Predicted) | 3.46 | The basicity of aromatic amines is relatively low; strong acids are needed for stable salt formation.[1] |
| Storage Temp. | Room temperature, inert atmosphere, keep in dark | Store below +30°C | General recommendations for the free base. |
Stability Profile and Degradation Pathways
Inherent Stability
The material is generally considered stable under normal ambient and anticipated storage and handling conditions.[3][6] The hydrochloride salt form enhances stability by protecting the amine group from oxidative and other degradative reactions.
Susceptibility to Degradation
a) Thermal Degradation: Exposure to high temperatures is a primary concern. While stable at room temperature, decomposition of related chloroanilines can begin at temperatures above 190°C.[3] Thermal stress can lead to the liberation of hazardous decomposition products, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
This decomposition pathway involves the breakdown of the aromatic ring and cleavage of the carbon-chlorine and carbon-nitrogen bonds.
b) Photodegradation: Aromatic amines and halogenated aromatic compounds are often susceptible to degradation upon exposure to UV or sunlight.[3] Long-term light influence may cause decomposition and discoloration.[3] The primary mechanism involves the absorption of light energy, leading to the formation of reactive excited states that can undergo various reactions, including oxidation and polymerization, often resulting in discoloration.
c) Oxidative Degradation: Contact with strong oxidizing agents presents a significant risk. The amine functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This reactivity is a key reason for storing the compound under an inert atmosphere, especially for long-term storage or when high purity is critical.
d) Hydrolytic Degradation (pH Influence): As a hydrochloride salt of a weak base, the pH of aqueous solutions will be acidic. In solution, the stability can be pH-dependent. While the C-Cl bond on the aromatic ring is generally stable to hydrolysis under normal conditions, extreme pH values (highly acidic or highly basic) combined with elevated temperatures could potentially promote degradation. The primary concern in aqueous solutions is maintaining the protonated state of the amine to prevent the formation of the more reactive free base.
Potential Degradation Pathway Overview
Caption: Potential degradation pathways for 3-Chloro-N-methylaniline HCl.
Recommended Storage and Handling Conditions
Based on the stability profile, the following conditions are recommended to ensure the long-term integrity of this compound.
Table 2: Recommended Storage and Handling Protocols
| Parameter | Recommendation | Rationale and Causality |
| Temperature | Store in a cool, well-ventilated place.[8][9] Avoid heat sources.[10] | Prevents thermal degradation and reduces the rate of any potential slow decomposition reactions. Elevated temperatures can accelerate oxidative and photolytic processes. |
| Light | Store in light-resistant containers (e.g., amber glass).[11] Keep in a dark place.[2] | Aromatic amines are prone to photodegradation, which can lead to the formation of colored impurities and loss of potency.[3] |
| Atmosphere | Keep container tightly closed.[3][6][8] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).[2] | Minimizes exposure to atmospheric moisture and oxygen. An inert atmosphere is crucial to prevent oxidation of the amine group. |
| Humidity/Moisture | Store in a dry place.[11] | The hydrochloride salt can be hygroscopic. Absorbed moisture can lead to physical changes (clumping) and may facilitate hydrolytic or other degradative reactions in the presence of impurities. |
| Container | Use original, tightly sealed containers made of non-reactive materials (e.g., glass).[9] | Prevents contamination and protects from environmental factors. Ensures compatibility and avoids leaching or reaction with container materials. |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6][7] | Prevents violent or hazardous reactions that can lead to rapid degradation of the compound and create unsafe conditions.[3] |
Experimental Workflow: Forced Degradation Study
To definitively establish the stability-indicating nature of an analytical method (e.g., HPLC) for this compound, a forced degradation study is essential.[12][13] This involves intentionally stressing the compound to produce likely degradation products.
Objective
To generate degradation products under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and to ensure the primary analytical method can separate these degradants from the parent peak and from each other.
Experimental Protocol
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours).
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified period. Note: This will convert the salt to the free base, which may be less stable.
- Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H2O2). Keep at room temperature for a specified period.
- Thermal Degradation (Solid State): Place the solid powder in a controlled temperature oven (e.g., 105°C) for several days. Periodically withdraw samples, dissolve in the solvent, and analyze.
- Photostability: Expose the stock solution (in a quartz cuvette) and solid material to a photostability chamber with a light source conforming to ICH Q1B guidelines.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- If necessary, neutralize the acid/base stressed samples.
- Dilute to the target analytical concentration.
- Analyze by a suitable, validated HPLC-UV method. A mass spectrometer (LC-MS) is highly recommended for identifying the mass of degradation products.
- Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Workflow Diagram
Caption: Workflow for a forced degradation study of 3-Chloro-N-methylaniline HCl.
Conclusion
While this compound is a chemically stable compound under recommended storage conditions, its integrity can be compromised by exposure to heat, light, and incompatible chemicals. The hydrochloride salt form offers enhanced stability over the free base, particularly against oxidative degradation. For all applications where purity is critical, adherence to stringent storage protocols—storing the compound in a cool, dark, dry place in a tightly sealed, light-resistant container, preferably under an inert atmosphere—is imperative. The implementation of forced degradation studies is a critical, self-validating step to ensure that analytical methods used for quality control are stability-indicating and capable of detecting any potential degradation products throughout the lifecycle of the material.
References
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Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Naeem, A., et al. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC, NIH. Retrieved from [Link]
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Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
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PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
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ACS Publications. (2026). Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. ACS Nano. Retrieved from [Link]
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Poly Processing. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
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IndiaMART. (n.d.). 3-Chloro-4-methylaniline PESTANAL, Analytical Standard. Retrieved from [Link]
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An In-depth Technical Guide to 3-Chloro-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-N-methylaniline hydrochloride, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights, focusing on the synthesis, properties, and applications of this compound, particularly within the pharmaceutical and agrochemical industries.
Introduction and Strategic Importance
This compound is the salt form of the secondary aromatic amine, 3-Chloro-N-methylaniline. The conversion to a hydrochloride salt is a common strategy in drug development and chemical synthesis to improve the stability, solubility, and handling of amine-containing compounds. While the free base, 3-Chloro-N-methylaniline, is a liquid at room temperature, its hydrochloride salt is typically a solid, which simplifies weighing, storage, and formulation.
This intermediate is of significant interest due to its role as a building block in the synthesis of a variety of more complex molecules, including pharmacologically active compounds and agricultural chemicals. Its utility stems from the reactivity of the aniline nitrogen and the potential for further functionalization of the aromatic ring.
Physicochemical Properties
A clear understanding of the physicochemical properties of 3-Chloro-N-methylaniline and its hydrochloride salt is crucial for its effective use in synthesis and formulation.
3-Chloro-N-methylaniline (Free Base)
The properties of the free base provide a foundation for understanding the characteristics of its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | PubChem |
| Molecular Weight | 141.60 g/mol | PubChem |
| Appearance | Clear, light yellow to amber to dark green liquid | ChemicalBook[1] |
| Boiling Point | 243-244 °C | ChemicalBook[1] |
| Density | 1.156 g/mL at 25 °C | ChemicalBook[1] |
| Refractive Index | n20/D 1.5840 | ChemicalBook[1] |
| Solubility | Insoluble in water; soluble in organic solvents. | Ataman Kimya |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | ChemicalBook[1] |
Note: The free base is known to darken upon exposure to air and light.[2][3]
This compound
Direct experimental data for the hydrochloride salt is less readily available in public literature. However, based on general principles of salt formation, the following can be inferred:
-
Appearance: Expected to be a crystalline solid.
-
Melting Point: Significantly higher than the free base.
-
Solubility: Expected to have increased solubility in water and other polar solvents compared to the free base. This is a primary driver for its preparation in pharmaceutical applications.
-
Stability: Generally more stable and less prone to oxidation than the free amine.
Synthesis and Manufacturing
The synthesis of this compound is a two-step process: first, the synthesis of the free base, 3-Chloro-N-methylaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 3-Chloro-N-methylaniline
The industrial synthesis of the parent compound, 3-chloroaniline, is typically achieved through the reduction of m-chloronitrobenzene.[4] Common reducing agents include iron powder in the presence of an acid or catalytic hydrogenation.[4]
N-methylation of 3-chloroaniline would then be carried out to produce 3-Chloro-N-methylaniline. A variety of methylating agents can be employed, such as dimethyl sulfate or methyl iodide, in the presence of a base to neutralize the acid byproduct.
A generalized workflow for the synthesis is presented below:
Chemical Reactivity and Synthetic Applications
This compound serves as a stable precursor to the free base, which is the reactive species in most synthetic transformations. The hydrochloride salt can be readily converted back to the free amine by treatment with a base.
The free amine can undergo a variety of chemical reactions, including:
-
Further N-alkylation or N-acylation: The secondary amine can be further functionalized.
-
Electrophilic Aromatic Substitution: The aromatic ring can be substituted, with the chloro and N-methylamino groups directing the position of the incoming electrophile.
-
Borylation: It can undergo C3 borylation in the presence of an iridium catalyst. [1]* Formation of Heterocycles: It is a valuable precursor for the synthesis of various heterocyclic compounds.
Role in Pharmaceutical Synthesis
Chlorinated anilines are common intermediates in the synthesis of pharmaceuticals. For instance, 3-chloroaniline is used in the production of pyrimidoazepine analogs that act as serotonin 5-HT2A and 5-HT2C receptor ligands for potential obesity treatment. It is plausible that 3-Chloro-N-methylaniline could be utilized in the synthesis of analogous or other novel therapeutic agents.
Agrochemical Applications
Substituted anilines are also important in the agrochemical industry. For example, 3-chloro-2-methylaniline is an intermediate for the herbicide quinclorac. While direct applications of 3-Chloro-N-methylaniline in major commercial agrochemicals are not widely documented, its structural motifs suggest potential as a building block in the discovery of new pesticides.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of 3-Chloro-N-methylaniline and its hydrochloride salt.
| Technique | Expected Observations for 3-Chloro-N-methylaniline |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The chemical shifts and splitting patterns would be characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching. |
| Chromatography (GC, HPLC) | Used to determine purity and for quantitative analysis. [4] |
For the hydrochloride salt , the following differences in spectroscopic data would be anticipated:
-
¹H NMR: The N-H proton signal would likely be shifted downfield and may be broadened due to proton exchange and coupling to the nitrogen quadrupole.
-
IR Spectroscopy: The N-H stretching vibration would be shifted to a lower frequency and broadened due to the formation of the ammonium salt.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-Chloro-N-methylaniline and its hydrochloride salt.
-
Toxicity: Chloroanilines can be toxic and may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. * Irritation: The compound can be irritating to the skin, eyes, and respiratory tract. * Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids (for the free base).
Conclusion
This compound is a valuable chemical intermediate, offering improved handling and formulation properties over its free base. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors, underscores its importance. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for its effective and safe application in research and development.
References
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Ataman Kimya. 3-CHLOROANILINE. [Link]
-
PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Chloro-4-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. 3-Chloroaniline. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Physical Properties of 3-Chloro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 3-Chloro-N-methylaniline hydrochloride (C₇H₉Cl₂N). As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its physicochemical characteristics is paramount for process optimization, quality control, and formulation development. This document delves into the structural features, thermal properties, solubility profile, acidity, and spectroscopic signature of the compound. Where direct experimental data for the hydrochloride salt is limited, this guide provides data for the free base, 3-Chloro-N-methylaniline, and related analogs, coupled with detailed, field-proven experimental protocols to enable researchers to generate precise data. This approach ensures a scientifically rigorous and practical resource for professionals in the field.
Introduction and Chemical Identity
This compound is the salt form of the secondary aromatic amine, 3-Chloro-N-methylaniline. The protonation of the nitrogen atom by hydrochloric acid significantly alters the compound's physical properties compared to its free base form, most notably increasing its water solubility.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Molecular Formula: C₇H₉Cl₂N
Molecular Weight: 178.06 g/mol [1]
CAS Number: 7006-52-2 (for the free base, 3-Chloro-N-methylaniline)[2]
Physical and Chemical Properties
A comprehensive understanding of the physical state, thermal behavior, and solubility is critical for handling, storage, and application of this compound.
Physical State and Appearance
Thermal Properties
The melting point is a crucial indicator of purity. For the free base, a boiling point of 243-244 °C has been reported. The hydrochloride salt is expected to have a significantly higher melting point due to its ionic nature. For a related compound, 3-Chloro-p-toluidine hydrochloride, a melting point range of 220-230 °C has been documented.[3]
Table 1: Thermal Properties
| Property | Value (3-Chloro-N-methylaniline) | Value (Related Compounds) |
| Boiling Point | 243-244 °C | - |
| Melting Point | Not Applicable (liquid) | 220-230 °C (3-Chloro-p-toluidine HCl)[3] |
Solubility
The conversion of the free base to its hydrochloride salt is primarily to enhance its aqueous solubility. While quantitative solubility data for this compound is not widely published, it is expected to be soluble in water and polar organic solvents. The solubility of the related compound 3-chloroaniline in water is 6.8 g/L at 20°C.
Table 2: Qualitative Solubility Profile
| Solvent | Expected Solubility of Hydrochloride | Rationale |
| Water | Soluble | Formation of the ionic salt enhances polarity and hydrogen bonding potential. |
| Methanol | Soluble | Polar protic solvent capable of solvating the ionic compound. |
| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane | Sparingly Soluble to Insoluble | A non-polar organic solvent, less likely to effectively solvate the salt. |
| Hexanes | Insoluble | A non-polar hydrocarbon solvent. |
pKa
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values. For the conjugate acid of the free base, 3-Chloro-N-methylaniline, a predicted pKa of 4.05 ± 0.25 has been reported. The experimental determination of the pKa for the hydrochloride salt is essential for applications in buffered solutions and for predicting its behavior in biological systems.
Experimental Protocols for Physicochemical Characterization
To empower researchers to obtain precise and reliable data, this section provides detailed, validated methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point can be accurately determined using Differential Scanning Calorimetry (DSC), which offers higher precision than the traditional capillary method.
Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to 25 °C.
-
Ramp the temperature at a rate of 10 °C/min up to a temperature sufficiently above the expected melting point (e.g., 250 °C).
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature and the enthalpy of fusion can also be determined from the thermogram.
Causality of Experimental Choices: A heating rate of 10 °C/min provides a good balance between resolution and experimental time. The use of an inert atmosphere prevents any potential oxidative degradation of the sample at elevated temperatures.
Figure 2: Workflow for Melting Point Determination by DSC.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
¹H and ¹³C NMR are fundamental for confirming the chemical structure.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.
-
Pulse Angle: 30-45 degrees.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Technique: Proton-decoupled for simplified spectra.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Causality of Experimental Choices: DMSO-d₆ is a good solvent choice for many hydrochloride salts and its residual peak is well-defined for referencing. A longer relaxation delay in ¹H NMR ensures accurate integration of the signals. Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
FTIR provides information about the functional groups present in the molecule.
Protocol: FTIR Spectroscopy (ATR or KBr Pellet)
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Potassium Bromide (KBr) Pellet:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.
-
Expected Vibrational Bands:
-
N-H stretch (secondary amine salt): A broad band in the region of 2700-2250 cm⁻¹.
-
C-H stretch (aromatic and methyl): Around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-N stretch: Typically in the 1350-1000 cm⁻¹ range.
-
C-Cl stretch: In the fingerprint region, usually below 800 cm⁻¹.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or water). A typical concentration is 1 mg/mL.
-
Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Spectral Acquisition:
-
Use a quartz cuvette.
-
Record the spectrum from 400 nm down to 200 nm.
-
Use the pure solvent as a blank.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Absorption: Aromatic amines typically show two absorption bands: a high-energy band around 200-250 nm (π → π* transition) and a lower-energy band around 270-300 nm (n → π* transition). The exact λmax will be solvent-dependent.
Figure 3: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound and provided robust, actionable protocols for their experimental determination. While some specific experimental data for the hydrochloride salt are not prevalent in the literature, the data for the free base and related compounds, combined with the detailed methodologies presented herein, provide a solid foundation for researchers. The accurate characterization of these properties is a critical step in the successful application of this important chemical intermediate in research and development.
References
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PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Reaction Mechanism of 3-Chloro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the synthesis and reaction mechanism of 3-Chloro-N-methylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The document delves into the fundamental principles governing its formation, offering detailed mechanistic insights, validated experimental protocols, and thorough characterization data. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative sources, this guide serves as a valuable resource for professionals engaged in organic synthesis and drug development.
Introduction: Significance of this compound
3-Chloro-N-methylaniline and its hydrochloride salt are pivotal building blocks in the synthesis of a variety of organic compounds. The presence of the chloro, methyl, and amino functionalities on the aniline ring provides multiple reaction sites for further chemical transformations. In the pharmaceutical industry, this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs), while in the agrochemical sector, it is utilized in the production of herbicides and pesticides.
The hydrochloride salt form of 3-Chloro-N-methylaniline is often preferred in synthetic applications due to its increased stability, improved handling characteristics, and enhanced solubility in certain solvent systems. This guide will focus on the reaction pathways leading to the formation of 3-Chloro-N-methylaniline and its subsequent conversion to the hydrochloride salt.
Synthesis of the Precursor: 3-Chloroaniline
The primary precursor for the synthesis of 3-Chloro-N-methylaniline is 3-chloroaniline. This starting material is typically produced on an industrial scale through the reduction of m-chloronitrobenzene.[1][2] This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in the presence of an acid.[3] The choice of reduction method often depends on factors such as cost, scalability, and environmental considerations.
N-Methylation of 3-Chloroaniline: Reaction Mechanisms and Methodologies
The introduction of a methyl group onto the nitrogen atom of 3-chloroaniline can be accomplished through several synthetic routes. The choice of method is dictated by factors such as desired selectivity (mono- vs. di-methylation), reaction conditions, and the availability of reagents. Two prevalent methods are the Eschweiler-Clarke reaction and acid-catalyzed methylation with methanol.
The Eschweiler-Clarke Reaction: A Classic Approach to N-Methylation
The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines.[4] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] A key advantage of this method is that it typically avoids the over-methylation to form quaternary ammonium salts.[4]
Mechanism of the Eschweiler-Clarke Reaction for 3-Chloroaniline:
The reaction proceeds through a two-step mechanism:
-
Formation of the Iminium Ion: 3-Chloroaniline first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then readily dehydrates to form an electrophilic iminium ion.
-
Hydride Transfer and Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated product, 3-Chloro-N-methylaniline. The driving force for this step is the formation of the stable carbon dioxide molecule.
Figure 1: Eschweiler-Clarke Reaction Workflow. This diagram illustrates the key stages of the N-methylation of 3-chloroaniline using formaldehyde and formic acid.
Acid-Catalyzed N-Methylation with Methanol
Another common industrial method for the N-methylation of anilines involves the reaction with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures and pressures.[5]
Mechanism of Acid-Catalyzed N-Methylation:
-
Protonation of Methanol: The acid catalyst protonates the hydroxyl group of methanol, making it a good leaving group (water).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the methyl group of the protonated methanol in an SN2 reaction, displacing a molecule of water.
-
Deprotonation: The resulting protonated 3-Chloro-N-methylaniline is then deprotonated to yield the final product.
It is important to control the reaction conditions, as this method can sometimes lead to the formation of the undesired N,N-dimethylaniline byproduct.[5]
Formation of this compound
The conversion of the free base, 3-Chloro-N-methylaniline, to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid.
Mechanism of Hydrochloride Salt Formation:
The nitrogen atom of 3-Chloro-N-methylaniline is protonated by hydrochloric acid, forming the 3-chloro-N-methylanilinium cation and the chloride anion. The resulting ionic salt has significantly different physical properties compared to the free base, including higher melting point and increased solubility in polar solvents.
Figure 2: Hydrochloride Salt Formation. This diagram shows the acid-base reaction between 3-Chloro-N-methylaniline and hydrochloric acid.
Experimental Protocols
The following protocols are provided as a general guide and should be adapted and optimized based on laboratory conditions and available equipment.
Synthesis of 3-Chloro-N-methylaniline via Eschweiler-Clarke Reaction
Materials:
-
3-Chloroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide solution (e.g., 10 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline.
-
With stirring, add formaldehyde solution, followed by the slow addition of formic acid.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully basify with a sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Chloro-N-methylaniline.
-
The crude product can be purified by vacuum distillation.
Preparation of this compound
Materials:
-
3-Chloro-N-methylaniline
-
Concentrated hydrochloric acid
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the purified 3-Chloro-N-methylaniline in a minimal amount of anhydrous diethyl ether.
-
With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to the solution.
-
A precipitate of this compound will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to obtain pure this compound.
Characterization and Data Presentation
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the expected physical and spectroscopic data for 3-Chloro-N-methylaniline and its hydrochloride salt.
| Property | 3-Chloro-N-methylaniline | This compound |
| Molecular Formula | C₇H₈ClN | C₇H₉Cl₂N |
| Molecular Weight | 141.60 g/mol | 178.06 g/mol |
| Appearance | Light yellow to amber liquid[6] | White to off-white solid |
| Boiling Point | 243-244 °C[6] | Decomposes upon heating |
| ¹H NMR (CDCl₃, δ) | Aromatic protons (m, 4H), NH proton (br s, 1H), N-CH₃ (s, 3H) | Aromatic protons (m, 4H), NH₂⁺ protons (br s, 2H), N-CH₃ (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons, N-CH₃ carbon | Aromatic carbons, N-CH₃ carbon |
| IR (cm⁻¹) | N-H stretch (~3400), C-H aromatic (~3050), C-H aliphatic (~2900), C=C aromatic (~1600, 1500), C-N stretch (~1300), C-Cl stretch (~780) | N-H⁺ stretch (broad, ~2400-3000), C-H aromatic, C-H aliphatic, C=C aromatic, C-N stretch, C-Cl stretch |
| Mass Spec (m/z) | Molecular ion peak at [M]⁺ and [M+2]⁺ due to chlorine isotope | Fragmentation pattern corresponding to the cation |
Conclusion
This technical guide has provided a detailed overview of the reaction mechanism, synthesis, and characterization of this compound. By understanding the underlying principles of the N-methylation of 3-chloroaniline and the subsequent salt formation, researchers and drug development professionals can better optimize their synthetic strategies and ensure the production of high-quality intermediates. The provided experimental protocols and characterization data serve as a practical resource for the successful synthesis and validation of this important chemical compound.
References
- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google P
-
3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. (URL: [Link])
- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google P
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Eschweiler-Clarke reaction - Name-Reaction.com. (URL: [Link])
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Preparation of 3-chloro-2-methylaniline - PrepChem.com. (URL: [Link])
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
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3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. (URL: [Link])
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Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])
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Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. (URL: [Link])
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Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (URL: [Link])
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (URL: [Link])
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. (URL: [Link])
-
Kinetic investigations on the RuCl3‐catalyzed N‐methylation of 4‐chloroaniline with methanol. A) Effect of time. Reaction conditions - ResearchGate. (URL: [Link])
- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google P
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Eschweiler–Clarke reaction - Grokipedia. (URL: [Link])
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A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn - ScienceDirect. (URL: [Link])
- US3819709A - Synthesis of n-methylaniline - Google P
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Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Chloro-N-methylaniline Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes utilizing 3-Chloro-N-methylaniline hydrochloride as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The specific substituents on the aromatic rings of the diazo and coupling components are critical in determining the final color, solubility, and fastness properties of the dye. This application note details a representative protocol for the synthesis of a disperse azo dye, elucidates the underlying chemical principles, provides rigorous safety protocols, and outlines methods for the characterization of the final product. The methodologies are grounded in established principles of azo dye chemistry and are intended to serve as a foundational guide for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Versatility of Azo Dyes and the Role of Substituted Anilines
Azo dyes are a cornerstone of the chemical industry, with applications ranging from textile and leather dyeing to printing inks, paints, and biomedical imaging. Their widespread use is attributable to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through synthetic modification. The fundamental synthesis of an azo dye involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or another aniline derivative.
The choice of the starting aniline, or diazo component, is a key determinant of the final dye's properties. This compound offers a unique combination of substituents—a chloro group and an N-methyl group—that can influence the electronic properties and, consequently, the color of the resulting azo dye. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the N-methyl group can modulate the electronics of the diazonium ion and the final chromophore. This guide provides a detailed protocol for the synthesis of an azo dye using this specific precursor, offering insights into the practical execution and scientific rationale of the process.
The Chemical Pathway: A Tale of Two Reactions
The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution. The overall transformation can be dissected into two distinct, sequential reactions:
-
Diazotization: The primary aromatic amine, 3-Chloro-N-methylaniline, is converted into a highly reactive diazonium salt. This is achieved by treating the hydrochloride salt of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a solution containing an electron-rich aromatic compound, the "coupling component." In this protocol, we will use N,N-dimethylaniline as a representative coupling agent. The diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position, to form the stable azo linkage (-N=N-), resulting in the formation of the brightly colored azo dye.
The following diagram illustrates the overall synthetic workflow:
Caption: Workflow for the synthesis of an azo dye.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₇H₉Cl₂N | 178.06 | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | ≥99% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 37% | VWR Chemicals |
| N,N-dimethylaniline | C₈H₁₁N | 121.18 | ≥99% | Acros Organics |
| Sodium Acetate (CH₃COONa) | C₂H₃NaO₂ | 82.03 | ≥99% | J.T. Baker |
| Ethanol (C₂H₅OH) | C₂H₅OH | 46.07 | 95% | Decon Labs |
| Deionized Water | H₂O | 18.02 | - | In-house |
| Starch-iodide paper | - | - | - | Whatman |
Step-by-Step Synthesis Protocol
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.78 g (0.01 mol) of this compound in 20 mL of deionized water and 3 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over a period of 10-15 minutes, ensuring the temperature is maintained below 5 °C. The slow addition is crucial to control the exothermic nature of the reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20 minutes.
-
Verify the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid, which ensures the complete conversion of the aniline. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved. The resulting solution is the 3-chloro-N-methylbenzenediazonium chloride solution.
Part B: Azo Coupling with N,N-dimethylaniline
-
In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2 M hydrochloric acid.
-
To this solution, add 50 mL of deionized water and cool it to 0-5 °C in an ice-water bath with stirring.
-
Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution.
-
A brightly colored precipitate should form immediately.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Slowly add a saturated solution of sodium acetate to neutralize the excess acid until the mixture is neutral to litmus paper. This step enhances the precipitation of the dye.
Part C: Purification of the Azo Dye
-
Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
Safety Precautions: Handling Diazonium Salts with Care
Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state. Therefore, it is imperative to adhere to strict safety protocols:
-
Temperature Control: Always maintain the reaction temperature for the diazotization at 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt, releasing nitrogen gas and potentially hazardous byproducts.
-
In Situ Use: Diazonium salts should be prepared and used immediately in solution without isolation of the solid salt.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Avoid Friction and Shock: Do not scratch or grind solid diazonium salts.
-
Quenching: Any unreacted diazonium salt at the end of the experiment should be quenched by adding a reducing agent like sodium bisulfite before disposal.
Characterization of the Synthesized Azo Dye
The identity and purity of the synthesized azo dye should be confirmed using a combination of spectroscopic and physical methods:
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol) and record its UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is a characteristic property of the dye's chromophore. The absorption spectra of azo dyes are characterized by a strong band in the visible region, which is attributed to a π-π* transition within the conjugated azo structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid dye. Look for characteristic absorption bands, including the N=N stretching vibration (typically weak and appearing in the region of 1400-1500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the azo dye. The spectra will show characteristic signals for the aromatic protons and carbons, as well as the N-methyl protons.
The following diagram illustrates the chemical reaction for the synthesis:
Caption: Chemical reaction scheme for the synthesis of the azo dye.
Conclusion
The synthesis of azo dyes from substituted anilines like this compound is a robust and versatile method for the creation of novel colorants. This application note provides a detailed and practical guide for the synthesis, purification, and characterization of a representative azo dye. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently explore the synthesis of a wide array of azo dyes with tailored properties for various applications in science and industry.
References
-
Gung, B.W., Taylor, R.T. (2004). A Combinatorial Approach to the Synthesis of Azo Dyes in the Introductory Organic Chemistry Laboratory. Journal of Chemical Education, 81(11), 1630. [Link]
-
MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 28(12), 4791. [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
ResearchGate. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. [Link]
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. Experiment 8 Synthesis of an Azo Dye - the Coupling
Application Notes & Protocols: The Strategic Role of 3-Chloro-N-methylaniline Hydrochloride in Modern Pharmaceutical Synthesis
Abstract & Forward-Looking Statement
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 3-Chloro-N-methylaniline hydrochloride (CAS: 20294-82-2) represents a deceptively simple yet highly versatile chemical intermediate. Its true value is realized in its capacity to serve as a foundational building block for complex molecular architectures, particularly within the domain of oncology and immunology. The presence of a secondary amine, a strategically positioned chlorine atom on an aromatic ring, and the stability afforded by its hydrochloride salt form make it an ideal precursor for constructing libraries of bioactive compounds.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to provide a deep, mechanistically-grounded understanding of how to leverage this intermediate. We will explore its application in the synthesis of privileged scaffolds, such as N,N'-disubstituted ureas, which are central to a multitude of kinase inhibitors. The protocols herein are designed not merely as instructions, but as self-validating systems, complete with causal explanations for experimental choices and field-proven troubleshooting advice.
Physicochemical & Safety Data: A Comparative Overview
Successful synthesis begins with a thorough understanding of the reagent's physical and chemical properties, as well as its safe handling requirements. The compound is typically supplied as a hydrochloride salt for enhanced stability and handling, but the free base is the reactive species in most synthetic applications.
Table 1: Physicochemical Properties
| Property | This compound | 3-Chloro-N-methylaniline (Free Base) |
| CAS Number | 20294-82-2 | 7006-52-2 |
| Molecular Formula | C₇H₉Cl₂N | C₇H₈ClN |
| Molecular Weight | 194.06 g/mol | 157.61 g/mol |
| Appearance | Off-white to light brown crystalline solid | Light yellow to amber clear liquid |
| Boiling Point | N/A (decomposes) | 243-244 °C |
| Density | N/A | 1.156 g/mL at 25 °C |
Table 2: Hazard Identification & Safety
| Hazard Statement | GHS Classification (Free Base) | Recommended Precaution |
| Skin Irritation | H315: Causes skin irritation[1] | Wear protective gloves (e.g., nitrile), lab coat, and work in a fume hood. |
| Eye Irritation | H319: Causes serious eye irritation[1] | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Use only in a well-ventilated area or chemical fume hood. Avoid breathing vapors. |
| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[1] | Avoid all direct contact. Wash hands thoroughly after handling. |
Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Core Application: A Versatile Precursor for Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers.[2] Small molecule kinase inhibitors have revolutionized oncology, and many of these drugs share common structural motifs. The N-aryl-N'-aryl urea scaffold is a particularly privileged structure, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.
3-Chloro-N-methylaniline is an exemplary starting material for constructing this scaffold. Its utility stems from two key reactive sites:
-
The N-methylamino Group: As a secondary amine, it readily reacts with isocyanates or carbamoyl chlorides to form the urea linkage. The methyl group provides steric bulk and can modulate the compound's solubility and metabolic stability compared to a primary amine.
-
The C3-Chloro Group: The chlorine atom serves as a versatile handle for late-stage diversification. It can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl groups to explore the solvent-exposed regions of the kinase active site.[3]
The combination of these two features allows chemists to rapidly generate a diverse library of compounds from a single, reliable starting material.
Diagram 1: Chemical Versatility of 3-Chloro-N-methylaniline. This diagram illustrates the two primary reactive sites on the molecule that make it a valuable building block in medicinal chemistry.
Protocol: Synthesis of a Phenyl-Urea Kinase Inhibitor Intermediate
This protocol details a representative synthesis of an N,N'-disubstituted urea intermediate. It is a foundational reaction for creating libraries of potential kinase inhibitors.
Objective: To synthesize N-(3-chlorophenyl)-N-methyl-N'-(4-methoxyphenyl)urea.
Materials & Equipment
-
Reagents: this compound, 4-methoxyphenyl isocyanate, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen inlet/outlet, ice bath, separatory funnel, rotary evaporator, standard glassware for workup.
Experimental Workflow
Diagram 2: Synthetic Workflow for Urea Intermediate Formation. A step-by-step flowchart of the experimental protocol.
Step-by-Step Procedure
-
Deprotonation (Liberation of Free Base):
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2 M concentration).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add triethylamine (TEA, 1.1 eq) dropwise via syringe. The TEA acts as a base to neutralize the HCl salt, liberating the nucleophilic free amine. The formation of triethylammonium chloride salt is often observed as a white precipitate.
-
Stir the mixture at 0°C for 20-30 minutes.
-
-
Urea Formation:
-
In a separate flask, dissolve 4-methoxyphenyl isocyanate (1.0 eq) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0°C over 15-20 minutes. This slow addition is critical to control the exotherm of the reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
-
Work-up and Extraction:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to remove the triethylammonium salt and any acidic impurities.
-
Wash with brine (1x) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Troubleshooting & Field-Proven Insights
Even standard protocols can present challenges. Below are common issues and their expert-level solutions.
Table 3: Protocol Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation of the HCl salt. 2. Poor quality (hydrolyzed) isocyanate. | 1. Ensure TEA is fresh and added in slight excess (1.1 eq). Allow sufficient stirring time after addition. 2. Use a freshly opened bottle of isocyanate or purify it via distillation if necessary. |
| Formation of Symmetric Diaryl Urea Side Product | The isocyanate has partially hydrolyzed to the corresponding aniline, which then reacts with another molecule of isocyanate. | Ensure all glassware is oven-dried and the reaction is run under a strictly anhydrous, inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
| Difficult Purification | Product co-elutes with starting materials or byproducts on silica gel. | 1. Modify the mobile phase polarity for chromatography. 2. Attempt recrystallization before chromatography to remove bulk impurities. 3. Consider a different purification method, such as preparative HPLC if necessary. |
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the synthesis of high-value pharmaceutical targets. Its dual-functionality allows for the robust construction of core scaffolds, like the N,N'-disubstituted ureas common in kinase inhibitors, while preserving a site for late-stage diversification. By understanding the causality behind the reaction steps and anticipating potential challenges, researchers can effectively harness the power of this intermediate to accelerate the drug discovery and development process.
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PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]
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The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. [Link]
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GHS Classification for 3-chloro-N-methylaniline. European Chemicals Agency (ECHA) C&L Inventory. Sourced via PubChem. [Link]
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Application Notes and Protocols for the Utilization of 3-Chloro-N-methylaniline Hydrochloride as a Precursor in Agrochemical Synthesis
Abstract
This technical guide provides detailed application notes and protocols for researchers, scientists, and professionals in the agrochemical industry on the use of 3-Chloro-N-methylaniline hydrochloride as a strategic precursor. While direct synthesis of a specifically named commercial agrochemical from this precursor is not extensively documented in publicly available literature, its chemical structure strongly suggests its utility in the synthesis of formamidine-class insecticides. This document elucidates the chemical rationale, provides a representative synthetic protocol, and outlines the necessary analytical methods for quality control, thereby establishing a framework for its application in the development of novel crop protection agents.
Introduction: The Strategic Importance of Substituted Anilines in Agrochemicals
Substituted anilines are a cornerstone in the synthesis of a vast array of agrochemicals, including herbicides, fungicides, and insecticides[1]. The specific nature and position of substituents on the aniline ring allow for the fine-tuning of biological activity, selectivity, and environmental persistence. 3-Chloro-N-methylaniline, available as its more stable hydrochloride salt (CAS No. 152428-07-4), is a versatile building block. The presence of a chlorine atom, a methyl group, and an N-methylated amino group offers multiple reaction sites for constructing complex molecules[2][3].
The hydrochloride salt form enhances the stability and handling of the aniline precursor, a common practice in industrial synthesis. The free base can be readily liberated in situ for subsequent reactions. This document will focus on a highly plausible application: the synthesis of N'-(3-chloro-phenyl)-N,N-dimethylformamidine, a representative molecule of the formamidine class of insecticides.
Physicochemical Properties of 3-Chloro-N-methylaniline
A thorough understanding of the precursor's properties is essential for process development and safety.
| Property | Value | Reference |
| CAS Number | 7006-52-2 (Free Base); 152428-07-4 (Hydrochloride) | [2][4] |
| Molecular Formula | C₇H₈ClN (Free Base); C₇H₉Cl₂N (Hydrochloride) | [2][4] |
| Molecular Weight | 141.60 g/mol (Free Base); 178.06 g/mol (Hydrochloride) | [2][4] |
| Appearance | Light yellow to amber to dark green clear liquid (Free Base) | [5] |
| Boiling Point | 243-244 °C | [5] |
| Density | 1.156 g/mL at 25 °C | [5] |
Safety and Handling
3-Chloro-N-methylaniline is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation[4]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application Focus: Synthesis of Formamidine Insecticides
Formamidine insecticides, such as chlordimeform and amitraz, have a unique mode of action, targeting octopamine receptors in insects, leading to a range of effects from repellency to lethality[6][7][8]. The core structure of these pesticides is an N-arylformamidine group. The synthesis of this moiety is readily achievable from a corresponding substituted aniline.
The structure of 3-Chloro-N-methylaniline makes it an ideal candidate for the synthesis of a novel formamidine insecticide. The N-methyl group is a key feature of the molecule.
Proposed Synthetic Pathway
The most direct route to synthesize an N'-(3-chloro-phenyl)-N,N-dimethylformamidine from 3-Chloro-N-methylaniline involves a reaction with an amination agent that provides the dimethylaminomethylene group. N,N-Dimethylformamide dimethyl acetal (DMFDMA) is an excellent reagent for this transformation, as it reacts with primary and secondary amines to form formamidines under mild conditions[9][10][11].
The overall proposed reaction is as follows:
Caption: Proposed synthesis of a formamidine insecticide.
Detailed Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis of N'-(3-chloro-phenyl)-N,N-dimethylformamidine.
Materials and Equipment
-
This compound (CAS: 152428-07-4)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) (CAS: 4637-24-5)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Sodium sulfate, anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Analytical instrumentation: GC-MS, HPLC, NMR
Synthetic Protocol: N'-(3-chloro-phenyl)-N,N-dimethylformamidine
Step 1: Liberation of the Free Base
-
To a 250 mL round-bottom flask, add this compound (17.8 g, 0.1 mol).
-
Add anhydrous toluene (100 mL) and triethylamine (15.3 mL, 0.11 mol).
-
Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The formation of triethylamine hydrochloride as a white precipitate will be observed.
Causality Explanation: The hydrochloride salt is used for its stability. Triethylamine, a non-nucleophilic base, is added to deprotonate the aniline hydrochloride, liberating the nucleophilic free base, 3-Chloro-N-methylaniline, which is necessary for the subsequent reaction.
Step 2: Formamidine Formation
-
To the stirred suspension from Step 1, add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (13.1 g, 0.11 mol) dropwise over 15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Causality Explanation: The reaction between the secondary amine and DMFDMA proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the acetal, followed by the elimination of two molecules of methanol. Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of toluene.
-
Combine the filtrates and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality Explanation: The aqueous work-up removes any remaining salts and water-soluble impurities. Drying the organic layer is crucial to prevent hydrolysis of the product. Purification by vacuum distillation is suitable for thermally stable liquids.
Caption: Workflow for the synthesis of a formamidine insecticide.
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the purity of the precursor and the final agrochemical product, as impurities can affect efficacy and toxicity[12].
Purity Assessment of this compound
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Acceptance Criteria: Purity ≥ 98%
Monitoring Reaction Progress and Final Product Analysis
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
Analysis: Monitor the disappearance of the 3-Chloro-N-methylaniline peak and the appearance of the N'-(3-chloro-phenyl)-N,N-dimethylformamidine peak. The final product should show a single major peak with the expected mass spectrum.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of agrochemicals. While its direct application in a named commercial product is not widely reported, its chemical properties make it an excellent candidate for the development of new formamidine-class insecticides. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their agrochemical synthesis programs.
References
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IAEA. Quality Control of Pesticide Products. International Atomic Energy Agency. [Link]
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ACS Publications. Formamidine insecticides and chloroacetanilide herbicides: disubstituted anilines and nitrosobenzenes as mammalian metabolites and bacterial mutagens. Journal of Agricultural and Food Chemistry. [Link]
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Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[Link]
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PubChem. 3-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]
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ResearchGate. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.[Link]
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Cresset Group. Aniline replacement in drug-like compounds.[Link]
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EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[Link]
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Patsnap. Synthetic method of 3-chloro-2-methylaniline.[Link]
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MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.[Link]
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Springer. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.[Link]
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CIPAC. QUALITY CONTROL OF PESTICIDES, CONTAINING MULTIPLE ACTIVE INGREDIENTS.[Link]
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CSIRO Publishing. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon.[Link]
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Purdue e-Pubs. THE METABOLIC BASIS FOR THE ACUTE AND CHRONIC TOXICITY OF FORMAMIDINE.[Link]
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PrepChem. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine.[Link]
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ResearchGate. Development of One-Pot Three Component Reaction for the Synthesis of N′-Aryl-N-Cyanoformamidines, Essential Precursors of Formamidine Pesticides Family.[Link]
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MDPI. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.[Link]
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PubChem. 3-Chloro-4-methylaniline. National Center for Biotechnology Information. [Link]
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Semantic Scholar. Formamidine Pesticides.[Link]
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Comprehensive Guide to the Analytical Determination of 3-Chloro-N-methylaniline Hydrochloride by HPLC and GC
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 3-Chloro-N-methylaniline hydrochloride. Designed for researchers, analytical scientists, and professionals in drug development and quality control, this document elucidates the causal relationships behind methodological choices, ensuring robust and reproducible results. The protocols are grounded in established principles of chromatography as outlined by the United States Pharmacopeia (USP) and method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Analyte in Profile
This compound is a substituted aniline derivative. Anilines are a critical class of compounds used as intermediates in the synthesis of a wide range of products, including dyes, polymers, and pharmaceuticals.[5][6] Given its reactive nature and potential toxicity, the development of precise and reliable analytical methods is paramount for ensuring product quality, monitoring reaction kinetics, and performing stability studies.
Compound Properties:
-
Molecular Formula: C₇H₉Cl₂N (hydrochloride salt)
-
Molecular Weight: 178.06 g/mol [7]
-
Appearance: Typically a solid, ranging from white powder to a grey solid.[7]
This guide presents two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound, providing flexibility for different laboratory setups and analytical objectives.
Part I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the premier technique for the analysis of moderately polar, non-volatile, and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[2][8]
HPLC Application Note
Objective: To develop a robust, isocratic RP-HPLC method for the accurate quantification and purity assessment of this compound.
Scientific Rationale:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte. The end-capping on modern C18 columns minimizes undesirable interactions with the basic amine group, leading to improved peak symmetry.
-
Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer (phosphate buffer). Acetonitrile is chosen for its low viscosity and UV transparency. The buffer is critical; at a pH of 3.0, the secondary amine group (pKa ~4.05) will be protonated, ensuring a single ionic state, which leads to sharp, reproducible peaks and stable retention times.[9][10] The addition of an ion-pairing agent like triethylamine can further mask residual silanol groups on the silica backbone, enhancing peak shape.[10]
-
Detection: The aromatic nature of this compound allows for sensitive detection using a UV-Vis spectrophotometer. A wavelength of 239 nm is chosen to maximize sensitivity based on the chromophore's absorbance characteristics.[10]
Chromatographic Conditions Summary
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | XBridge C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (32:68 v/v)[10] |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C[10] |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 239 nm[10] |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Detailed HPLC Protocol
1. Reagent and Solution Preparation:
- Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase: Mix 320 mL of HPLC-grade acetonitrile with 680 mL of the prepared phosphate buffer. Degas the solution by sonication or helium sparging.
- Diluent: Prepare a mixture of Acetonitrile and HPLC-grade water (50:50 v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
- Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound, dissolve it in the diluent in a 10 mL volumetric flask, and dilute to volume. Further dilute as necessary to fall within the calibration range.
2. Chromatographic Procedure:
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure no carryover or system contamination.
- Inject the working standard solutions in ascending order of concentration.
- Inject the sample solution(s). It is good practice to bracket sample injections with standard injections to monitor for any drift in instrument response.
- Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.[11]
3. Method Validation Framework (ICH Q2(R1)) The described method must be validated to demonstrate its suitability for its intended purpose.[3][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is from the analyte of interest. | Peak purity analysis; no interfering peaks at the analyte's retention time in a placebo or spiked matrix. |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[11] |
| Accuracy | To measure the closeness of results to the true value. | 98.0% to 102.0% recovery of spiked samples. |
| Precision (Repeatability) | To show consistency of results for the same sample. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations. |
| Range | To define the concentration interval of reliable measurement. | Typically 80% to 120% of the target test concentration for an assay.[3] |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of 3-Chloro-N-methylaniline HCl.
Part II: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. While aniline derivatives can be challenging due to their polarity, GC offers high resolution and sensitivity, especially when coupled with a selective detector.[13][14]
GC Application Note
Objective: To establish a GC method for the determination of 3-Chloro-N-methylaniline, suitable for purity testing and identification, particularly when coupled with a mass spectrometer.
Scientific Rationale:
-
Column Selection: A low-to-mid polarity column, such as a DB-1MS or SE-54, is appropriate.[5][15] These phases provide good separation for a range of aromatic compounds. The use of a fused silica capillary column ensures high efficiency.
-
Injection Technique: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading. The injector temperature is set high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Temperature Programming: A temperature ramp is employed to ensure that components of varying volatility are effectively separated. The program starts at a lower temperature to focus the analytes at the head of the column and then increases to elute the 3-Chloro-N-methylaniline in a reasonable time with good peak shape.
-
Detection System: A Flame Ionization Detector (FID) provides good general-purpose sensitivity. For higher selectivity and confirmation of identity, a Mass Spectrometer (MS) is the detector of choice, allowing for identification based on the compound's mass spectrum.[15][16] A Nitrogen-Phosphorus Detector (NPD) is also an excellent option for enhanced sensitivity and selectivity for nitrogen-containing compounds like anilines.[5][13]
Chromatographic Conditions Summary
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977B MS or equivalent |
| Column | DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[15] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injector | Split/Splitless, 250 °C, Split Ratio 20:1[15] |
| Injection Volume | 1 µL |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min) |
| Detector (MS) | Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C |
| MS Acquisition | Scan Mode (m/z 40-300) for identification; SIM mode for quantification |
Detailed GC Protocol
1. Reagent and Solution Preparation:
- Solvent: Use high-purity methanol or methylene chloride.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Chloro-N-methylaniline (free base, if available, or adjust for the hydrochloride salt) and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.
- Sample Solution: For the hydrochloride salt, a liquid-liquid extraction may be necessary. Dissolve a known quantity of the sample in water, basify with a dilute NaOH solution to a pH > 11 to form the free base, and extract with methylene chloride.[5] Dry the organic layer with anhydrous sodium sulfate, and then dilute to a known volume. This solution is then ready for injection.
2. GC Procedure:
- Set up the GC-MS system according to the conditions in the table. Allow the system to stabilize.
- Perform a solvent blank injection to verify system cleanliness.
- Inject the series of working standards to establish the calibration curve and confirm the retention time.
- Inject the prepared sample solutions.
- For quantification, integrate the peak area of the analyte. For identification, compare the mass spectrum of the sample peak with that of the reference standard or a library spectrum.
GC Workflow Diagram
Caption: Workflow for the GC-MS analysis of 3-Chloro-N-methylaniline.
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]
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Souza, J. A. L., et al. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Arabian Journal of Chemistry. Retrieved from [Link]
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Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Retrieved from [Link]
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Patel, K. (2018). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]
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United States Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]
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Sielc.com. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62651, 3-Chloro-4-methylaniline hydrochloride. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
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Application Note: Synthesis of Novel Diarylpyrazole COX-2 Inhibitors Utilizing 3-Chloro-N-methylaniline Hydrochloride as a Scaffold for Exploring New Chemical Space
Abstract
This application note outlines a strategic approach and detailed protocols for the synthesis of novel diarylpyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. Moving beyond canonical precursors, we explore the use of 3-Chloro-N-methylaniline hydrochloride as a starting material to generate a unique N-phenyl substituent on the pyrazole core. The rationale for this exploration is rooted in the principles of structure-activity relationship (SAR) studies, where the introduction of chloro and N-methyl functionalities may modulate the electronic and steric profile of the inhibitor, potentially influencing its binding affinity, selectivity, and pharmacokinetic properties. We provide a complete, multi-step synthetic workflow, from the initial preparation of the substituted hydrazine intermediate to its final condensation to form the target diarylpyrazole, complete with detailed, self-validating experimental protocols.
Introduction: The Rationale for Novel COX-2 Inhibitor Analogs
The enzyme cyclooxygenase-2 (COX-2) is a well-validated therapeutic target for the treatment of inflammation and pain.[1][2] Selective COX-2 inhibitors, such as Celecoxib, were designed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3][4] The archetypal structure of these inhibitors, often referred to as 'coxibs', features a central 1,2-diarylheterocycle.[3] In Celecoxib, this is a 1,5-diarylpyrazole ring. One of the aryl rings, attached to the N1 position of the pyrazole, typically bears a sulfonamide or methylsulfonyl group, which is a critical pharmacophore for selective binding to a hydrophilic side pocket in the COX-2 active site.[3][4]
The second aryl ring, at the C5 position, occupies the main hydrophobic channel of the enzyme. In Celecoxib, this is a p-methylphenyl group. The exploration of bioisosteric replacements and novel substitutions on these aryl rings is a proven strategy for discovering analogs with improved potency, selectivity, or altered pharmacokinetic profiles.[5][6]
This guide focuses on the use of this compound as a starting point to synthesize a novel C5-aryl substituent. The rationale is twofold:
-
Electronic Modulation: The chlorine atom is a versatile substituent. Its electron-withdrawing inductive effect can alter the pKa of the N-H in the pyrazole precursor and influence the overall electron density of the aryl ring.[7][8] This can impact binding interactions within the hydrophobic pocket of the COX-2 enzyme.[9]
-
Steric and Conformational Effects: The presence of both a chloro and a methyl group on the aniline ring introduces specific steric constraints that can influence the torsional angle of the aryl ring relative to the pyrazole core, potentially optimizing its fit within the enzyme's active site.[10]
By providing a detailed synthetic route, we empower researchers to generate these novel analogs and investigate their potential as next-generation COX-2 inhibitors.
Proposed Synthetic Pathway Overview
The overall strategy involves a four-stage process, beginning with the free-basing of this compound, followed by its conversion to the corresponding hydrazine derivative. A suitable 1,3-diketone partner is synthesized in parallel. The final key step is the condensation of these two intermediates via the Knorr pyrazole synthesis to yield the target molecule.
Caption: Overall synthetic workflow from starting materials to the final COX-2 inhibitor analog.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. Hydrazine derivatives are potentially toxic and carcinogenic and should be handled with extreme care.
Protocol 1: Synthesis of (3-Chloro-N-methylphenyl)hydrazine Hydrochloride (Intermediate C)
This protocol details the conversion of an aromatic amine to its corresponding hydrazine salt, a critical building block for pyrazole synthesis. The process involves two classical steps: diazotization followed by reduction.[11][12][13]
Step 1a: Neutralization of this compound
-
Setup: In a 250 mL beaker, dissolve this compound (10.0 g, 51.0 mmol) in deionized water (100 mL).
-
Basification: While stirring, slowly add a 2 M sodium hydroxide solution dropwise until the pH of the solution reaches 10-11, as indicated by pH paper. This will cause the free amine to precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-Chloro-N-methylaniline as an oil.
Step 1b: Diazotization and Reduction to (3-Chloro-N-methylphenyl)hydrazine Hydrochloride
-
Diazotization Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid (30 mL) and water (75 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Amine Addition: Slowly add the 3-Chloro-N-methylaniline (7.2 g, 51.0 mmol) from the previous step to the cold acid solution with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (3.9 g, 56.1 mmol) in 20 mL of cold water. Add this solution dropwise to the amine slurry, ensuring the temperature is maintained below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[14]
-
Reduction: In a separate 1 L beaker, prepare a solution of stannous chloride dihydrate (SnCl₂) (34.5 g, 153 mmol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C.
-
Coupling: Slowly pour the cold diazonium salt solution into the cold stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.
-
Isolation: Allow the mixture to stand in the ice bath for 1 hour. Collect the precipitate by vacuum filtration, wash with a small amount of cold saturated sodium chloride solution, and then with a small amount of cold diethyl ether.
-
Drying: Dry the resulting solid under vacuum to obtain (3-Chloro-N-methylphenyl)hydrazine hydrochloride.
Protocol 2: Synthesis of 4,4,4-Trifluoro-1-(4-(methylsulfonyl)phenyl)butane-1,3-dione (Intermediate F)
This protocol describes a Claisen condensation to form the 1,3-diketone necessary for the pyrazole ring formation.[15]
-
Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add dry toluene (200 mL) and sodium methoxide (4.4 g, 81.5 mmol).
-
Reagent Addition: Add 4-(methylsulfonyl)acetophenone (10.0 g, 50.4 mmol) to the flask.
-
Acylation: While stirring, add ethyl trifluoroacetate (8.6 g, 60.5 mmol) dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of 1 M hydrochloric acid.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the desired 1,3-diketone.
Protocol 3: Knorr Pyrazole Synthesis of the Final COX-2 Inhibitor Analog
This is the final convergent step where the two key intermediates are condensed to form the 1,5-diarylpyrazole core.[16][17]
-
Setup: In a 250 mL round-bottom flask, combine (3-Chloro-N-methylphenyl)hydrazine hydrochloride (Intermediate C, 5.0 g, 23.9 mmol) and 4,4,4-Trifluoro-1-(4-(methylsulfonyl)phenyl)butane-1,3-dione (Intermediate F, 7.1 g, 23.9 mmol).
-
Solvent: Add absolute ethanol (100 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 8-12 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: Wash the crude solid with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, 1-(3-Chloro-N-methylphenyl)-5-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole.
Caption: Simplified mechanism of the Knorr pyrazole synthesis. (Note: Image placeholders would be replaced with actual chemical structure images in a real document).
Data Summary and Characterization
The synthesized intermediates and the final product should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Stage | Structure | Mol. Weight ( g/mol ) | Expected Yield | Expected Purity |
| (3-Chloro-N-methylphenyl)hydrazine HCl | Intermediate C | C₇H₁₀Cl₂N₂ | 209.08 | 65-75% | >95% |
| 1,3-Diketone | Intermediate F | C₁₁H₉F₃O₄S | 294.25 | 70-85% | >98% |
| Final Product | Analog G | C₁₈H₁₃ClF₃N₂O₂S | 428.82 | 75-90% | >99% (Post-Recrystallization) |
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compound, verifying the presence of the trifluoromethyl group, the sulfonamide moiety, and the specific substitution pattern on both aryl rings.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis of novel COX-2 inhibitors using this compound. The detailed protocols enable the reproducible production of a unique diarylpyrazole analog, which can then be subjected to biological evaluation for its COX-2 inhibitory activity and selectivity. This research-oriented approach exemplifies how non-traditional starting materials can be strategically employed to expand the chemical space of established pharmacophores, paving the way for the discovery of new therapeutic agents with potentially superior properties.
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Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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Li, Q., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 43(3), 173–181. [Link]
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Sflah, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 123. [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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Vitale, P., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1021-1043. [Link]
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TIAN, H., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(39), 10046-10055. [Link]
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ResearchGate. (2023). Design of p-methylphenyl Bioisosteres of Celecoxib as Selective COX-II Inhibitors Using Bioisosteric Approach. [Link]
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ACS Publications. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]
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ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]
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Auctores Journals. (2023). Design of p-methylphenyl Bioisosteres of Celecoxib as Selective COX-II Inhibitors Using Bioisosteric A. [Link]
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SciSpace. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]
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ChemRxiv. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]
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Brieflands. (2007). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
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ACS Publications. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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PubMed. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. [Link]
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PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. [Link]
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Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]
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DergiPark. (2009). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. [Link]
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ResearchGate. (2013). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]
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RSC Publishing. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
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PubMed. (2002). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. [Link]
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Application Notes and Protocols for the Preparation of Anticancer Agents from 3-Chloro-N-methylaniline Hydrochloride Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of potential anticancer agents derived from 3-Chloro-N-methylaniline hydrochloride. This document outlines a detailed protocol for the synthesis of a novel anilinopyrimidine derivative, a class of compounds known for their potential as kinase inhibitors in cancer therapy. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy and biological evaluation.
Introduction: The Significance of Anilinopyrimidine Scaffolds in Oncology
The aniline and pyrimidine moieties are privileged structures in medicinal chemistry, forming the core of numerous clinically approved anticancer drugs.[1] Specifically, the anilinopyrimidine scaffold is a cornerstone for the development of tyrosine kinase inhibitors (TKIs). These small molecules target the ATP-binding site of protein kinases, crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This compound serves as a valuable starting material for generating a library of novel anilinopyrimidine derivatives. The chloro- and N-methyl substituents on the aniline ring can influence the molecule's binding affinity and selectivity for specific kinase targets, potentially leading to the discovery of potent and targeted anticancer agents.[3] This guide will focus on the synthesis of a representative anilinopyrimidine derivative, N-(3-chloro-N-methylphenyl)-4,6-dimethylpyrimidin-2-amine, as a case study.
Synthesis of a Novel Anilinopyrimidine Anticancer Agent
The synthesis of N-(3-chloro-N-methylphenyl)-4,6-dimethylpyrimidin-2-amine from this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a fundamental method in pyrimidine chemistry for the formation of C-N bonds.[4] The protocol detailed below is adapted from established microwave-assisted synthesis methods for 2-anilinopyrimidines, which offer advantages in terms of reaction time and yield.[5]
Reaction Scheme
Caption: Synthesis of the target anilinopyrimidine derivative.
Experimental Protocol
Materials:
-
This compound
-
2-Chloro-4,6-dimethylpyrimidine
-
Diisopropylethylamine (DIEA)
-
Isopropanol (anhydrous)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
Reactant Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous isopropanol (5 mL) to the vial. Subsequently, add diisopropylethylamine (DIEA) (1.2 mmol, 1.2 eq) to neutralize the hydrochloride salt and act as a base to facilitate the reaction. Stir the mixture for 5 minutes at room temperature.
-
Addition of Pyrimidine: Add 2-Chloro-4,6-dimethylpyrimidine (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Microwave-Assisted Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification and Characterization
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The purity and identity of the final compound are confirmed by the following techniques:
-
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
| Parameter | Condition | Rationale |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | A robust and widely used method for synthesizing anilinopyrimidines. |
| Heating Method | Microwave Irradiation | Significantly reduces reaction times and often improves yields compared to conventional heating.[5] |
| Solvent | Isopropanol | A polar protic solvent that facilitates the SNAr reaction. |
| Base | Diisopropylethylamine (DIEA) | A non-nucleophilic base used to neutralize the HCl formed and drive the reaction forward. |
| Purification | Flash Column Chromatography | A standard and effective method for purifying organic compounds. |
Biological Evaluation of the Synthesized Anticancer Agent
The synthesized anilinopyrimidine derivative can be evaluated for its anticancer activity through a series of in vitro assays.
Workflow for Biological Evaluation
Caption: Workflow for evaluating the anticancer potential.
Cytotoxicity Assay (MTT Assay)
The initial screening for anticancer activity is typically performed using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound (typically from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Cancer Type | Example IC50 (µM) of a similar compound |
| MCF-7 | Breast Cancer | 5.2 |
| HCT-116 | Colon Cancer | 2.8 |
| A549 | Lung Cancer | 7.1 |
Note: The IC50 values are hypothetical and serve as an example for data presentation.
Kinase Inhibition Assay
To determine if the anticancer activity is due to the inhibition of specific kinases, an in vitro kinase inhibition assay is performed. This can be done using commercially available kinase assay kits or through specialized service providers. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Mechanism of Action Studies
Further studies can be conducted to elucidate the molecular mechanism of action. These may include:
-
Western Blot Analysis: To investigate the effect of the compound on the phosphorylation status of key signaling proteins downstream of the target kinase.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: To assess the effect of the compound on cell cycle progression.
Signaling Pathway Implication
Anilinopyrimidine-based kinase inhibitors often target pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][6]
Caption: Inhibition of a generic RTK signaling pathway.
Conclusion and Future Directions
The protocol described herein provides a robust framework for the synthesis and evaluation of novel anticancer agents derived from this compound. The synthesized anilinopyrimidine derivatives hold the potential to be potent kinase inhibitors. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the development of highly selective and effective anticancer therapeutics. The versatility of the SNAr reaction allows for the generation of a diverse library of compounds for screening, accelerating the drug discovery process.
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National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylaniline. PubChem. Retrieved January 24, 2026, from [Link]
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[No Author]. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025). Retrieved January 24, 2026, from [Link]
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[No Author]. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. Retrieved January 24, 2026, from [Link]
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[No Author]. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]
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[No Author]. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. arkat usa. Retrieved January 24, 2026, from [Link]
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[No Author]. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. National Institutes of Health. Retrieved January 24, 2026, from [Link]
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[No Author]. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Retrieved January 24, 2026, from [Link]
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[No Author]. (n.d.). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. Retrieved January 24, 2026, from [Link]
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[No Author]. (n.d.). Synthesis and biological evaluation of tricyclic anilinopyrimidines as IKKbeta inhibitors. Retrieved January 24, 2026, from [Link]
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[No Author]. (n.d.). Synthesis and c-Met Kinase Inhibition of 3,5-disubstituted and 3,5,7-trisubstituted Quinolines. Retrieved January 24, 2026, from [Link]
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3-Chloro-N-methylaniline hydrochloride in the synthesis of quinoline derivatives
An Application Guide for Drug Development Professionals
Strategic Synthesis of Quinolines from 3-Chloro-N-methylaniline Hydrochloride
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The synthesis of N-alkylated quinolines, in particular, offers a pathway to novel chemical entities with modulated pharmacological profiles. This application note provides a comprehensive guide to the strategic utilization of this compound, a readily available secondary aniline, in the synthesis of functionalized quinoline derivatives. We delve into the chemical rationale dictating the choice of synthetic routes, highlighting the limitations of classical methods when applied to N-substituted anilines. A detailed, field-proven protocol for a two-step synthesis via N-acetylation followed by a Vilsmeier-Haack cyclization is presented, offering a robust and scalable route to valuable 2-chloro-3-formyl-N-methylquinolinium intermediates. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in drug discovery programs.
Introduction: The Strategic Value of N-Methylated Quinolines
Quinoline and its derivatives are privileged structures in drug discovery, renowned for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an N-methyl group onto the quinoline nitrogen atom to form a quaternary quinolinium salt can significantly alter a compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Furthermore, this modification can lock the molecule in a specific conformation, potentially enhancing its binding affinity to biological targets.
This compound is an attractive starting material for accessing this chemical space. The chlorine atom at the 3-position ultimately translates to an 8-chloro substituent on the quinoline ring, a common feature in bioactive molecules that can serve as a metabolic blocking group or a handle for further functionalization. However, the presence of the N-methyl group—a secondary amine functionality—presents a significant synthetic challenge that precludes the use of many venerable, textbook quinoline syntheses.
Scientific Rationale: Why Classical Syntheses Fall Short
Understanding the mechanistic limitations of classical quinoline syntheses is crucial for successful protocol design when working with N-substituted anilines. Many well-known methods, such as the Combes and Friedländer syntheses, fundamentally rely on the starting aniline being primary (Ar-NH₂).
The Combes synthesis , for instance, involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] The reaction proceeds through the formation of an enamine intermediate, a step that requires the presence of two protons on the nitrogen to facilitate dehydration.[1] An N-methylaniline lacks the second proton, thus arresting the reaction pathway.
This fundamental constraint necessitates the adoption of alternative strategies. Modern transition-metal-catalyzed methods, such as palladium-catalyzed annulations of haloanilines with alkynes, offer a powerful solution but can require specialized ligands and rigorous exclusion of air and moisture.[3][4] A more classical yet highly effective alternative is the Vilsmeier-Haack reaction , which builds the quinoline ring from an N-arylacetamide precursor.[5][6] This approach is robust, uses readily available reagents, and is well-suited for the specific substrate, 3-chloro-N-methylaniline.
Recommended Synthetic Pathway: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction provides an efficient route to 2-chloro-3-formylquinolines from N-arylacetamides. The strategy involves two main stages:
-
N-Acetylation: The free base of 3-chloro-N-methylaniline is acetylated to form the key intermediate, N-(3-chlorophenyl)-N-methylacetamide.
-
Vilsmeier-Haack Cyclization: This acetamide is then treated with the Vilsmeier reagent (POCl₃/DMF), which acts as both an electrophile and a dehydrating agent to effect a double formylation and intramolecular cyclization, yielding the target quinoline derivative.[6]
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 3-Chloro-N-methylaniline is toxic and should be handled with care. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.
Protocol 1: Synthesis of N-(3-chlorophenyl)-N-methylacetamide
-
Principle: The hydrochloride salt is neutralized with a base to liberate the free amine, which is then acylated with acetic anhydride to form the corresponding acetamide.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| 3-Chloro-N-methylaniline HCl | 178.07 | 50.0 | 8.90 g |
| Dichloromethane (DCM) | - | - | 150 mL |
| Sat. aq. Sodium Bicarbonate (NaHCO₃) | - | - | ~100 mL |
| Acetic Anhydride | 102.09 | 60.0 | 5.7 mL (6.13 g) |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~10 g |
Step-by-Step Procedure:
-
Neutralization: Suspend this compound (8.90 g, 50.0 mmol) in dichloromethane (150 mL) in a 500 mL flask.
-
Add saturated aqueous sodium bicarbonate solution (~100 mL) portion-wise with vigorous stirring until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.
-
Acetylation: Dissolve the crude amine in 100 mL of DCM and cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (5.7 mL, 60.0 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by carefully adding 50 mL of water. Separate the organic layer, wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step if sufficiently pure.
-
Validation: The expected product is a solid. Typical yields range from 90-98%.
Protocol 2: Vilsmeier-Haack Cyclization to 8-Chloro-3-formyl-2-hydroxy-1-methylquinolinium Chloride
-
Principle: The N-arylacetamide undergoes electrophilic attack by the Vilsmeier reagent, leading to cyclization and formation of the functionalized quinolinium salt.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| N-(3-chlorophenyl)-N-methylacetamide | 183.63 | 25.0 | 4.59 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 100.0 | 7.7 mL |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 75.0 | 7.0 mL |
Step-by-Step Procedure:
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a reflux condenser (with a drying tube), cool DMF (7.7 mL, 100.0 mmol) to 0 °C.
-
Add POCl₃ (7.0 mL, 75.0 mmol) dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 10 °C. Stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at 0 °C.
-
Reaction: Add a solution of N-(3-chlorophenyl)-N-methylacetamide (4.59 g, 25.0 mmol) in a minimal amount of DMF (~10 mL) to the Vilsmeier reagent.
-
Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Basify the aqueous solution by the slow addition of solid sodium bicarbonate or a concentrated NaOH solution until pH 7-8 is reached. This will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired quinoline derivative.
-
Validation: The reaction typically yields a yellow to brown solid. Expected yields are in the range of 60-80%.[5]
Product Characterization
The resulting 2-chloro-3-formylquinoline derivative is a versatile intermediate. The formyl group can be oxidized, reduced, or used in condensations, while the chloro group is amenable to nucleophilic substitution, opening a wide array of possibilities for library synthesis.
| Analysis Technique | Expected Data for 8-Chloro-3-formyl-2-hydroxy-1-methylquinolinium Chloride |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.1 (s, 1H, -CHO), 8.8 (s, 1H, H-4), 8.0-8.2 (m, 2H, Ar-H), 7.8 (t, 1H, Ar-H), 4.1 (s, 3H, N-CH₃). Note: Peaks may be broad due to quaternary nitrogen. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 190 (CHO), 160 (C=O), 145-120 (Aromatic & Quinoline C), 35 (N-CH₃). |
| HRMS (ESI+) | Calculated for C₁₁H₉ClNO₂⁺ [M]⁺, found value should be within ± 5 ppm. |
| Appearance | Yellow to tan crystalline solid. |
Conclusion
While the N-methyl substituent of this compound complicates its use in classical quinoline syntheses, it opens the door to modern and powerful alternatives. The Vilsmeier-Haack cyclization of the corresponding acetamide is presented here as a reliable and high-yielding method for producing highly functionalized 8-chloro-1-methylquinolinium scaffolds. These intermediates are primed for further chemical exploration, making this compound a valuable and strategic starting material for medicinal chemistry and drug development programs.
References
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Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253. Available at: [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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Larionov, O. V., et al. (2024). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
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Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society. Available at: [Link]
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PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
ResearchGate. (2022). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Available at: [Link]
-
MDPI. (2020). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
-
PubMed. (2018). Palladium(II)-catalyzed tandem cyclization/C-H functionalization of alkynes for the synthesis of functionalized indoles. Available at: [Link]
-
ResearchGate. (2019). Synthesis of quinolines via dehydrogenative coupling reaction. Available at: [Link]
-
Sci-Hub. (2018). Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration. Available at: [Link]
- Google Patents. (2006). Novel quinolinium salts and derivatives.
-
ResearchGate. (2015). Synthesis and characterization of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline. Available at: [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]
-
PubMed Central (PMC). (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVE AND INTERMEDIATE THEREFOR. Available at: [Link]
-
MDPI. (2021). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Available at: [Link]
-
Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]
-
ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
PubChem. (n.d.). 3-Chloroaniline. Available at: [Link]
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Application Notes and Protocols for Reactions Involving 3-Chloro-N-methylaniline Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on the experimental setup for key synthetic transformations involving 3-Chloro-N-methylaniline hydrochloride. This versatile intermediate is a valuable building block in the synthesis of pharmaceuticals and fine chemicals. These notes move beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design, ensuring both reproducibility and a deeper understanding of the reaction systems. We present detailed, field-proven protocols for N-acylation and a representative Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, complete with data tables, workflow diagrams, and troubleshooting advice.
Introduction to this compound
This compound (C₇H₉Cl₂N) is the salt form of 3-Chloro-N-methylaniline, a substituted aromatic amine.[1] Its structure features a benzene ring substituted with a chlorine atom, a secondary N-methylamino group, and is supplied as a hydrochloride salt for improved stability and handling. This combination of functional groups makes it a strategic starting material for building molecular complexity. The secondary amine is a potent nucleophile, readily undergoing reactions like acylation and alkylation. The aryl chloride provides a handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
A critical consideration in all experimental designs is that the starting material is a hydrochloride salt. This necessitates the use of a base in stoichiometric amounts to liberate the free, nucleophilic aniline in situ before the desired reaction can proceed.
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experiment.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₉Cl₂N | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Boiling Point (Free Base) | 243-244 °C | [2] |
| Density (Free Base) | 1.156 g/mL at 25 °C | [2] |
Safety and Handling: 3-Chloro-N-methylaniline and its salts are classified as hazardous.[3] The compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before beginning any experimental work.
Core Reactivity and Mechanistic Considerations
The reactivity of 3-Chloro-N-methylaniline is dictated by the interplay of its functional groups. The N-methylamino group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director through induction but a weak director through resonance. This electronic profile influences the sites of reactivity. The primary reactive centers are the nitrogen atom (nucleophilic) and the carbon atom bearing the chlorine (electrophilic in cross-coupling).
Sources
Application Note: High-Purity Recovery of 3-Chloro-N-methylaniline Hydrochloride via Recrystallization
Introduction
3-Chloro-N-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The purity of these precursors is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processes. Recrystallization is a robust and scalable purification technique for crystalline solids, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[1]
This application note provides a detailed, field-proven protocol for the purification of 3-Chloro-N-methylaniline hydrochloride. The methodology is designed to be a self-validating system, incorporating steps for quality control and troubleshooting to ensure researchers, scientists, and drug development professionals can consistently obtain high-purity material. The rationale behind key procedural choices, such as solvent selection and handling of impurities, is explained to empower the user with a deeper understanding of the purification process.
Principle of the Method
Recrystallization separates a target compound from its impurities based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at low temperatures but will readily dissolve it at an elevated temperature.[2] Impurities, ideally, will either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the liquid phase, or mother liquor, upon crystallization).[3]
For amines, conversion to a hydrochloride salt is a common strategy to enhance crystallinity and thermal stability, making them excellent candidates for recrystallization.[4][5] This protocol utilizes a mixed-solvent system, typically aqueous ethanol, which allows for fine-tuning of the polarity to achieve optimal solubility characteristics for this compound. Slow, controlled cooling of the saturated hot solution allows the target compound to selectively crystallize, excluding impurities and forming a highly organized, pure crystal lattice.[6]
Materials and Equipment
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), optional
-
Celatom® or filter aid, optional
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (recommended to prevent solvent evaporation)
-
Buchner funnel and flask (for vacuum filtration)
-
Filter paper
-
Glass funnel (for hot filtration)
-
Fluted filter paper (for hot filtration)
-
Ice bath
-
Drying oven or vacuum desiccator
-
Spatulas and weighing balance
-
Melting point apparatus
Safety Precautions
This compound and its parent amine are hazardous compounds. It is imperative to handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not breathe vapors or dust.
-
Spills: In case of a spill, contain the material and clean up according to established laboratory safety protocols.
Always consult the latest Safety Data Sheet (SDS) for 3-Chloro-N-methylaniline and its hydrochloride salt before beginning work.
Experimental Protocol
This protocol is designed as a robust starting point. The optimal solvent ratio and volumes may require minor adjustments based on the impurity profile of the crude material.
Step 1: Solvent System Selection and Dissolution
The choice of solvent is the most critical factor in a successful recrystallization.[8] For amine hydrochlorides, polar protic solvents like alcohols and water are excellent candidates.[9] An ethanol/water mixture is recommended here.
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of 95% ethanol.
-
Gently heat the mixture on a hot plate with stirring. The goal is to dissolve the solid in the minimum amount of boiling solvent to maximize the yield.[3]
-
If the solid does not fully dissolve upon reaching the boiling point, add more ethanol in small increments (1-2 mL at a time) until a clear solution is obtained. Note: If some material remains undissolved even after adding a significant amount of solvent, these are likely insoluble impurities that will be removed in the next step.
Step 2: Decolorization and Hot Filtration (if necessary)
This step is performed if the initial solution is colored or contains insoluble particulate matter. If the solution is clear and colorless, proceed to Step 5.3.
-
Remove the flask from the heat source and allow the boiling to subside slightly.
-
Decolorization: Add a small amount of activated charcoal (approx. 1-2% by weight of the solute, or the tip of a spatula) to the hot solution.[1] Activated charcoal adsorbs high-molecular-weight colored impurities.[10]
-
Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[2]
-
Re-heat the solution to boiling for 5-10 minutes with stirring to ensure maximum adsorption of impurities onto the charcoal.
-
Hot Filtration: Filter the hot solution quickly through a pre-heated glass funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes the activated charcoal and any insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[11]
Step 3: Crystallization
The formation of pure crystals is dependent on a slow cooling rate.
-
If the solution is clear after dissolution (or hot filtration), slowly add deionized water dropwise to the hot ethanol solution until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the product by further decreasing its solubility.
Step 4: Isolation and Drying of Crystals
-
Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold ethanol/water filtrate to ensure a good seal.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small portion of ice-cold 50:50 ethanol/water to rinse away any remaining soluble impurities from the crystal surfaces.
-
Continue to draw air through the crystals on the funnel for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
Workflow Diagram
Caption: Workflow for the purification of 3-Chloro-N-methylaniline HCl.
Characterization and Data Summary
The success of the purification should be validated by comparing the physical properties of the purified product against the crude starting material.
| Parameter | Crude Material | Purified Product | Rationale & Justification |
| Appearance | Typically off-white, tan, or brownish solid | White to off-white crystalline solid | Removal of colored impurities by charcoal and crystallization. |
| Melting Point | Lower, broad melting range | Higher, sharp melting range (e.g., 1-2 °C) | Impurities depress and broaden the melting point range. A sharp melting point is a key indicator of purity. |
| Typical Yield | N/A | 75-90% | Yield is dependent on the purity of the crude material and strict adherence to using the minimum amount of solvent. |
| Solvent System | N/A | Ethanol / Water | A polar protic solvent system is ideal for dissolving the polar hydrochloride salt at high temperatures.[12] |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | Too much solvent was used.[13] The solution is not saturated. | Boil off a portion of the solvent to concentrate the solution and attempt to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a "seed crystal" of the pure compound if available.[13] |
| Product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent.[13] The solution is supersaturated or cooling too rapidly. The compound is highly impure.[14] | Reheat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent, ethanol).[14] Allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of hot water and letting both cool together). |
| Low recovery/yield. | Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The crystals were washed with solvent that was not cold enough. | Ensure the minimum amount of boiling solvent is used. Pre-heat all glassware for hot filtration. Always use ice-cold solvent for washing the final crystals on the filter. |
| Crystals are still colored. | Insufficient activated charcoal was used. The colored impurity has very similar properties to the product. | Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used and the solution is boiled for a sufficient time before hot filtration. |
References
-
Recrystallization. (n.d.). University of Babylon. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
- Cole, T. W., & May, P. F. (1987). Recovery of amines from by-product chloride salts.U.S. Patent No. 4,670,232. Washington, DC: U.S. Patent and Trademark Office.
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Recrystallization Steps. (n.d.). Labster. Retrieved from [Link]
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Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
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Barich, A. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
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Royal Society of Chemistry. (2023, June 14). Recrystallisation: organic chemistry practical techniques. YouTube. Retrieved from [Link]
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Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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3-Chloro-2-methylaniline. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts. Retrieved from [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Namvari, M., et al. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? ResearchGate. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Various Authors. (2020, November 29). Effectiveness of activated carbon in non water solvents? Sciencemadness Discussion Board. Retrieved from [Link]
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Korabecna, M., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 24(15), 2735. Retrieved from [Link]
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3-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved from [Link]
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3-chloro-N-methylaniline. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3-Chloro-N-methylaniline Hydrochloride in Advanced Organic Synthesis
Abstract: This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the application of 3-Chloro-N-methylaniline hydrochloride in novel organic synthesis. We move beyond a simple catalog of reactions to explore the strategic and mechanistic considerations for employing this versatile building block in the construction of complex molecular architectures, with a focus on methodologies that are central to modern drug discovery, such as palladium-catalyzed cross-coupling reactions.
Introduction: Properties and Strategic Value
This compound is a highly valuable starting material in organic synthesis. As the hydrochloride salt, it offers enhanced stability and improved handling characteristics compared to the free base. The molecule itself presents three key points for synthetic diversification: the secondary amine for N-functionalization, the aromatic ring for electrophilic or metal-catalyzed substitution, and the chloro-substituent, which is a prime handle for cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₇H₉Cl₂N |
| Molecular Weight | 182.06 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water, methanol. |
| pKa (of conjugate acid) | ~4-5 (Estimated) |
The true power of this reagent lies in its ability to participate in sequential or orthogonal reaction strategies. For instance, the amine can be used as a directing group or protected, followed by a cross-coupling reaction at the chloro-position, and finally, the N-methylaniline core can be incorporated into a heterocyclic system. This guide will focus on its application in the robust and indispensable Buchwald-Hartwig amination reaction.
Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. In this context, 3-Chloro-N-methylaniline serves as the nucleophilic amine component, coupling with a variety of aryl or heteroaryl halides/triflates to generate complex tri-substituted amine scaffolds. These structures are prevalent in a vast number of pharmaceuticals.
Mechanistic Considerations & Causality
Understanding the catalytic cycle is paramount to troubleshooting and optimizing these reactions. The choice of ligand, base, and solvent is not arbitrary but is dictated by the need to facilitate each step of the cycle efficiently.
-
Oxidative Addition: The active Pd(0) catalyst complex first undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is critical here, as it promotes this otherwise difficult step, especially with less reactive aryl chlorides.
-
Base-Mediated Deprotonation: The aniline (in its free base form) must be deprotonated to form the more nucleophilic amide. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often used because it is strong enough to deprotonate the aniline without interfering with other parts of the reaction.
-
Reductive Elimination: The newly formed aryl-amido Pd(II) complex undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle. The steric bulk of the ligand facilitates this final, product-releasing step.
Below is a diagram illustrating the catalytic cycle for this key transformation.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocol: Synthesis of N-(4-biphenyl)-3-chloro-N-methylaniline
This protocol provides a representative procedure for the N-arylation of 3-Chloro-N-methylaniline with 4-bromobiphenyl. It is a self-validating system; successful execution should yield a product with the expected analytical data.
Materials and Equipment
-
Reagents: this compound, 4-bromobiphenyl, Palladium(II) acetate [Pd(OAc)₂], RuPhos, Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer hotplate, nitrogen/argon gas inlet, standard laboratory glassware, silica gel for column chromatography.
Experimental Workflow
The following diagram outlines the complete workflow from setup to final product characterization.
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure
Note on the Starting Material: this compound must be neutralized to the free base before reaction. This can be done beforehand by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., NaHCO₃), drying the organic layer, and removing the solvent. Alternatively, an additional equivalent of the strong base (NaOt-Bu) can be added in situ. This protocol assumes the latter.
-
Inert Atmosphere Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).
-
Seal and Purge: Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 10 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (202 mg, 2.1 mmol, 2.1 eq), 4-bromobiphenyl (233 mg, 1.0 mmol, 1.0 eq), and this compound (182 mg, 1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure product.
Expected Results & Data
-
Yield: 75-90%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic shifts for the aromatic protons and a singlet for the N-methyl group (~3.3 ppm).
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₉H₁₆ClN).
Broader Applications & Future Scope
While the Buchwald-Hartwig amination is a powerful tool, 3-Chloro-N-methylaniline is also a precursor for a variety of other important transformations:
-
Heterocycle Synthesis: It can undergo cyclization reactions to form pharmaceutically relevant scaffolds like benzodiazepines or quinolines.
-
Directed Ortho-Metalation: The N-methyl group can act as a directing group for C-H activation at the C2 position of the aniline ring, allowing for further functionalization.
-
Suzuki and Sonogashira Couplings: The chloro-substituent can be replaced with carbon-based nucleophiles via other palladium-catalyzed reactions to form C-C bonds, further expanding molecular complexity.
The continued development of new catalysts and reaction conditions will undoubtedly unlock even more efficient and selective ways to utilize this versatile building block in the synthesis of next-generation therapeutics and functional materials.
References
-
Title: A new catalyst for the cross-coupling of aryl chlorides and amines. Source: Angewandte Chemie International Edition, 2003. URL: [Link]
-
Title: The Buchwald-Hartwig Amination: A Practical User's Guide. Source: The Journal of Organic Chemistry, 2018. URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Source: The Journal of Organic Chemistry, 1999. URL: [Link]
Application Notes and Protocols: 3-Chloro-N-methylaniline Hydrochloride in Materials Science Research
Introduction: Unveiling the Potential of a Versatile Monomer
3-Chloro-N-methylaniline hydrochloride is an aromatic amine derivative that has emerged as a promising monomer in the field of materials science. Its unique molecular structure, featuring a reactive amine group, a strategically positioned chlorine atom, and a methyl group on the nitrogen, allows for the synthesis of functional polymers with tailored properties. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various polymerization processes.
The presence of the chlorine atom on the benzene ring and the methyl group on the nitrogen atom significantly influences the electronic and steric properties of the resulting polymer, poly(3-chloro-N-methylaniline). These substitutions can enhance the polymer's solubility in organic solvents, modify its conductivity, and improve its adhesion to metal surfaces. Consequently, poly(3-chloro-N-methylaniline) is gaining attention for its potential applications in the development of advanced materials, particularly for anti-corrosion coatings and conductive films.
This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of poly(3-chloro-N-methylaniline) and its application as a corrosion-resistant coating. The methodologies described herein are designed to be self-validating, with explanations of the rationale behind key experimental steps to ensure scientific rigor and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for its effective application in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₉Cl₂N | |
| Molecular Weight | 178.06 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents | General knowledge for hydrochloride salts of amines |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
Application I: Synthesis of Poly(3-chloro-N-methylaniline) via Oxidative Chemical Polymerization
The most common method for synthesizing polyaniline and its derivatives is oxidative chemical polymerization. This process involves the oxidation of the monomer in an acidic medium, leading to the formation of a polymer chain. The following protocol is adapted from established procedures for the polymerization of substituted anilines.[1][2]
Rationale and Key Considerations
The choice of an oxidizing agent is critical for controlling the polymerization reaction and the properties of the resulting polymer. Ammonium persulfate (APS) is a widely used oxidant due to its high reactivity and solubility in water. The acidic medium, typically provided by hydrochloric acid (HCl), is essential for the protonation of the monomer and the growing polymer chains, which is necessary for achieving a conductive state.[1] The reaction temperature is maintained at a low level (0-5 °C) to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular polymer structure.
Experimental Workflow: Oxidative Polymerization
Caption: Dual mechanism of corrosion protection by poly(3-chloro-N-methylaniline) coatings.
Protocol: Preparation and Evaluation of Anti-Corrosion Coatings
Materials:
-
Synthesized poly(3-chloro-N-methylaniline) powder
-
N-Methyl-2-pyrrolidone (NMP) or other suitable organic solvent
-
Epoxy resin or other binder
-
Metal coupons (e.g., mild steel) for testing
-
3.5% NaCl solution (corrosive medium)
Equipment:
-
Ultrasonic bath
-
Spin coater or brush for coating application
-
Potentiostat/Galvanostat for electrochemical testing
-
Electrochemical cell with a three-electrode setup (working electrode: coated metal coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE))
Procedure:
-
Coating Formulation:
-
Disperse a specific weight percentage of poly(3-chloro-N-methylaniline) powder in a suitable solvent like NMP using an ultrasonic bath to ensure a homogeneous dispersion.
-
Mix the polymer dispersion with an epoxy resin or another suitable binder to form the coating formulation.
-
-
Coating Application:
-
Prepare the metal coupons by polishing them with different grades of emery paper, followed by degreasing with acetone and rinsing with deionized water.
-
Apply the coating formulation onto the prepared metal coupons using a spin coater or a brush to achieve a uniform thickness.
-
Allow the coatings to cure at room temperature or as per the binder's specifications.
-
-
Electrochemical Corrosion Testing:
-
Immerse the coated and uncoated (as a control) metal coupons in a 3.5% NaCl solution in an electrochemical cell.
-
Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements to evaluate the corrosion protection performance of the coating.
-
The potentiodynamic polarization curves will provide information about the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value for the coated sample indicates better corrosion protection.
-
EIS measurements will provide information about the coating's resistance and capacitance, which are related to its barrier properties.
-
Conclusion and Future Outlook
This compound serves as a valuable monomer for the synthesis of functional conductive polymers with significant potential in materials science. The protocols detailed in this guide provide a framework for the synthesis, characterization, and application of poly(3-chloro-N-methylaniline), particularly in the development of effective anti-corrosion coatings. The presence of the chloro and N-methyl substituents offers opportunities for further tuning the polymer's properties, opening avenues for research into its use in other applications such as sensors, electrochromic devices, and electromagnetic interference shielding. Future work should focus on optimizing the polymerization conditions to control the molecular weight and morphology of the polymer, and on exploring the effects of copolymerization with other monomers to create novel materials with enhanced functionalities.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62651, 3-Chloro-4-methylaniline hydrochloride. Retrieved from [Link]
- Bhadra, S., Khastgir, D., Singha, N. K., & Lee, J. H. (2009). Polyaniline Based Anticorrosive and Anti-Molding Coating.
- Barebita, A. D., Chafiq, M., Aadil, M., et al. (2022). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol.
- Shakir, M., Khan, M. S., & Khan, M. A. (2016). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 9, S1639-S1645.
- Trujillano, R., Ballesteros, J. C., del Castillo, H., & Torrecillas, R. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 14(23), 5220.
- Porselvi, L., & Jhancy Mary, S. (2014). Synthesis, Characterization And Electrical Conductivity Of Poly (2- Chloroaniline)/MMT And Poly (2-Chloroaniline)/Na-Bentonite Nano Composites In The Presence Of Surfactants. International Journal of Scientific & Technology Research, 3(1), 2277-8616.
- Westphal, R., de Souza Pina, J., Franco, J., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Advances in Chemical Engineering and Science, 10(4), 378-398.
-
PrepChem.com (2023). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]
- Sathiyanarayanan, S., Syed Azim, S., & Venkatachari, G. (2007). A study on mechanism of corrosion protection of polyaniline coating and its failure.
- Ozyilmaz, A. T., Erbil, M., & Demetgül, C. (2007). Polyaniline, poly(N-methylaniline) and poly(aniline-co-N-methylaniline) coatings on stainless steel.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. Retrieved from [Link]
- Grgur, B. N. (2012). Electrochemical Polymerization of Aniline.
-
ResearchGate. (n.d.). UV-Vis spectra of polyanilines in a mixed solvent system; pH 3. Retrieved from [Link]
- Grgur, B. N. (2009). Application of polyaniline in corrosion protection of metals. Chemical Industry & Chemical Engineering Quarterly, 15(4), 227-235.
- Tagnit-Hamou, A., & Belkacemi, H. (2016). Electrochemical Deposition and Properties of Polyaniline Films on Carbon and Precious Metal Surfaces in Perchloric Acid/Acetonitrile. International Journal of Electrochemical Science, 11, 10349-10360.
- Dominis, A. J., Spinks, G. M., & Wallace, G. G. (2003). The electrochemical deposition of polyaniline at pure aluminium: Electrochemical activity and corrosion protection properties. Corrosion Science, 45(11), 2565-2580.
- Trchová, M., Šeděnková, I., Konyushenko, E. N., Stejskal, J., Holler, P., & Bober, P. (2009). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of Physical Chemistry B, 113(20), 7175-7183.
- Ding, Y., & Scherson, D. A. (2000). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 72(15), 3707-3714.
- Borcia, G., Brown, N., & Rusu, G. I. (2020). Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine)
- Hernández-Báez, M., et al. (2021).
- Stejskal, J., & Sapurina, I. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- Al-Janabi, Z. H. R., & Al-Zuhairi, A. J. (2020). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Journal of Physics: Conference Series, 1664, 012089.
- Grgur, B. N. (2011).
- Tsubakiyama, T., & Onoda, M. (1993). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. Polymer Journal, 25(11), 1149-1155.
-
ResearchGate. (n.d.). The structural properties of Poly(aniline)-Analysis via FTIR spectroscopy. Retrieved from [Link]
- Schauer, T., et al. (2016). Toward a New Generation of Organic Coatings for Corrosion Protection Based on Poly(phenylene methylene).
- Haspel, H., & Unur, E. (2018). Polyaniline Derivatives and Their Applications. In Polyaniline - Recent Advances. IntechOpen.
- Marchesi D'Alvise, T., et al. (2022). Preparation of Ultrathin and Degradable Polymeric Films by Electropolymerization of 3-Amino-l-tyrosine.
- Wang, Y., et al. (2023). Preparation of Environmentally Friendly Anticorrosive Coatings with Aniline Trimer-Modified Waterborne Polyurethane.
-
ResearchGate. (n.d.). Synthesis, Characterization and Electrical Conductivity Studies on Poly (2-Chloroaniline-Co-2-Methoxyaniline)- Fe2O3 Nanocomposites with Varying Weight Percentages of Fe2O3 (Research Article). Retrieved from [Link]
- Waware, U. S., & Umare, S. S. (2007). The structural properties of poly(aniline)--analysis via FTIR spectroscopy.
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Al-Garaween, D. S., & Al-Adily, M. J. (2021). Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. Biointerface Research in Applied Chemistry, 12(1), 1011-1019.
-
ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative polymerization of ortho-substituted aniline derivatives. Retrieved from [Link]
- Iroh, J. O., & Su, W. (2004). Corrosion Protective Coatings from Poly(heterocyclic diphenylamine): Polyaniline Analogues. Journal of the Electrochemical Society, 151(11), B599.
-
ResearchGate. (n.d.). Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-N-methylaniline Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Chloro-N-methylaniline Hydrochloride. As Senior Application Scientists, we understand that maximizing yield and purity is paramount in your research and development endeavors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthesis. We will delve into the critical aspects of the N-methylation of 3-chloroaniline and the subsequent hydrochloride salt formation, empowering you to achieve optimal results in your laboratory.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield of 3-Chloro-N-methylaniline (Free Base)
Symptom: After the N-methylation reaction and work-up, the isolated yield of the free base is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction has not gone to completion, leaving a significant amount of the starting material, 3-chloroaniline. | Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An appropriate TLC system would be a non-polar mobile phase like hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v) on silica gel plates, visualizing with UV light. The product, being slightly more polar due to the N-methyl group, should have a slightly lower Rf value than the starting aniline. For GC-MS, you can track the disappearance of the 3-chloroaniline peak and the appearance of the 3-chloro-N-methylaniline peak.[1] Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. Temperature Optimization: Ensure the reaction is maintained at the optimal temperature. For the ruthenium-catalyzed methylation with methanol, a temperature of 140 °C is recommended.[2] |
| Suboptimal Catalyst Activity | The catalyst may be poisoned or deactivated, leading to a stalled or sluggish reaction. | Catalyst Quality: Use a high-purity, active catalyst. If preparing the catalyst in-house, ensure rigorous adherence to the preparation protocol. Inert Atmosphere: For oxygen- and moisture-sensitive catalysts like many ruthenium complexes, conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Side Reactions | The primary side reaction of concern is the over-methylation of the desired secondary amine to form the tertiary amine, 3-chloro-N,N-dimethylaniline. | Control Stoichiometry: Use a controlled excess of the methylating agent. For instance, in the ruthenium-catalyzed methanolysis, methanol often serves as the solvent and methylating agent.[2] However, with more reactive methylating agents like methyl iodide, careful control of stoichiometry is crucial. Reaction Conditions: Lowering the reaction temperature slightly may favor mono-methylation over di-methylation. |
| Product Loss During Work-up | The product may be lost during the extraction and washing steps. 3-Chloro-N-methylaniline has some water solubility, which can be exacerbated by pH changes. | Proper pH Adjustment: During aqueous work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to ensure the amine is in its free base form and minimally soluble in water. Efficient Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete removal of the product from the aqueous phase. |
Problem 2: Low Yield or No Precipitation of this compound
Symptom: Upon addition of hydrochloric acid to the free base solution, the hydrochloride salt either does not precipitate or the yield is very low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Solubility of the Hydrochloride Salt | The hydrochloride salt may be soluble in the chosen solvent system, especially if aqueous HCl is used.[3] | Use of Anhydrous HCl: Employ anhydrous HCl gas bubbled through the solution of the free base in an anhydrous, non-polar solvent like diethyl ether or dichloromethane. Alternatively, a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) can be used.[3] This minimizes the presence of water, which can increase the solubility of the salt.[3] Solvent Selection: Choose a solvent in which the free base is soluble, but the hydrochloride salt is not. Diethyl ether, tert-butyl methyl ether (TBME), or a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane) can be effective. |
| Insufficient Concentration | The solution of the free base may be too dilute for the hydrochloride salt to reach its saturation point and precipitate. | Concentrate the Solution: Before adding HCl, concentrate the solution of the free base. Cooling: After adding HCl, cool the solution in an ice bath or refrigerator to decrease the solubility of the salt and promote crystallization. |
| Formation of an Oil | The hydrochloride salt may initially separate as an oil rather than a crystalline solid, which can be difficult to handle and may trap impurities. | Slow Addition of Acid: Add the hydrochloric acid solution slowly with vigorous stirring to encourage the formation of seed crystals. Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Trituration: If an oil forms, try to induce solidification by adding a small amount of a non-polar solvent like hexane and stirring vigorously. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 3-Chloro-N-methylaniline?
The most direct precursor is 3-chloroaniline.[2] This is a commercially available starting material.
Q2: Which N-methylation method offers the best yield for 3-chloroaniline?
A highly effective method reported in the literature is the ruthenium-catalyzed N-methylation using methanol as both the solvent and the methylating agent. This method has been shown to produce 3-chloro-N-methylaniline in 96% yield.[2]
Q3: What are the potential byproducts I should be aware of during the N-methylation of 3-chloroaniline?
The primary byproduct is the over-methylated tertiary amine, 3-chloro-N,N-dimethylaniline. Unreacted 3-chloroaniline may also be present. Depending on the reaction conditions, dehalogenation to form N-methylaniline is a potential, though less common, side reaction.
Q4: How can I purify the crude 3-Chloro-N-methylaniline free base?
Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2] The progress of the separation can be monitored by TLC.
Q5: What is the best way to form the hydrochloride salt from the purified free base?
For optimal yield and purity, dissolving the purified 3-chloro-N-methylaniline in an anhydrous solvent like diethyl ether and then slowly adding a solution of anhydrous HCl in diethyl ether is recommended.[3] This will precipitate the hydrochloride salt, which can then be collected by filtration.
Q6: How can I purify the this compound salt?
Recrystallization is the most common method for purifying amine hydrochloride salts. A suitable solvent system would be a polar solvent in which the salt is soluble at elevated temperatures but less soluble at room temperature or below, such as ethanol, isopropanol, or a mixture of ethanol and diethyl ether.
Q7: How do I confirm the identity and purity of my final product?
The identity of 3-chloro-N-methylaniline and its hydrochloride salt can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The melting point of the hydrochloride salt can also be a good indicator of purity.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed N-Methylation of 3-Chloroaniline
This protocol is adapted from a literature procedure with high reported yields.[2]
Materials:
-
3-chloroaniline
-
(DPEPhos)RuCl₂(PPh₃) catalyst (or a similar ruthenium catalyst)
-
Anhydrous methanol
-
Cesium carbonate (Cs₂CO₃)
-
An inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 3-chloroaniline (1.0 mmol), (DPEPhos)RuCl₂(PPh₃) (0.5 mol%), and cesium carbonate (0.5 mmol).
-
Add anhydrous methanol (1 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 140 °C with stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue can be purified by silica gel column chromatography using a hexane:ethyl acetate solvent system to yield pure 3-chloro-N-methylaniline.
Protocol 2: Formation of this compound
Materials:
-
Purified 3-chloro-N-methylaniline
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether (or anhydrous HCl gas)
Procedure:
-
Dissolve the purified 3-chloro-N-methylaniline in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Visualizing the Workflow
Troubleshooting Low Yield of 3-Chloro-N-methylaniline
Caption: A logical workflow for troubleshooting low yields in the synthesis of 3-Chloro-N-methylaniline.
References
Sources
- 1. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 2. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity and Purification of 3-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support guide for 3-Chloro-N-methylaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common purity challenges associated with this compound. We will explore the origins of typical impurities and provide robust, field-proven protocols for their identification and removal, ensuring the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
This section addresses the most common questions regarding impurities in this compound, providing insights into their chemical origins.
Q1: What are the most common impurities I might find in my sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route used. They can be broadly categorized as starting materials, reaction byproducts, or degradation products. The most prevalent species include:
-
Unreacted Starting Materials: 3-Chloroaniline is a common impurity resulting from incomplete N-methylation.
-
Over-alkylation Byproducts: 3-Chloro-N,N-dimethylaniline can form if the methylation reaction proceeds too far.
-
Isomeric Impurities: If the initial 3-chloroaniline starting material was not pure, you might find isomers such as 2-chloroaniline and 4-chloroaniline in your final product.
-
Dehalogenation Products: During certain synthesis steps, particularly catalytic hydrogenation of a nitro precursor, the chlorine atom can be inadvertently removed, leading to the formation of N-methylaniline.[1]
-
Oxidation Products: Anilines as a class are susceptible to air and light-induced oxidation, which results in the formation of colored, often polymeric, impurities. This is a common cause for off-white, yellow, or brown appearances of the final product.[2]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, isopropanol, toluene) may be present in the final solid.
Q2: How are these impurities typically formed?
A2: Understanding the formation pathways is key to prevention and removal. The synthesis of 3-Chloro-N-methylaniline generally involves the N-methylation of 3-chloroaniline. The hydrochloride salt is then formed by treating the purified free base with hydrochloric acid.
Q3: My sample of this compound has a distinct yellow or brown color. What is the likely cause and is it problematic?
A3: A yellow to brown discoloration is almost always due to the presence of oxidation products.[2] While often present in small quantities, these impurities can interfere with sensitive downstream applications, particularly in pharmaceutical development where color and purity are critical quality attributes. For many research applications, this discoloration may not affect reactivity, but it signifies a lower purity grade.
Q4: What are the best analytical techniques for identifying and quantifying these impurities?
A4: A multi-technique approach is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like residual solvents, starting materials, and byproducts such as N-methylaniline and 3-Chloro-N,N-dimethylaniline. The free base form is typically analyzed.
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment and quantification of non-volatile impurities and isomers. A reversed-phase C18 column with a UV detector is standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation of the main component and can detect impurities if they are present at levels of ~1% or higher. It is particularly useful for identifying isomeric impurities or over/under-alkylation by comparing signal integrations.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Part 2: Troubleshooting and Purification Protocols
This section provides actionable guidance and detailed protocols for purifying this compound.
Troubleshooting Guide
| Symptom / Issue | Probable Cause(s) | Recommended Action(s) |
| Off-color (yellow, brown) solid | Oxidation products; minor impurities. | Protocol 1: Recrystallization, potentially with activated carbon to remove colored impurities. |
| Broad melting point range | Significant levels of multiple impurities. | Protocol 2: Convert the salt to its free base for purification by vacuum distillation, then re-precipitate the hydrochloride salt. This is effective for removing non-volatile impurities. |
| Presence of isomeric or closely-related aniline impurities (confirmed by GC/HPLC) | Impure starting materials; side reactions. | Protocol 3: For high-purity requirements, convert to the free base and perform column chromatography before re-forming the salt. |
| Product fails to solidify or is oily | Excess HCl; residual solvent; high impurity load. | Ensure the material is dry under vacuum. If still oily, purification of the free base (Protocol 2 or 3) is necessary. |
Data Summary for Separation
The choice of purification method relies on exploiting the different physical properties of the product and its impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Form |
| 3-Chloro-N-methylaniline | 141.60[3] | 243-244[4] | Liquid |
| 3-Chloroaniline | 127.57[5] | 230.5[5] | Liquid |
| 3-Chloro-N,N-dimethylaniline | 155.63 | ~255-260 (estimated) | Liquid |
| N-methylaniline | 107.15 | 196.3 | Liquid |
| 3-Chloro-N-methylaniline HCl | 178.06 | N/A (decomposes) | Solid |
Note: Boiling points are at atmospheric pressure. Vacuum distillation is performed at much lower temperatures.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
Causality: This protocol works by exploiting the differences in solubility between the desired product and impurities in a given solvent system at different temperatures. The product should be highly soluble in the hot solvent and poorly soluble at cold temperatures, while impurities remain in solution.
-
Solvent Selection: A common and effective solvent system is a mixture of isopropanol and diethyl ether or ethanol and water. Start by determining the optimal solvent ratio in a small-scale test.
-
Dissolution: In a flask, add the impure this compound and the primary solvent (e.g., isopropanol) in a ratio of approximately 1:3 (w/v). Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (~1-2% by weight) of activated carbon. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If carbon was used, perform a hot filtration through a pre-warmed filter funnel containing celite or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator for 1-2 hours to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold secondary solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Validation: Check the purity of the recrystallized product by melting point and an appropriate analytical method (e.g., HPLC).
Protocol 2: Purification of the Free Base by Vacuum Distillation
Causality: This method is highly effective for separating the volatile 3-Chloro-N-methylaniline free base from non-volatile impurities like salts, polymers, or baseline materials.[6] It relies on the differing boiling points of the components under reduced pressure.
-
Liberation of the Free Base: Dissolve the impure hydrochloride salt in water. Slowly add a base (e.g., 2M NaOH solution) with stirring until the pH of the solution is >10. The oily free base should separate.
-
Extraction: Extract the aqueous mixture 2-3 times with a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude free base oil.
-
Vacuum Distillation: Set up a distillation apparatus for vacuum operation. It is crucial to use a vacuum-jacketed column for better separation. Heat the crude oil gently under vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for 3-Chloro-N-methylaniline at the given pressure (e.g., approx. 115-120 °C at 10 mmHg). Discard the initial (forerun) and final (pot residue) fractions.
-
Re-formation of the Salt (Optional): The purified free base can be dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a stoichiometric amount of concentrated HCl or HCl gas to precipitate the pure hydrochloride salt, which is then collected by filtration and dried.
Protocol 3: Chromatographic Purification (General Principles)
Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). It is the most powerful technique for separating closely related compounds like isomers.
-
Preparation: Prepare the free base as described in Protocol 2, steps 1-3.
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. The mobile phase is typically a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve good separation (Rf values between 0.2 and 0.5).
-
Packing and Loading: Pack a glass column with a slurry of silica gel in the mobile phase. Load the crude free base onto the top of the column.
-
Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified free base.
-
Validation: Confirm the purity by GC or HPLC before proceeding to re-form the hydrochloride salt if needed.
References
-
Ataman Kimya. 3-CHLOROANILINE. [Link]
- Google Patents.
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. [Link]
- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
PrepChem. Preparation of 3-chloro-2-methylaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7932, 3-Chloroaniline. [Link]
- Google Patents. CN102701996A - A method for preparing 3-chloro-4-methylaniline.
- Google Patents. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
Sources
- 1. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 3-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support center for 3-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile reagent. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility and Reagent Preparation
Question: My this compound is not dissolving in my aprotic organic solvent (e.g., THF, Dioxane, Toluene). What is the issue and how can I resolve it?
Answer:
This is a common and expected issue. This compound is an amine salt, making it highly polar and generally insoluble in nonpolar aprotic solvents. The protonated amine group and the chloride counter-ion create a salt-like character, favoring dissolution in polar protic solvents like water or alcohols, where it can form strong ion-dipole interactions.
Troubleshooting Steps & Scientific Rationale:
-
In-Situ Neutralization: The most effective strategy is to generate the free amine in situ. This is achieved by adding a suitable base to the reaction mixture to deprotonate the anilinium hydrochloride, rendering it a neutral, more organic-soluble species.[1][2]
-
Choice of Base:
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices for many reactions, such as palladium-catalyzed cross-couplings.[1][3] They are strong enough to deprotonate the anilinium salt, and their insolubility in many organic solvents can be advantageous for work-up (simple filtration).
-
Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are soluble organic bases that can be used.[2][4] They are particularly useful when a homogeneous reaction mixture is desired. However, they can sometimes interfere with catalytic reactions and their boiling points should be considered during product purification.
-
-
-
Solvent Selection: While the hydrochloride salt itself is poorly soluble, the free amine, 3-chloro-N-methylaniline, is soluble in a range of organic solvents.[5] Therefore, your choice of reaction solvent should be based on the requirements of the subsequent reaction after neutralization.
-
Protocol for In-Situ Neutralization:
-
To your reaction vessel, add the this compound and your chosen aprotic solvent.
-
Add at least one equivalent of the selected base. For solid bases, vigorous stirring is crucial.
-
Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete deprotonation before adding other reagents.
-
Acylation Reactions: Low Yield and Side Products
Question: I am attempting to acylate this compound with an acyl chloride, but I am observing low yields and the formation of multiple products. What could be going wrong?
Answer:
Low yields and side product formation in acylation reactions with aniline hydrochlorides often stem from incomplete neutralization, side reactions of the starting material or product, or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: General purification workflow for N-methylaniline derivatives.
Purification Techniques:
-
Aqueous Workup:
-
Acid Wash: To remove unreacted 3-chloro-N-methylaniline, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Your basic starting material will be protonated and move into the aqueous layer, while your (presumably less basic) product remains in the organic phase. Be cautious if your product has acid-labile functional groups.
-
Base Wash: To remove acidic byproducts (e.g., carboxylic acids from hydrolyzed acylating agents), wash with a dilute base solution (e.g., saturated NaHCO₃ or 1 M NaOH).
-
-
Column Chromatography: This is a very effective method for separating compounds with different polarities.
-
Solvent System: A common mobile phase for aniline derivatives is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent the basic product from streaking on the silica gel.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain material of high purity.
Table of Physical Properties for Reference:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Chloro-N-methylaniline | 141.60 | 243-244 |
References
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Synthesis of Acetanilide. (n.d.). Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). Molecules, 26(24), 7633. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023, May 15). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. 145(21), 11627–11634. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
SciSpace. (2016, August 15). From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]
- Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. 73(19), 7602–7607. [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Stevens, E. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1958. [Link]
-
Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 3-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for yield, purity, and scalability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of 3-Chloro-N-methylaniline.
Q1: What is the most common and modern method for synthesizing 3-Chloro-N-methylaniline?
A1: The most prevalent modern approach is the direct N-methylation of 3-chloroaniline. While classic methods use hazardous reagents like methyl iodide or dimethyl sulfate, current best practices favor a greener and more atom-economical process called "borrowing hydrogen" catalysis.[1] In this method, a transition-metal catalyst temporarily "borrows" hydrogen from a C1 source like methanol, converts it to an electrophilic intermediate (formaldehyde in situ), which then reacts with the amine. The catalyst then returns the hydrogen to reduce the resulting imine, yielding the N-methylated product with water as the only byproduct.[1][2]
Q2: My reaction yield is consistently low. What are the first things I should check?
A2: Low yield is a common issue that can stem from several sources. Begin by assessing these three areas:
-
Reagent Purity: Ensure your 3-chloroaniline starting material is pure and dry. Aniline derivatives are susceptible to oxidation (often indicated by a dark color). Methanol must be anhydrous, as water can inhibit many catalysts.
-
Catalyst Activity: Is your catalyst active? Many transition-metal catalysts are sensitive to air and moisture. Ensure proper inert atmosphere techniques (e.g., Schlenk line or glovebox) are used during setup. Consider performing a test reaction with a more reactive, unhindered aniline to confirm catalyst viability.
-
Incomplete Conversion: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine if the reaction has simply not gone to completion.[3] If starting material remains after the expected reaction time, investigate temperature, catalyst loading, or potential catalyst poisons.
Q3: I am observing significant amounts of the N,N-dimethylated byproduct. How can I improve selectivity for mono-methylation?
A3: Selectivity is a key challenge. The mono-methylated product can sometimes be more nucleophilic than the starting aniline, leading to a second methylation. To favor mono-methylation:
-
Adjust Stoichiometry: Use a limited amount of your methylating agent. When using methanol as both solvent and reagent, this is not possible.
-
Catalyst Choice: Some catalytic systems are inherently more selective for mono-methylation. For instance, certain heterogeneous nickel catalysts have shown high selectivity for this transformation.[3]
-
Reaction Temperature and Time: Lowering the reaction temperature can sometimes favor the mono-alkylated product by reducing the rate of the second, more sterically hindered methylation. Monitor the reaction closely and stop it once the consumption of starting material plateaus and before the di-methylated product significantly increases.
Q4: How do I convert the final liquid 3-Chloro-N-methylaniline free base into the solid hydrochloride salt?
A4: The conversion to the hydrochloride salt is a crucial purification and handling step. The general procedure is as follows:
-
Dissolve the purified 3-Chloro-N-methylaniline free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) or bubble dry HCl gas through the solution with stirring.
-
The hydrochloride salt will precipitate as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Issue 1: Low or No Product Formation
A stalled or inefficient reaction requires a logical diagnostic workflow.
Caption: Troubleshooting Decision Tree for Low Yield.
-
Atmosphere Control: Many N-methylation catalysts, particularly those based on Ruthenium and Iridium, are sensitive to oxygen.[1][2] The presence of air can lead to the oxidation and deactivation of the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven or flame-dried. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Quality: The starting 3-chloroaniline can oxidize over time, forming impurities that may inhibit the catalyst. Water in the methanol solvent can hydrolyze catalyst intermediates or compete for coordination sites on the metal center.
-
Solution: If the 3-chloroaniline is dark, consider purifying it by distillation before use. Use a fresh bottle of anhydrous methanol or dry it over molecular sieves.
-
-
Sub-optimal Conditions: The steric and electronic effects of the meta-chloro group can decrease the reactivity of 3-chloroaniline compared to aniline itself.[1] The conditions reported for simpler anilines may not be sufficient.
-
Solution: Incrementally increase the reaction temperature in 10 °C steps. If using a catalyst system with a base (e.g., Cs₂CO₃, NaOH), ensure the base is sufficiently strong and anhydrous.
-
Issue 2: Formation of Key Byproducts
Controlling the impurity profile is critical for obtaining a high-purity final product.
| Byproduct Name | Structure | Identification Method | Causality & Mechanism | Mitigation Strategy |
| 3-Chloro-N,N-dimethylaniline | Cl-C₆H₄-N(CH₃)₂ | GC-MS (Higher MW peak), ¹H NMR (singlet at ~2.9-3.0 ppm, 6H) | Over-methylation. The product, 3-chloro-N-methylaniline, competes with the starting material for the catalyst and methylating agent. | 1. Reduce reaction time. 2. Lower reaction temperature. 3. Choose a catalyst known for mono-methylation selectivity.[3] |
| Aniline | C₆H₅-NH₂ | GC-MS (Lower MW peak) | Dehalogenation. Reductive cleavage of the C-Cl bond, often promoted by aggressive catalyst/hydride systems or high temperatures. | 1. Use a milder catalyst system. 2. Add catalyst modifiers that suppress dehalogenation (e.g., metal oxides). 3. Lower reaction temperature. |
| N-methylaniline | C₆H₅-NHCH₃ | GC-MS (Lower MW peak) | Dehalogenation of the desired product. Occurs under the same conditions that cause dehalogenation of the starting material. | Same as for Aniline. Careful monitoring is key to stop the reaction before significant product degradation occurs. |
Part 3: Protocol Optimization & Experimental Design
This section provides a detailed experimental protocol for the N-methylation reaction, followed by a guide to optimizing key parameters.
Detailed Experimental Protocol: Ru-Catalyzed N-Methylation
This protocol is adapted from established literature procedures for the N-methylation of anilines using methanol.[1]
Safety First: 3-Chloroaniline and its derivatives are toxic and irritants.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Caption: General Experimental Workflow for Synthesis.
Optimizing Key Reaction Parameters
To maximize yield and purity, a systematic optimization of reaction conditions is recommended. A Design of Experiments (DoE) approach can be highly effective, but a one-factor-at-a-time (OFAT) approach is also practical.
| Parameter | Range/Options | Rationale & Impact |
| Catalyst System | Homogeneous: [Ru(p-cymene)Cl₂]₂, Iridium-NHC complexes[2] Heterogeneous: Ni/Al₂O₃, Ni/ZnAlOx[3] | Homogeneous catalysts often show higher activity but can be difficult to remove. Heterogeneous catalysts are easily filtered but may require higher temperatures or longer reaction times. The choice impacts cost, activity, and ease of purification. |
| Base | Cs₂CO₃, K₂CO₃, t-BuOK, NaOH | The base is crucial for the "borrowing hydrogen" mechanism, facilitating the deprotonation of methanol.[1] Stronger bases may increase reaction rates but can also promote side reactions. Weak bases like Cs₂CO₃ are often a good starting point. |
| Temperature | 100 - 160 °C | Reaction rate is highly temperature-dependent. Higher temperatures increase rate but may also lead to byproduct formation (di-methylation, dehalogenation) and catalyst degradation. The optimal temperature is a balance between reaction time and purity. |
| Catalyst Loading | 0.1 - 5 mol% | Higher catalyst loading increases the reaction rate but also the cost. The goal is to find the lowest loading that provides an acceptable reaction time and conversion. |
| Solvent | Methanol (Reagent & Solvent) | While methanol is the C1 source, in some systems, a co-solvent could be used to modify solubility or reaction temperature, but this complicates the process. Using methanol as the solvent is most common. |
References
-
Cho, C. S., Kim, B. T., & Shim, S. C. (2003). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(38), 35081–35089. Available at: [Link]
- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline. (2008). Google Patents.
- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline. (2015). Google Patents.
-
PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. National Center for Biotechnology Information. Available at: [Link]
-
3-CHLOROANILINE. Ataman Kimya. Available at: [Link]
-
Bordoll, A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1329–1340. Available at: [Link]
-
Li, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Molecular Catalysis, 535, 112869. Available at: [Link]
-
PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline. (2011). Google Patents.
Sources
preventing degradation of 3-Chloro-N-methylaniline hydrochloride during storage
Welcome to the technical support guide for 3-Chloro-N-methylaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a substituted aniline, this compound is susceptible to environmental factors that can compromise its purity and performance in your experiments. This guide provides in-depth, experience-based insights and actionable protocols to prevent degradation during storage and handling.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the stability of this compound.
Q1: My new bottle of this compound is a white to off-white solid. An older bottle in the lab has turned pink/brown. Is it still usable?
A: Discoloration is a primary visual indicator of degradation. Aromatic amines, including N-methylaniline derivatives, are prone to oxidation when exposed to air and light, forming colored impurities.[1][2] While the extent of degradation can only be confirmed by analytical methods (see Section 6), a significant color change to pink, brown, or darker shades suggests that the purity has been compromised. For sensitive applications requiring high purity, using the discolored reagent is not recommended as the impurities could lead to unpredictable side reactions or analytical artifacts.
Q2: What are the ideal storage conditions for this compound?
A: The ideal storage conditions aim to minimize exposure to the three primary degradation catalysts: oxygen, light, and moisture.[1][3][4] The compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[3][4][5][6] A desiccator cabinet that is also shielded from light is an excellent storage location.
Q3: Is the hydrochloride salt more stable than the free base?
A: Yes, generally. The hydrochloride salt form enhances stability by protonating the amine nitrogen. This reduces the electron density on the nitrogen atom, making it less susceptible to oxidation compared to the free base (3-Chloro-N-methylaniline). However, this does not make the salt immune to degradation; it only slows the process. Furthermore, the hydrochloride salt is hygroscopic (absorbs moisture from the air), which can introduce water that may facilitate other degradation pathways.[1] Therefore, dry storage is critical.[1][7]
Q4: I need to weigh out the compound for an experiment. What is the best way to do this without compromising the rest of the bottle?
A: To prevent contamination of the bulk supply, you should handle the compound in a controlled environment, such as a glove box or glove bag with an inert atmosphere. If that is not available, work quickly in a fume hood. Use a clean, dry spatula to remove the required amount. Immediately and securely reseal the main container, purge the headspace with an inert gas like argon or nitrogen if possible, and return it to its proper storage location. Do not return any unused material to the original bottle.
Understanding the Degradation of this compound
Proactive prevention of degradation starts with understanding the underlying chemical mechanisms. For this compound, the primary routes of degradation are oxidation, photodegradation, and to a lesser extent, hydrolysis.
Key Factors Driving Degradation
The stability of this compound is compromised by several environmental factors:
-
Oxygen (Air): The amine functional group is susceptible to oxidation.[2] This process can be catalyzed by trace metal ions and leads to the formation of complex colored products, often through radical mechanisms.[8]
-
Light (UV/Visible): Light provides the energy to initiate and accelerate oxidative processes (photodegradation).[9][10] Aromatic amines can form radical cations upon exposure to light, which are key intermediates in the formation of polymeric, colored degradation products.[9]
-
Moisture (Humidity): As a hygroscopic salt, the compound can absorb atmospheric water.[1] This moisture can accelerate degradation and potentially lead to hydrolysis under certain conditions, although oxidation is the more pressing concern.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While room temperature storage is generally acceptable, avoiding heat sources is crucial.[5][11]
Below is a diagram illustrating the interplay of these factors.
Caption: Key environmental factors leading to compound degradation.
Potential Degradation Pathways
The degradation of N-alkylanilines can be complex. The primary pathway involves oxidation at the nitrogen atom, which can lead to a cascade of reactions including N-dealkylation and polymerization.[12][13][14]
-
N-Oxidation & Dimerization: Initial oxidation can form radical cations which may couple to form dimers, such as substituted hydrazines.[12]
-
N-Dealkylation: Oxidative processes can lead to the removal of the methyl group, forming 3-chloroaniline.[13][14]
-
Polymerization: Over time, these reactive intermediates can polymerize, leading to the formation of intensely colored, often insoluble, materials known as aniline blacks.
Troubleshooting Guide
This guide helps diagnose and address common issues encountered during the storage and use of this compound.
| Observed Problem | Probable Cause(s) | Recommended Action & Explanation |
| Solid has turned pink, red, brown, or black. | Oxidation and/or Photodegradation: The compound has been exposed to atmospheric oxygen and/or light over a prolonged period.[1][2] | 1. Verify Purity: Use an analytical technique like HPLC, GC, or NMR to quantify the purity of the material.[15][16] 2. Discard if Purity is Low: For sensitive applications, discard the material if purity is below your experimental tolerance. The colored impurities are structurally different and will interfere with reactions. 3. Prevention: Review and implement the strict storage protocols outlined in Section 4. |
| Reduced Purity Detected by HPLC/GC. | Slow Degradation: Even under seemingly proper storage, slow degradation can occur over months or years, especially if the container seal is imperfect or was opened frequently. | 1. Qualify Before Use: For critical experiments, always run a purity check on older lots of the reagent before use. 2. Implement Inert Atmosphere: If not already doing so, begin storing the material under an inert gas (see Protocol 4.1). This is the most effective way to halt oxidative degradation.[4][17] |
| Material fails to dissolve completely or leaves a colored residue. | Formation of Insoluble Polymers: Advanced degradation often results in polymeric byproducts that have poor solubility in common organic solvents. | 1. Do Not Use: The insoluble material is a clear sign of significant degradation. Using this material will result in inaccurate concentrations and introduce potent contaminants. 2. Filter (Not Recommended): While you could filter the solution, the soluble portion is also likely contaminated with degradation intermediates. This is a high-risk approach. 3. Procure New Material: Discard the degraded batch and obtain a fresh supply. |
Recommended Storage and Handling Protocols
Adherence to rigorous storage and handling procedures is the most effective strategy for preserving the integrity of this compound.
Protocol 4.1: Long-Term Storage Under Inert Atmosphere
This protocol describes the best practice for storing the compound to maximize its shelf life.
Objective: To create an oxygen and moisture-free environment for the compound.
Materials:
-
Original supplier bottle of this compound.
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator.
-
Tubing and a long needle (e.g., a cannula).
-
Parafilm or electrical tape.
Procedure:
-
Prepare the Setup: In a fume hood, connect the inert gas source to the long needle via tubing. Set the regulator to a very low, gentle flow rate (you should barely be able to feel it on your hand).
-
Purge the Headspace: Carefully and quickly open the bottle cap. Insert the needle into the headspace of the bottle, ensuring it does not touch the solid material.
-
Gentle Purge: Allow the gentle stream of inert gas to flow into the bottle for 30-60 seconds. This will displace the heavier air (mostly nitrogen and oxygen) with the inert gas.
-
Seal Tightly: While the gas is still flowing, slowly withdraw the needle and immediately screw the cap on tightly.
-
Secure the Seal: Wrap the cap and neck of the bottle with Parafilm or electrical tape to further guard against atmospheric exchange.
-
Store Appropriately: Place the sealed bottle inside a secondary container (like a desiccator cabinet) in a cool, dark, and dry location.[3][4][5]
Caption: Workflow for inert gas blanketing.
Stability Testing and Monitoring
For GMP environments or long-term research projects, it is prudent to monitor the purity of the reagent over time.
Protocol 5.1: Purity Assessment by HPLC
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.0). A typical starting point could be 60:40 Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample. The main peak corresponds to 3-Chloro-N-methylaniline. Degradation products will typically appear as earlier or later eluting peaks. Purity can be calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The chemical stability of this compound is fundamentally dependent on meticulous control of its storage and handling environment. By understanding the mechanisms of degradation—primarily oxidation and photodegradation—and implementing robust preventative protocols such as storage under an inert atmosphere in dark, dry conditions, researchers can significantly extend the viable shelf-life of this reagent. Regular analytical verification of purity provides the ultimate assurance of its suitability for sensitive and critical applications.
References
-
PubChem. 3-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. [Link]
-
Carl ROTH. Safety Data Sheet: Aniline hydrochloride. [Link]
-
CABI Digital Library. ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. [Link]
-
National Institutes of Health (NIH). N-Dealkylation of Amines - PMC. [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
IPCS INCHEM. ANILINE HYDROCHLORIDE. [Link]
-
MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]
-
Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Chloroaniline. [Link]
-
Biomedical and Environmental Sciences. Biodegradability of Chlorinated Anilines in Waters. [Link]
-
Asian Journal of Chemistry. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
IPCS INCHEM. ICSC 1013 - ANILINE HYDROCHLORIDE. [Link]
-
ResearchGate. Our design for nitration of N‐alkylanilines. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
National Institutes of Health (NIH). Mechanisms and pathways of aniline elimination from aquatic environments - PMC. [Link]
-
PubChem. 3-Chloro-4-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Chloroaniline. [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
-
IndiaMART. 3-Chloro-4-methylaniline PESTANAL, Analytical Standard. [Link]
-
PENTA. Aniline hydrochloride - Safety Data Sheet. [Link]
-
Ataman Kimya. 3-CHLOROANILINE. [Link]
-
PubMed. Effect of Substitution Site Upon the Oxidation Potentials of Alkylanilines.... [Link]
-
Wikipedia. N-Methylaniline. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Journal of Raman Spectroscopy. Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. [Link]
-
Minal Specialities. The Role of N-Methylaniline in the Oil & Gas Industry. [Link]
Sources
- 1. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 2. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 3. ANILINE HYDROCHLORIDE [training.itcilo.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]
- 6. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. carlroth.com [carlroth.com]
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- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. carlroth.com [carlroth.com]
- 11. 3-Chloro-N-methylaniline | 7006-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 16. epa.gov [epa.gov]
- 17. ehs.umich.edu [ehs.umich.edu]
side reactions of 3-Chloro-N-methylaniline hydrochloride and how to avoid them
Welcome to the technical support center for 3-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis and handling of this compound. Our goal is to equip you with the scientific understanding and practical solutions to navigate the common challenges and side reactions encountered during its preparation.
I. Introduction to the Synthetic Challenges
The synthesis of 3-Chloro-N-methylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, typically involves the N-methylation of 3-chloroaniline. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. The primary challenges stem from the nucleophilicity of the nitrogen atom in the aniline starting material and the potential for reactions on the aromatic ring. This guide will dissect these challenges and provide actionable strategies to mitigate them.
II. Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses specific issues you may encounter during the synthesis of 3-Chloro-N-methylaniline and its conversion to the hydrochloride salt.
FAQ 1: My reaction is producing a significant amount of N,N-dimethyl-3-chloroaniline. How can I favor mono-methylation?
Issue: The most common side reaction is over-methylation, leading to the formation of the tertiary amine, N,N-dimethyl-3-chloroaniline. This occurs because the mono-methylated product, 3-Chloro-N-methylaniline, is also nucleophilic and can react further with the methylating agent.
Causality: Traditional N-alkylation methods using reactive methylating agents like methyl halides often result in a mixture of secondary and tertiary amines.[1] The relative rates of the first and second methylation steps determine the product distribution.
Solutions:
-
Choice of Methylating Agent:
-
Eschweiler-Clarke Reaction: This is a widely used method for the methylation of amines that inherently avoids the formation of quaternary ammonium salts.[2] It utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[3] By carefully controlling the stoichiometry, you can favor mono-methylation.
-
Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent and can provide high selectivity for mono-methylation, especially when used with a suitable catalyst.[4] The reaction often proceeds through an in-situ protection-deprotection pathway, which helps to prevent over-methylation.[4]
-
-
Stoichiometric Control:
-
When using potent methylating agents, employing a stoichiometric excess of 3-chloroaniline relative to the methylating agent can help to increase the probability of the methylating agent reacting with the starting material rather than the mono-methylated product.
-
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes help to improve selectivity, as the second methylation may have a higher activation energy.
-
Experimental Protocol: Selective Mono-N-methylation using the Eschweiler-Clarke Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1 eq.).
-
Add formic acid (excess, e.g., 5-10 eq.).
-
Slowly add formaldehyde (1.0-1.2 eq., typically as a 37% aqueous solution) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution basic by the slow addition of a concentrated NaOH solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Chloro-N-methylaniline.
FAQ 2: I am observing colored impurities in my final product, especially after work-up. What are these and how can I prevent them?
Issue: The appearance of colored impurities, often yellow to brown, is a common issue when working with anilines. These are typically oxidation products.
Causality: Anilines and their N-alkylated derivatives are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The oxidation can lead to the formation of complex colored polymeric materials.
Solutions:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can increase the rate of oxidation.
-
Purification:
-
Distillation: Vacuum distillation is an effective method for purifying the free base of 3-Chloro-N-methylaniline from non-volatile colored impurities.
-
Chromatography: Column chromatography can be used to remove colored impurities, although it may be less practical for large-scale preparations.[4]
-
FAQ 3: My mass spectrometry results show evidence of polychlorinated byproducts. How is this happening and how can I avoid it?
Issue: The introduction of additional chlorine atoms onto the aromatic ring can occur under certain conditions, leading to dichlorinated or trichlorinated N-methylaniline byproducts.
Causality: While the existing chloro-substituent on 3-chloroaniline is deactivating, the amino and methylamino groups are activating and ortho-, para-directing. If the reaction conditions are sufficiently harsh or if certain reagents are used, electrophilic chlorination of the aromatic ring can occur. This is a greater risk if the reaction generates a chlorinating species.
Solutions:
-
Choice of Reagents:
-
Avoid using reagents that can act as a source of electrophilic chlorine. For instance, if preparing the hydrochloride salt, ensure that the hydrochloric acid used is free from dissolved chlorine gas.
-
-
Reaction Conditions:
-
Conduct the reaction under conditions that do not promote electrophilic aromatic substitution. This generally means avoiding strong Lewis acids and excessively high temperatures.
-
III. Purification and Hydrochloride Salt Formation
Proper purification of the free base and subsequent conversion to the hydrochloride salt are critical for obtaining a high-purity final product.
Purification of 3-Chloro-N-methylaniline (Free Base)
Method 1: Vacuum Distillation
-
Assemble a vacuum distillation apparatus.
-
Place the crude 3-Chloro-N-methylaniline in the distillation flask.
-
Gradually apply vacuum and heat the flask.
-
Collect the fraction that distills at the appropriate boiling point for 3-Chloro-N-methylaniline under the given pressure.
Method 2: Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the solution onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.[4]
Formation of this compound
-
Dissolve the purified 3-Chloro-N-methylaniline free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
IV. Visualizing Reaction Pathways
To better understand the relationships between the desired reaction and potential side reactions, the following workflow and reaction pathway diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound, highlighting potential points where side reactions can occur.
Caption: Key reaction pathways in the synthesis of 3-Chloro-N-methylaniline, illustrating the formation of the desired product and common side products.
V. Summary of Key Parameters for Minimizing Side Reactions
| Side Reaction | Key Contributing Factors | Recommended Avoidance Strategies |
| Over-methylation | Highly reactive methylating agent; High temperature; Incorrect stoichiometry. | Use Eschweiler-Clarke conditions or Dimethyl Carbonate (DMC); Maintain a 1:1 or slight excess of aniline to methylating agent ratio; Optimize reaction temperature. |
| Oxidation | Exposure to air (oxygen); High temperatures; Presence of metal catalysts. | Use an inert atmosphere (N₂ or Ar); Degas solvents; Avoid excessive heat; Use purified reagents. |
| Polychlorination | Presence of electrophilic chlorine species; Harsh acidic conditions. | Use high-purity reagents; Avoid strong Lewis acids; Control reaction pH. |
VI. Characterization Data
The following is reference NMR data for the desired product, 3-Chloro-N-methylaniline. Comparing the spectra of your product to this reference can help confirm its identity and purity.
3-Chloro-N-methylaniline (in CDCl₃): [5]
-
¹H NMR (400 MHz, CDCl₃, ppm): δ 7.13–7.09 (m, 1H), 6.70 (d, J = 7.2 Hz, 1H), 6.61 (s, 1H), 6.50 (d, J = 8.0 Hz, 1H), 3.81 (s, 1H, -NH), 2.84 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃, ppm): δ 150.0, 135.1, 130.2, 117.4, 112.9, 111.4, 30.9.
VII. References
-
Jamison, T. F., et al. (2014). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron Letters, 55(30), 4132-4135.
-
Rosenau, T., et al. (2003). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 33(21), 3759-3767.
-
Tidwell, T. T. (2008). The Leuckart-Wallach and Eschweiler-Clarke Reactions. In Named Organic Reactions (pp. 238-239). Wiley-VCH.
-
Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 94(11), 3891-3896.
-
Waterman, K. C., et al. (2008). N-Methylation and N-Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. Journal of Pharmaceutical Sciences, 97(4), 1479-1487.
-
Li, J., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 25(18), 4253.
-
González, I., et al. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677-1680.
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-N-methylaniline Hydrochloride
Welcome to the dedicated technical support guide for 3-Chloro-N-methylaniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this intermediate. The following troubleshooting guides and FAQs are based on a synthesis of established chemical principles and practical, field-proven insights to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially off-white, has started to turn yellow/brown/pink upon storage. What is causing this discoloration and is the material degrading?
A1: This is a very common observation for many aniline derivatives, including 3-Chloro-N-methylaniline and its salts. The discoloration is primarily due to oxidation. The aromatic amine functionality is susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities. This process forms highly colored quinone-imine type structures. While slight discoloration may not significantly impact the overall purity (<1-2%), it indicates that the material is beginning to degrade. For high-purity applications, it is crucial to minimize this process.
Proactive Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass vial to protect it from both oxygen and light.[1] Storage in a cold, dark place such as a freezer is also highly recommended.
Q2: What is the fundamental difference in purification strategy between 3-Chloro-N-methylaniline (free base) and its hydrochloride salt?
A2: The choice between purifying the free base or the hydrochloride salt hinges on their differing physical properties, primarily solubility and volatility.
-
3-Chloro-N-methylaniline (Free Base): This is a liquid or low-melting solid that is generally soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) and sparingly soluble in water. It can often be purified by vacuum distillation if thermally stable, or by column chromatography.
-
This compound (Salt): As an ionic salt, it is typically a crystalline solid with a much higher melting point. Its solubility profile is inverted compared to the free base; it has significantly higher solubility in polar protic solvents like water or alcohols and very low solubility in nonpolar organic solvents like hexanes or diethyl ether. The primary purification method for the salt is recrystallization.
Understanding this allows for a powerful purification strategy: if recrystallization of the salt is ineffective, one can neutralize the salt back to the free base, purify the base via chromatography or distillation, and then re-form the high-purity hydrochloride salt.
Q3: What are the most likely impurities I will encounter during the synthesis and purification of this compound?
A3: Impurities can arise from several sources, including the starting materials, side reactions, and degradation. Common culprits include:
-
Unreacted Starting Materials: Such as 3-chloroaniline or m-chloronitrobenzene, depending on the synthetic route.
-
Positional Isomers: If the chlorination step is not perfectly regioselective, you may have isomers like 5-chloro-N-methylaniline.
-
Over-Alkylation Products: Formation of 3-chloro-N,N-dimethylaniline if the methylation reaction is not well-controlled.
-
Dehalogenation Products: N-methylaniline can be formed if the reaction conditions (e.g., catalytic hydrogenation for nitro reduction) are too harsh, leading to the loss of the chlorine atom.
-
Oxidation Products: As discussed in Q1, these are colored impurities that form upon exposure to air.
Analytical techniques such as HPLC, GC-MS, and NMR are essential for identifying and quantifying these impurities.[2][3]
Troubleshooting Guide: Purification Workflows
Problem: My attempt to recrystallize this compound resulted in an "oil" or a gummy precipitate instead of fine crystals. What went wrong?
-
Probable Cause 1: Incorrect Solvent System. The solvent may be too good, preventing the compound from precipitating out upon cooling. Conversely, if the solvent is too poor, the compound may crash out of solution as an amorphous solid or oil. The presence of water-miscible organic co-solvents can also sometimes lead to oiling out.
-
Solution 1: Re-evaluate Your Solvent Choice.
-
Ideal Solvent Properties: Your target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
-
Recommended Systems: For hydrochloride salts, start with polar protic solvents. Good starting points include isopropanol, ethanol, or a mixture like ethanol/water or isopropanol/diethyl ether. Diethyl ether can be used as an "anti-solvent" to induce precipitation.
-
Screening: Perform small-scale solubility tests in various solvents to identify the optimal system for your specific batch of material.
-
-
Probable Cause 2: Presence of Impurities. Significant levels of impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic or an oil.
-
Solution 2: Pre-purification/Wash.
-
Aqueous Wash: If the crude product is from a reaction workup, try dissolving it in a minimal amount of dilute HCl, washing with a nonpolar organic solvent (like dichloromethane or ether) to remove organic-soluble impurities, and then re-precipitating the hydrochloride salt.
-
Convert to Free Base: For stubborn impurities, consider the strategy from FAQ #2. Neutralize to the free base, extract into an organic solvent, wash the organic layer, dry it, and then re-precipitate the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or ether).
-
-
Probable Cause 3: Cooling Rate. Cooling the solution too rapidly can lead to supersaturation and cause the compound to crash out as an oil rather than forming an ordered crystal lattice.
-
Solution 3: Control the Cooling Process.
-
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary.
-
Once at room temperature, slowly lower the temperature further using an ice bath or refrigerator.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch to induce crystallization.
-
Problem: My product is still significantly colored (yellow/brown) after one round of recrystallization.
-
Probable Cause: The colored oxidation products are co-crystallizing with your product, or they are present at a high enough concentration that recrystallization alone is insufficient.
-
Solution: Use Activated Carbon (Charcoal). Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules, which are characteristic of the colored impurities.
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Adding carbon to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.
-
Keep the solution hot (refluxing or near-boiling) for 5-15 minutes to allow for adsorption.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Allow the clear, colorless (or much lighter colored) filtrate to cool and crystallize as usual.
-
Problem: HPLC analysis shows my purity is stuck at ~95-98% and won't improve with further recrystallization.
-
Probable Cause 1: Isomeric Impurity. A positional isomer may have very similar solubility properties to your desired product, making separation by recrystallization extremely difficult.
-
Solution 1: Chromatographic Separation.
-
As outlined in FAQ #2, convert the salt to the free base.
-
Purify the liquid free base using flash column chromatography on silica gel. A solvent system like hexanes/ethyl acetate or toluene/ethyl acetate is a good starting point. The different polarity of the isomers should allow for separation.
-
Combine the pure fractions, remove the solvent, and re-form the hydrochloride salt.
-
-
Probable Cause 2: Formation of a Eutectic Mixture or Solid Solution. The impurity and the product may be crystallizing together in a fixed ratio, which prevents further enrichment of the product by simple recrystallization.
-
Solution 2: Change the Crystallization Solvent. Sometimes, changing the solvent system can disrupt the co-crystallization pattern. If you used isopropanol, try an ethanol/water mixture, or vice-versa. This can alter the intermolecular interactions and may allow for the selective crystallization of your desired compound.
Visualization of Purification Strategies
A logical workflow is essential for efficiently tackling purification challenges. The following diagram outlines a decision-making process for purifying this compound.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-N-methylaniline Hydrochloride
Introduction: Navigating the Catalytic Landscape
Welcome to the technical support guide for 3-Chloro-N-methylaniline hydrochloride. As a key building block in the synthesis of pharmaceuticals and advanced materials, this substrate presents unique opportunities and challenges in catalytic cross-coupling reactions. Its structure—an electron-rich N-methylaniline backbone combined with a deactivating, yet sterically influential, chlorine atom, and supplied as a hydrochloride salt—demands a nuanced approach to catalyst selection and reaction optimization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move from foundational principles concerning the substrate itself to specific recommendations for common carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, grounding our advice in mechanistic understanding and established literature.
Section 1: Foundational Knowledge - Understanding Your Substrate
Before selecting a catalyst, it is critical to understand the inherent properties of this compound and how they influence the reaction environment.
Q1.1: My starting material is a hydrochloride salt. How does this impact my reaction setup, particularly base selection?
Answer: This is a crucial first consideration. The hydrochloride salt means your starting material is protonated at the nitrogen atom. This has two major implications:
-
Stoichiometric Base for Neutralization: The N-methylaniline nitrogen is not nucleophilic in its protonated state and cannot participate in the catalytic cycle (e.g., oxidative addition to a Pd(0) center is significantly hindered). You must first add at least one full equivalent of a base to neutralize the hydrochloride and generate the free aniline base in situ. This is separate from the catalytic base required for the coupling reaction itself.
-
Total Base Calculation: The total amount of base in your reaction will be the sum of the neutralizing base and the catalytic base. For example, if your Buchwald-Hartwig amination requires 1.5 equivalents of sodium tert-butoxide (NaOtBu), you will need to add 1.0 equivalent to neutralize the HCl salt plus the 1.5 equivalents for the catalytic cycle, totaling 2.5 equivalents. Failure to account for this will result in a base-starved reaction and low to no conversion.
Common choices for the initial neutralization step are milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) if you wish to perform a two-step, one-pot procedure where the catalytic base is added later. However, for most cross-coupling reactions, a strong base is added all at once to serve both purposes.
Q1.2: How do the electronic and steric properties of 3-Chloro-N-methylaniline influence its reactivity in cross-coupling?
Answer: The substrate's reactivity is a balance of competing effects from its substituents:
-
N-methyl Group (-NHMe): This is a moderately activating, ortho, para-directing group. It increases the electron density on the aromatic ring, which can facilitate the oxidative addition step—often the rate-limiting step for aryl chlorides.[1]
-
Chloro Group (-Cl): This is a deactivating, ortho, para-directing group due to its inductive electron withdrawal. The deactivation makes the C-Cl bond stronger and less susceptible to oxidative addition compared to C-Br or C-I bonds.
-
Combined Effect: The activating -NHMe group partially counteracts the deactivating -Cl group, making this substrate more reactive than, for example, chlorobenzene. However, the C-Cl bond remains challenging to activate. The primary steric hindrance comes from the N-methyl group, which can influence the choice of ligand needed to create an accessible coordination site on the metal center.
Section 2: Catalyst Selection for C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds.[2] Success with an electron-rich aryl chloride like 3-Chloro-N-methylaniline hinges on using a highly active catalyst system capable of overcoming the strong C-Cl bond.
Q2.1: I want to couple a secondary amine with 3-Chloro-N-methylaniline. What is a reliable starting catalyst system?
Answer: For challenging aryl chlorides, catalyst systems based on palladium precatalysts and sterically hindered biaryl phosphine ligands are the industry standard.[3] These ligands promote the formation of monoligated, electron-rich Pd(0) species that are highly active in oxidative addition.
A robust starting point would be:
-
Palladium Precatalyst: A G3 or G4 palladacycle (e.g., XPhos-Pd-G3) or a combination of Pd₂(dba)₃ and a suitable ligand.
-
Ligand: A bulky, electron-rich dialkylbiaryl phosphine like XPhos , RuPhos , or BrettPhos . These ligands have been shown to be exceptionally effective for coupling aryl chlorides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or tert-amyl alcohol are standard.
Causality: The bulky architecture of ligands like XPhos promotes the formation of a coordinatively unsaturated 14-electron L-Pd(0) complex, which is the active catalyst. This steric pressure also facilitates the final reductive elimination step to release the product and regenerate the catalyst.[3]
Q2.2: My amination reaction is slow and gives low yield. What are the first things I should troubleshoot?
Answer: Low conversion in Buchwald-Hartwig aminations of aryl chlorides is a common issue. Here is a logical troubleshooting workflow:
Start by verifying your base calculation, as this is the most common error with hydrochloride substrates. Next, ensure your catalyst system is potent enough for the C-Cl bond activation. Finally, confirm that your reaction conditions are strictly anhydrous and anaerobic, as water and oxygen can deactivate the palladium catalyst.
Table 1: Comparison of Ligand Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Typical Pd Source | Base | Temperature (°C) | Key Advantages | Potential Issues |
| XPhos | Pd₂(dba)₃, XPhos-Pd-G3 | NaOtBu, LHMDS | 80-110 | High activity for aryl chlorides, broad substrate scope.[3] | Can be sensitive to air and moisture. |
| RuPhos | Pd₂(dba)₃, RuPhos-Pd-G3 | K₃PO₄, K₂CO₃ | 80-110 | Excellent for sterically hindered substrates. | May require higher temperatures. |
| BrettPhos | Pd₂(dba)₃, BrettPhos-Pd-G3 | NaOtBu, K₃PO₄ | 80-110 | Very active, good for heterocyclic amines. | Cost can be a factor. |
| N-Heterocyclic Carbenes (NHCs) | (IPr)Pd(allyl)Cl | NaOtBu, KOtBu | 100-120 | High thermal stability.[4] | Can be less general than biaryl phosphines. |
Section 3: Catalyst Selection for C-C Bond Formation
Beyond C-N bonds, forming new C-C bonds with this compound opens up a vast synthetic space. The Heck and Sonogashira reactions are two of the most powerful methods for this.
Q3.1: I need to perform a Heck reaction with acrylonitrile. Is a ligandless catalyst system viable?
Answer: Yes, for certain activated olefins like acrylonitrile, a ligandless system using palladium on charcoal (Pd/C) can be surprisingly effective and offers significant practical advantages (low cost, ease of removal).[5]
A study on a similar halogenated aniline demonstrated that 10% Pd/C can catalyze the Heck coupling without the need for supplementary phosphine ligands.[5]
-
Catalyst: 10% Pd/C (wet)
-
Base: A tertiary amine like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc).
-
Solvent: A polar aprotic solvent like DMF or NMP.
Causality: In these "ligandless" systems, it is believed that the solvent or the amine base can act as weak ligands to stabilize the palladium species. The heterogeneous nature of Pd/C also allows for easy product separation via simple filtration. However, be aware that hydrodechlorination can be a more significant side reaction with heterogeneous catalysts. If selectivity becomes an issue, switching to a homogeneous system with a phosphine ligand is recommended.
Q3.2: Sonogashira coupling of my substrate is failing. What catalyst modifications should I consider for this difficult C-Cl bond?
Answer: The Sonogashira coupling of aryl chlorides is notoriously difficult because their low reactivity often requires high temperatures that can lead to alkyne dimerization (Glasner coupling) and catalyst decomposition.[6] Success requires a highly specialized catalyst system.
Troubleshooting Steps & Recommendations:
-
Move Beyond Standard Catalysts: The classic Pd(PPh₃)₄/CuI system is often insufficient for aryl chlorides.
-
Employ Bulky, Electron-Rich Ligands: Similar to the Buchwald-Hartwig amination, ligands that promote a highly active Pd(0) center are necessary. Use palladium sources (e.g., Pd(OAc)₂) combined with ligands like XPhos , SPhos , or tri-tert-butylphosphine (P(tBu)₃).[7]
-
Consider Copper-Free Conditions: The copper(I) cocatalyst can sometimes promote undesirable side reactions. Copper-free Sonogashira protocols have been developed that rely on a more active palladium catalyst to function alone, often with a weaker base like cesium carbonate (Cs₂CO₃) or an amine base.[8]
-
Use an N-Heterocyclic Carbene (NHC) Ligand: Palladium-NHC complexes show excellent thermal stability and are highly active for the coupling of aryl chlorides. A system like Pd(OAc)₂ with an IPr ligand precursor can be effective.[7]
Section 4: Experimental Protocols & Procedures
To ensure reproducibility and success, adhering to strict experimental protocols is paramount.
Protocol 4.1: General Procedure for a Small-Scale Buchwald-Hartwig Amination Screening Reaction
This protocol provides a self-validating system for testing catalyst efficacy.
-
Oven-Dry Glassware: Dry a 4 mL screw-cap vial and a magnetic stir bar in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Inert Atmosphere: Place the vial in a glovebox or on a Schlenk line. Backfill with argon or nitrogen.
-
Add Solids: To the vial, add this compound (e.g., 0.1 mmol, 1.0 equiv), the desired amine coupling partner (0.12 mmol, 1.2 equiv), sodium tert-butoxide (0.25 mmol, 2.5 equiv - accounting for the HCl salt), the phosphine ligand (e.g., XPhos, 0.002 mmol, 0.02 equiv), and the palladium source (e.g., Pd₂(dba)₃, 0.0005 mmol, 0.005 equiv).
-
Note: If using a palladacycle precatalyst (e.g., XPhos-Pd-G3), add it as a single component (0.001 mmol, 0.01 equiv) and omit the separate Pd source and ligand.
-
-
Add Solvent: Add anhydrous toluene (1.0 mL) via syringe.
-
Seal and Heat: Tightly seal the vial with a Teflon-lined cap. Remove from the glovebox (if used) and place it in a preheated aluminum heating block set to 100 °C.
-
Stir: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by LC-MS or ¹H NMR using an internal standard to determine conversion and yield.
References
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Google Patents.
- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents.
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PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. National Center for Biotechnology Information. URL: [Link]
-
PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. National Center for Biotechnology Information. URL: [Link]
-
Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C. ACS Publications. URL: [Link]
-
PubChem Compound Summary for CID 7932, 3-Chloroaniline. National Center for Biotechnology Information. URL: [Link]
-
Advances in Copper and Nickel C-N and C-O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Wiley Online Library. URL: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. URL: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. URL: [Link]
- Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. Google Patents.
-
m-Toluidine, N-ethyl-. Organic Syntheses. URL: [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. URL: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. URL: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. URL: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. URL: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. URL: [Link]
-
Heck Reaction. Chemistry LibreTexts. URL: [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. URL: [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. URL: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. URL: [Link]
-
Buchwald–Hartwig amination. Wikipedia. URL: [Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Proactive Exotherm Management in 3-Chloro-N-methylaniline Hydrochloride Reactions
Welcome to the Technical Support Center dedicated to the safe and efficient handling of reactions involving 3-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the management of exothermic events. As a Senior Application Scientist, my objective is to blend established chemical principles with practical, field-tested insights to ensure both the safety and success of your experiments.
Reactions involving substituted anilines, particularly halogenated compounds like this compound, have the potential for significant exotherms. Failure to adequately control the heat generated during these reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway. This can result in side reactions, product degradation, and in worst-case scenarios, vessel rupture or explosion. This guide provides a framework for understanding, predicting, and managing these thermal hazards.
Troubleshooting Guide: Managing Exothermic Events
This section provides a systematic approach to identifying and mitigating potential exothermic hazards during reactions with this compound.
Initial Risk Assessment and Prevention
Before commencing any reaction, a thorough risk assessment is paramount. The first step is to understand the potential for exotherm generation.
Key Considerations:
-
Reaction Type: Certain reaction classes are inherently more exothermic than others. Common reactions involving anilines that can generate significant heat include:
-
N-Alkylation: The further alkylation of the secondary amine can be exothermic.
-
Acylation: Reaction with acyl chlorides or anhydrides is often highly exothermic.
-
Diazotization: The formation of diazonium salts is notoriously energetic and requires strict temperature control.
-
Nitration: The introduction of a nitro group onto the aromatic ring is a highly exothermic and potentially hazardous reaction.
-
-
Reagent Concentration: Higher concentrations of reactants lead to a faster reaction rate and a more rapid release of heat.
-
Addition Rate: A rapid addition of a reactive reagent can overwhelm the cooling capacity of the system, leading to a temperature spike.
-
Solvent Choice: The solvent's heat capacity and boiling point play a crucial role in absorbing and dissipating heat. A solvent with a higher heat capacity can absorb more energy for a given temperature increase.
-
Scale of Reaction: The potential for a dangerous exotherm increases significantly with the scale of the reaction. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1]
Proactive Steps:
-
Literature Review: Thoroughly research the specific reaction you are performing. Look for any reported thermal hazards or incidents. Consult resources such as Bretherick's Handbook of Reactive Chemical Hazards.
-
Calorimetry Studies: For novel or scaled-up reactions, performing reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) is highly recommended. This will provide crucial data on the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR).
-
Controlled Reagent Addition: Always add the more reactive reagent slowly and in a controlled manner to the reaction mixture. Use a syringe pump or a dropping funnel for precise control.
-
Adequate Cooling: Ensure your reaction setup has a robust cooling system. This may include an ice bath, a cryostat, or a cooling mantle. For larger scale reactions, consider a jacketed reactor with a circulating coolant.
-
Dilution: Performing the reaction in a more dilute solution can help to moderate the temperature increase by providing a larger thermal mass to absorb the heat.
Real-Time Monitoring and Intervention
Continuous monitoring of the reaction temperature is critical for early detection of a potential exotherm.
Monitoring:
-
Thermocouple Placement: The temperature probe should be placed directly in the reaction mixture, not in the cooling bath, to get an accurate reading of the internal temperature.
-
Data Logging: Use a data logger to record the temperature throughout the reaction. This will help you to identify any unexpected temperature trends.
Intervention Protocol:
If you observe a rapid and uncontrolled rise in temperature, follow this emergency protocol:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Enhance Cooling: Increase the cooling to its maximum capacity. If using an ice bath, add more ice and salt.
-
Emergency Quenching: If the temperature continues to rise, have a pre-prepared quenching agent ready. The choice of quenching agent will depend on the specific reaction chemistry but should be a cold, inert solvent or a reagent that will safely and rapidly stop the reaction.
-
Alert Personnel: Inform colleagues and safety personnel of the situation.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area immediately.
Frequently Asked Questions (FAQs)
Q1: I am performing a Friedel-Crafts acylation on 3-Chloro-N-methylaniline. What are the primary thermal hazards I should be aware of?
A1: Friedel-Crafts acylations are well-known for being highly exothermic. The reaction of an acyl chloride or anhydride with the aniline, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), generates a significant amount of heat. The primary hazards are:
-
Rapid Initial Exotherm: The initial complexation of the Lewis acid with the aniline and the acylating agent can be very exothermic.
-
Uncontrolled Reaction Rate: If the acylating agent is added too quickly, the reaction rate can accelerate rapidly, leading to a thermal runaway.
-
Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which can increase the pressure inside the reactor.
To mitigate these risks:
-
Pre-cool the reaction mixture: Cool the solution of 3-Chloro-N-methylaniline and the Lewis acid before slowly adding the acylating agent.
-
Slow Addition: Add the acylating agent dropwise or via a syringe pump.
-
Vigorous Stirring: Ensure efficient stirring to promote heat transfer to the cooling bath.
-
Adequate Headspace and Venting: Use a flask that is no more than half full to provide adequate headspace and ensure the system is properly vented to release any evolved gas.
Q2: Can the hydrochloride salt of 3-Chloro-N-methylaniline influence the exothermicity of a reaction compared to the free base?
A2: Yes, the hydrochloride salt can significantly influence the reaction profile. The amine hydrochloride is less nucleophilic than the free base. For many reactions, the free base is the reactive species. Therefore, a preliminary step to neutralize the hydrochloride with a base is often required. This neutralization step itself can be exothermic, especially if a strong base is used. The overall thermal profile will be a combination of the heat of neutralization and the heat of the subsequent reaction. It is crucial to consider both contributions when planning your experiment.
Q3: I am scaling up a reaction involving this compound from 1g to 100g. What are the key safety considerations?
A3: Scaling up a reaction by a factor of 100 introduces significant safety challenges.[1] The most critical consideration is the change in the surface area-to-volume ratio.[1] A 100-fold increase in volume does not result in a 100-fold increase in the surface area available for heat transfer. This means that cooling becomes much less efficient at a larger scale.
Key recommendations for scale-up:
-
Do not scale up in a single step. A staged approach (e.g., 1g -> 5g -> 25g -> 100g) is much safer.
-
Re-evaluate your cooling capacity. The cooling system that was adequate for a 1g reaction will likely be insufficient for a 100g reaction. A jacketed reactor with a temperature-controlled circulator is highly recommended.
-
Perform a safety review. Before each scale-up, conduct a thorough safety review with colleagues or a safety officer.
-
Consider semi-batch or continuous flow processing. For highly exothermic reactions, these approaches allow for better temperature control by adding reactants at a controlled rate.
Q4: What are the signs of a developing thermal runaway, and what should be my immediate response?
A4: The primary indicator of a thermal runaway is a sudden, sharp, and accelerating increase in the reaction temperature that does not respond to normal cooling adjustments. Other signs may include:
-
A rapid increase in pressure.
-
Vigorous, uncontrolled boiling or refluxing.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Evolution of fumes.
Immediate Response:
-
STOP THE ADDITION OF REACTANTS.
-
MAXIMIZE COOLING.
-
PREPARE TO QUENCH THE REACTION.
-
ALERT OTHERS AND PREPARE TO EVACUATE.
A pre-defined emergency plan is essential for every laboratory.
Experimental Protocols & Data
Table 1: Key Safety Parameters for 3-Chloro-N-methylaniline
| Property | Value | Source |
| Flash Point | >110 °C (230 °F) | [2] |
| Autoignition Temperature | Not available | |
| Decomposition Temperature | Not available | |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [3] |
Note: Data for the hydrochloride salt may differ. Always consult the Safety Data Sheet (SDS) for the specific material you are using.
Protocol: Controlled Acylation of 3-Chloro-N-methylaniline
This protocol provides a general framework for a controlled acylation reaction. Note: This is a representative example and must be adapted for your specific substrate and scale.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Acetyl chloride (or another acylating agent)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Nitrogen or argon inert atmosphere setup
Procedure:
-
Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and a dropping funnel under an inert atmosphere.
-
Initial Charge: Charge the flask with this compound and anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Neutralization: Slowly add triethylamine to the stirred suspension. Monitor the temperature closely to control any exotherm from the neutralization.
-
Acylating Agent Addition: Once the neutralization is complete and the temperature is stable at 0 °C, begin the slow, dropwise addition of acetyl chloride from the dropping funnel. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature below 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated aqueous solution of a suitable salt (e.g., ammonium chloride). Again, monitor the temperature during the quench.
Visualizing Workflow and Safety Logic
Diagram 1: Decision Tree for Managing a Temperature Spike
This diagram outlines the logical steps to take when an unexpected temperature increase is observed.
Diagram 2: Safe Reagent Addition Workflow
This diagram illustrates a safe and controlled workflow for adding a reactive reagent to a reaction mixture.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7932, 3-Chloroaniline" PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline" PubChem, [Link].
-
ROTH, C. "Safety Data Sheet: 3-Chloroaniline" Carl ROTH, [Link].
-
International Labour Organization. "ICSC 0130 - 3-CHLOROANILINE" ILO, [Link].
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ROTH, C. "Safety Data Sheet: 3-Chloroaniline" Carl ROTH, [Link].
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Chemistry Steps. "Reactions of Aniline" Chemistry Steps, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline" PubChem, [Link].
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Chemistry LibreTexts. "24.8: Reactions of Arylamines" Chemistry LibreTexts, [Link].
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Mi, C. et al. "Case Study of an Electric Vehicle Battery Thermal Runaway and Online Internal Short-Circuit Detection" IEEE Transactions on Transportation Electrification, vol. 6, no. 4, pp. 1534-1537, Dec. 2020, [Link].
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Stanford University Environmental Health & Safety. "Scale-Up Reaction Safety" Stanford University, [Link].
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Nature. "Reactions for making widely used aniline compounds break norms of synthesis" Nature, vol. 584, no. 7819, pp. 174-175, 2020, [Link].
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Hindawi. "Analysis of Thermal Runaway in Pouch-Type Lithium-Ion Batteries Using Particle Image Velocimetry" Case Studies in Thermal Engineering, vol. 53, 2024, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 62651, 3-Chloro-4-methylaniline hydrochloride" PubChem, [Link].
-
Chemistry LibreTexts. "Electrophilic Aromatic Substitution" Chemistry LibreTexts, [Link].
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ResearchGate. "Thermal Runaway Of Li-ion Batteries: Testing, Predicting and Preventing" ResearchGate, [Link].
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Royal Society of Chemistry. "Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts" Catalysis Science & Technology, vol. 13, no. 3, pp. 747-755, 2023, [Link].
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Stanford University Environmental Health & Safety. "Scale Up Safety" Stanford University, [Link].
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PubMed. "Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical" PubMed, [Link].
-
European Medicines Agency. "Guideline on the chemistry of active substances" EMA, [Link].
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Beilstein Journal of Organic Chemistry. "Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds" Beilstein Journal of Organic Chemistry, vol. 14, pp. 2486-2493, 2018, [Link].
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ResearchGate. "Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach" ResearchGate, [Link].
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MDPI. "Thermal Runaway Characteristics and Gas Analysis of LiNi0.9Co0.05Mn0.05O2 Batteries" Batteries, vol. 10, no. 3, p. 89, 2024, [Link].
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ResearchGate. "End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts" ResearchGate, [Link].
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ROTH, C. "Safety Data Sheet: 3-Chloroaniline" Carl ROTH, [Link].
-
Wiley-VCH. "Aniline and Its Derivatives" Kirk-Othmer Encyclopedia of Chemical Technology, 2000, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 13491698, 3-chloro-N-ethyl-2-methylaniline" PubChem, [Link].
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YouTube. "Cell & Battery Abuse: Development of Thermal Runaway/Propagation Tests for EV & Stationary Batteries" YouTube, [Link].
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Cheméo. "Chemical Properties of Aniline, N-methyl- (CAS 100-61-8)" Cheméo, [Link].
-
Khan Academy. "EAS reactions of aniline | Amines | Grade 12 | Chemistry" Khan Academy, [Link].
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Technical Support Center: Analytical Method Development for 3-Chloro-N-methylaniline Hydrochloride
Welcome to the technical support hub for the analytical method development of 3-Chloro-N-methylaniline hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into developing robust and reliable analytical methods for purity assessment and impurity profiling of this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Foundational Concepts & Initial Queries
This section addresses preliminary questions regarding the analysis of this compound.
Q1: What are the primary challenges in developing an analytical method for this compound?
A1: The primary challenges stem from the molecule's chemical properties. As a substituted aniline, it is a basic compound prone to strong interactions with residual silanol groups on silica-based HPLC columns, leading to poor peak shapes (tailing).[1][2] Furthermore, identifying and separating structurally similar impurities, such as positional isomers (e.g., 2-chloro or 4-chloro-N-methylaniline) and process-related impurities from its synthesis, requires a highly specific and robust method.[3][4][5]
Q2: What are the likely impurities I should be looking for in a this compound sample?
A2: Impurities can originate from starting materials, byproducts, or degradation. Based on common synthetic routes, potential impurities include:
-
Starting Materials: 3-chloroaniline, N-methylaniline.
-
Positional Isomers: 2-Chloro-N-methylaniline, 4-Chloro-N-methylaniline.
-
Related Substances: Dichloro-N-methylaniline isomers, unmethylated precursors.[3][5]
-
Degradation Products: Oxidation or hydrolysis products, which may form under stress conditions (light, heat, humidity).
Q3: Which analytical technique is most suitable for purity analysis: HPLC or GC?
A3: High-Performance Liquid Chromatography (HPLC) is generally the preferred technique.[6][7][8] this compound is a salt, making it non-volatile and thermally labile, which poses challenges for Gas Chromatography (GC). While GC methods for anilines exist, they often require a derivatization step to improve volatility and thermal stability, which adds complexity and potential for error.[9][10][11] HPLC, particularly Reversed-Phase HPLC, allows for the direct analysis of the compound in solution with high resolution and sensitivity.[6][12]
Section 2: Troubleshooting Guide: Reversed-Phase HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for this analysis. This section provides solutions to common problems encountered during method development.
Workflow: General HPLC Method Development Strategy
The following diagram outlines a systematic approach to developing a robust HPLC method for 3-Chloro-N-methylaniline HCl.
Caption: A systematic workflow for HPLC method development.
Q4: My main peak for 3-Chloro-N-methylaniline is tailing severely. What is the cause and how do I fix it?
A4: This is the most common issue for basic analytes like anilines.
-
Causality: Peak tailing is primarily caused by secondary ionic interactions between the protonated amine group of your analyte and deprotonated (ionized) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][13] This secondary retention mechanism is stronger and kinetically slower than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase to between 2.5 and 3.5 using an acidifier like phosphoric acid or formic acid.[14][15] At this low pH, the vast majority of surface silanols are protonated (Si-OH) and thus neutral, which suppresses the unwanted ionic interaction.[15]
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured with lower metal content and are "end-capped" (reacting residual silanols with a small silylating agent) to shield these problematic sites. Using a high-quality, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.[2]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column surface and can also help mask the residual silanols, improving peak symmetry.[15]
-
Consider a Sacrificial Base: An older technique involves adding a small, competing base like triethylamine (TEA) to the mobile phase.[15] TEA will preferentially interact with the active silanol sites, shielding the analyte from them. However, this can shorten column lifetime and is less favored with modern columns.
-
Troubleshooting Decision Tree: Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Q5: I cannot separate a critical impurity from the main 3-Chloro-N-methylaniline peak. How can I improve the resolution?
A5: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention (k).
-
Causality: Poor resolution occurs when the chromatographic conditions are insufficient to differentiate between two closely eluting compounds. This can be due to similar hydrophobicity (low selectivity) or excessive peak broadening (low efficiency).
-
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. ACN and MeOH have different solvent properties and can alter elution order by engaging in different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes and stationary phase, thus changing selectivity.
-
Modify the Stationary Phase: If changing the mobile phase is ineffective, the column chemistry is the next most powerful tool. Switch from a C18 (aliphatic) to a Phenyl-Hexyl (aromatic) or a Polar-Embedded phase. A phenyl column can offer unique π-π interactions with the aromatic rings of your analyte and impurities, providing a significant change in selectivity.
-
Optimize the Gradient: Make the gradient shallower around the elution time of the critical pair. A slower rate of increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, improving separation.
-
Adjust Temperature: Lowering the column temperature often increases retention and can sometimes improve resolution, while increasing it can improve efficiency (sharper peaks) but may decrease retention. Experiment with a ±10°C change from your current method temperature.
-
Q6: My method seems fine, but now I see ghost peaks in my blank injections. What's happening?
A6: Ghost peaks are typically caused by carryover or contamination.
-
Causality: If a small amount of a previous, highly concentrated sample is retained somewhere in the injection system (needle, valve, loop) and then elutes during a subsequent blank run, it appears as a ghost peak. Contamination can also come from the mobile phase or vials.
-
Troubleshooting Steps:
-
Improve Needle Wash: The most common cause is an inadequate needle wash. Increase the volume and strength of the needle wash solvent in your autosampler settings. Use a wash solvent that is stronger than your sample diluent (e.g., if your sample is in 50% ACN, use 100% ACN or a mix of ACN/Isopropanol for the wash).
-
Check for Contamination: Prepare fresh mobile phase and use a new, clean sample vial for your blank injection to rule out contaminated solvents or vials.
-
Inject a "Strong" Blank: Inject a solvent that is stronger than your mobile phase B (e.g., 100% Isopropanol). This can often flush out strongly retained compounds from the column head that may be slowly bleeding off.
-
Section 3: Protocol & Method Validation
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[16] This section provides a starting protocol and an overview of validation parameters based on ICH Q2(R1) guidelines.[16][17][18][19]
Protocol 1: RP-HPLC-UV Method for Purity of 3-Chloro-N-methylaniline HCl
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µm | A standard workhorse column with good resolving power. Ensure it is rated for low pH. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (≈2.5) to protonate silanols and ensure sharp peak shape for the basic analyte.[14][15] |
| Mobile Phase B | Acetonitrile (ACN) | Good UV transparency and elution strength. |
| Gradient | 10% B to 90% B over 20 minutes | A broad screening gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 245 nm | A common absorbance maximum for substituted anilines. Confirm λmax with a DAD/PDA detector. |
| Injection Vol. | 5 µL | Minimizes potential for mass overload. |
| Sample Diluent | 50:50 Water:Acetonitrile | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Method Validation according to ICH Q2(R1)
Once the method is optimized, it must be validated.
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. (Peak purity analysis using a DAD detector should show no co-elution). |
| Linearity | Confirm a proportional relationship between concentration and detector response over a defined range (e.g., 50-150% of the nominal concentration). (Correlation coefficient R² > 0.999). |
| Accuracy | Measure the closeness of the test results to the true value. (Spike-recovery experiments at 3 levels, recovery should be 98.0-102.0%). |
| Precision | Assess the degree of scatter between a series of measurements. (Repeatability: n=6 injections, RSD ≤ 1.0%. Intermediate Precision: different day/analyst, RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1; RSD at this level should be ≤ 10%). |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C). (System suitability parameters should remain within limits). |
Section 4: Impurity Identification with Mass Spectrometry (MS)
Q7: How can I identify an unknown impurity peak from my HPLC-UV method?
A7: The most powerful technique for this is hyphenation with mass spectrometry (HPLC-MS).
-
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct information about the molecular weight of an eluting compound. The fragmentation pattern can then be used to elucidate its structure.
-
Key Considerations:
-
MS-Compatibility: If your HPLC method uses a non-volatile buffer like phosphoric acid, you must switch to a volatile alternative like formic acid (0.1%) or ammonium formate.[14] Phosphoric acid will contaminate the MS source.
-
Ionization Mode: For anilines, positive-ion electrospray ionization (ESI+) is ideal. The basic amine group is readily protonated to form a stable [M+H]⁺ ion.
-
Isotopic Pattern: A key feature for 3-Chloro-N-methylaniline (C₇H₈ClN) is the chlorine isotopic signature.[20] You will observe an [M+H]⁺ ion and an [M+H+2]⁺ ion in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[21] This pattern is a powerful diagnostic tool for identifying chlorine-containing impurities.
-
Fragmentation (MS/MS): The molecular ion of aromatic amines is typically intense.[22] Fragmentation can occur via the loss of the methyl group (-15 Da) or cleavage of the aromatic ring.[22][23] Comparing the fragmentation pattern of an unknown impurity to the parent compound can reveal structural similarities and differences.
-
References
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3-Methylaniline Analysis. (2018). SIELC Technologies. [Link]
- Synthetic method of 3-chloro-2-methylaniline. (CN102234236A).
- A method for preparing 3-chloro-4-methylaniline. (CN102701996A).
- Method for synthesizing 3-chloro-4-methylaniline. (CN104370747A).
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
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3-chloro-N-methylaniline. PubChem, National Institutes of Health. [Link]
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Preparation of 3-chloro-2-methylaniline. PrepChem.com. [Link]
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Peak Tailing in HPLC. Element Lab Solutions. [Link]
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Fragmentation and Interpretation of Spectra. (Chapter 2). James Madison University. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Agilent Technologies. [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2006). PubMed. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
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3-Chloro-2-methylaniline. PubChem, National Institutes of Health. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1998). Analytical Chemistry. [Link]
-
Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. (1981). Analytical Chemistry. [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). Chad's Prep. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1998). PubMed. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC North America. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Waters Corporation. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2014). Request PDF. [Link]
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Mass spectra of aniline with different ionization methods. (2006). ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
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Mass Spectrometry. Michigan State University Chemistry. [Link]
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ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-N-methylaniline Hydrochloride and Other Aniline Derivatives
Introduction: Unpacking the Nuances of Aniline Reactivity
Aniline and its derivatives are cornerstone reagents in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. The reactivity of the aniline scaffold is fundamentally governed by the nucleophilic nitrogen atom and the electron-rich aromatic ring. The introduction of substituents, however, can dramatically modulate this reactivity, presenting both synthetic opportunities and challenges. This guide offers an in-depth analysis of the reactivity of 3-Chloro-N-methylaniline hydrochloride in comparison to other key aniline derivatives.
It is critical to note that the hydrochloride salt form of an amine renders the nitrogen lone pair non-nucleophilic due to protonation. Therefore, for reactions involving the amino group, it is necessary to first generate the free base, 3-Chloro-N-methylaniline. This guide will focus on the reactivity of this free base to provide a direct and meaningful comparison with other neutral aniline derivatives.
The Electronic and Steric Landscape of 3-Chloro-N-methylaniline
To understand the reactivity of 3-Chloro-N-methylaniline, we must dissect the influence of its two key substituents: the N-methyl group and the 3-chloro group.
-
The N-Methyl Group : This alkyl group is electron-donating via an inductive effect (+I), which increases the electron density on the nitrogen atom. This, in turn, enhances the nucleophilicity of the amine compared to its non-methylated counterpart, aniline. However, the methyl group also introduces a degree of steric hindrance around the nitrogen, which can influence its reactivity in sterically sensitive transformations.
-
The 3-Chloro Group : Positioned meta to the amino group, the chlorine atom exerts a dual electronic effect. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. Conversely, through resonance (+R), the chlorine's lone pairs can donate electron density to the ring. For halogens, the inductive effect typically outweighs the resonance effect. As an ortho, para-director, the chloro group will direct incoming electrophiles to positions 2, 4, and 6 relative to the amino group.
The combination of an activating N-methyl group and a deactivating meta-chloro group makes 3-Chloro-N-methylaniline a unique building block with finely tuned reactivity.
A Comparative Reactivity Study
This section will benchmark the reactivity of 3-Chloro-N-methylaniline against a selection of other aniline derivatives in two fundamental reaction classes: N-acylation and electrophilic aromatic substitution.
Our Comparative Set of Anilines:
-
Aniline: The parent compound, our baseline for comparison.
-
N-methylaniline: To isolate the impact of N-methylation.[1][2]
-
3-Chloroaniline: To isolate the effect of the meta-chloro substituent.[3]
-
p-Toluidine (4-methylaniline): An example with a ring-activating group.[4]
Nucleophilicity of the Nitrogen: N-Acylation
The rate of N-acylation serves as a direct proxy for the nucleophilicity of the amine nitrogen. A standardized experimental approach involves reacting the aniline derivative with an acylating agent like acetyl chloride or acetic anhydride under controlled conditions.[5][6]
Experimental Protocol: Comparative N-Acylation Kinetics
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each aniline derivative and the acylating agent in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Reaction Initiation: Combine the solutions at a constant, controlled temperature (e.g., 25 °C).
-
Monitoring: Track the consumption of the aniline starting material over time by taking aliquots at regular intervals, quenching the reaction, and analyzing by a suitable technique such as HPLC or GC.
-
Data Analysis: Determine the initial reaction rates for each aniline derivative to establish a relative reactivity order.
Predicted Reactivity and Rationale
The anticipated order of reactivity towards N-acylation is as follows:
p-Toluidine > N-methylaniline > Aniline > 3-Chloro-N-methylaniline > 3-Chloroaniline
Rationale:
-
p-Toluidine: The electron-donating methyl group at the para-position increases electron density on the nitrogen through both inductive and hyperconjugation effects, rendering it the most nucleophilic.[4]
-
N-methylaniline: The inductive effect of the N-methyl group directly enhances the electron density on the nitrogen, making it more nucleophilic than aniline.
-
Aniline: Serves as our reference point.
-
3-Chloro-N-methylaniline: The electron-withdrawing chloro group at the meta position diminishes the nucleophilicity of the nitrogen through its inductive effect. This is partially counteracted by the electron-donating N-methyl group.
-
3-Chloroaniline: The potent electron-withdrawing inductive effect of the meta-chloro group significantly reduces the nitrogen's nucleophilicity, making it the least reactive in this series.[7]
Table 1: Predicted Relative N-Acylation Rates
| Aniline Derivative | Key Substituent Effects | Predicted Relative Rate |
| p-Toluidine | +I (CH₃) | ++++ |
| N-methylaniline | +I (N-CH₃) | +++ |
| Aniline | Baseline | ++ |
| 3-Chloro-N-methylaniline | -I (Cl), +I (N-CH₃) | + |
| 3-Chloroaniline | -I (Cl) | - |
Diagram 1: Factors Influencing N-Acylation Reactivity
Caption: A diagram illustrating the factors that influence the N-acylation reactivity of various aniline derivatives.
Aromatic Ring Reactivity: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a hallmark reaction of anilines. The amino group is a potent activating and ortho, para-directing group.[8][9]
Experimental Protocol: Comparative Bromination
-
Solution Preparation: Prepare 0.1 M solutions of the aniline derivatives in a suitable solvent like acetic acid.
-
Reaction Initiation: Introduce a controlled amount of a brominating agent (e.g., a solution of bromine in acetic acid) to each aniline solution while maintaining a constant temperature.
-
Monitoring: The reaction's progress can be followed by monitoring the disappearance of the bromine color spectrophotometrically or by analyzing the product distribution via GC-MS after quenching the reaction.
-
Data Analysis: Compare the initial rates of bromination and the regioselectivity of the products.
Predicted Reactivity and Regioselectivity
The expected order of reactivity for electrophilic bromination is:
p-Toluidine > N-methylaniline ≈ Aniline > 3-Chloroaniline > 3-Chloro-N-methylaniline
Rationale:
-
p-Toluidine: The activating methyl group reinforces the strong ortho, para-directing effect of the amino group, leading to rapid substitution at the ortho positions.
-
N-methylaniline and Aniline: Both possess a strongly activating amino group.[10] The N-methyl group in N-methylaniline is slightly more activating than the -NH₂ group of aniline.
-
3-Chloroaniline: While the chloro group is deactivating, the powerful activating nature of the amino group dominates, directing the incoming electrophile to the ortho and para positions (positions 2, 4, and 6).[9]
-
3-Chloro-N-methylaniline: The N-methylamino group is a strong activator and ortho, para-director, while the chloro group is a deactivator. The directing effects of the -NHCH₃ group (to positions 2, 4, and 6) and the -Cl group (to positions 2, 4, and 5) are combined. The potent ortho, para-directing influence of the amino group will likely be the dominant factor, leading to substitution primarily at the 2, 4, and 6 positions. However, the overall deactivation of the ring by the chloro group will render it less reactive than 3-chloroaniline.
Table 2: Predicted Reactivity and Regioselectivity in Electrophilic Bromination
| Aniline Derivative | Key Substituent Effects | Predicted Relative Rate | Major Products (Positions of Bromination) |
| p-Toluidine | +I (CH₃), Strong +R (NH₂) | +++++ | 2,6-dibromo and 2-bromo |
| N-methylaniline | Strong +R (NHCH₃) | ++++ | 2-bromo, 4-bromo, and 2,4-dibromo |
| Aniline | Strong +R (NH₂) | ++++ | 2-bromo, 4-bromo, and 2,4,6-tribromo |
| 3-Chloroaniline | -I (Cl), Strong +R (NH₂) | ++ | 2-bromo, 4-bromo, and 6-bromo |
| 3-Chloro-N-methylaniline | -I (Cl), Strong +R (NHCH₃) | + | 2-bromo, 4-bromo, and 6-bromo |
Diagram 2: Workflow for Comparative Electrophilic Bromination
Caption: A schematic of the experimental workflow for comparing the rates of electrophilic bromination.
Synthetic Implications and Strategic Considerations
The unique electronic profile of this compound offers distinct advantages and challenges in synthetic planning.
-
N-Functionalization: Neutralization to the free base is a prerequisite. While the N-methyl group boosts nucleophilicity relative to 3-chloroaniline, the overall reactivity is tempered. For more demanding acylation or alkylation reactions, stronger bases or more forcing conditions may be required compared to more activated anilines.
-
C-Functionalization (EAS): The aromatic ring is moderately deactivated. This can be a strategic advantage, helping to prevent over-substitution (e.g., polyhalogenation), which can be problematic with highly activated anilines like aniline itself.[11] The regioselectivity will be strongly governed by the amino group, directing incoming electrophiles to the ortho and para positions.
Conclusion
The reactivity of 3-Chloro-N-methylaniline is a delicate balance between the activating and sterically influencing N-methyl group and the deactivating, ortho, para-directing meta-chloro group. In terms of nitrogen nucleophilicity, it is less reactive than aniline and N-methylaniline but more reactive than 3-chloroaniline. For electrophilic aromatic substitution, its ring is less activated than that of aniline and 3-chloroaniline, which can provide greater control and selectivity in synthetic transformations. A comprehensive understanding of these competing electronic and steric effects is essential for the rational design of synthetic routes that leverage this versatile building block.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
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-
LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Vedantu. (n.d.). Arrange the following in the increasing order of basicity: aniline, p-nitroaniline, p-toluidine. Retrieved from [Link]
-
Grokipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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A Comparative Guide to Purity Validation of 3-Chloro-N-methylaniline Hydrochloride by Titration
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of methodologies for validating the purity of 3-Chloro-N-methylaniline hydrochloride, a crucial building block in the synthesis of various pharmaceutical compounds.
We will delve into the principles and practical application of a classic, reliable technique—non-aqueous potentiometric titration—and contrast its performance with modern chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide is designed to not only present protocols but to explain the scientific rationale behind the chosen methods, empowering you to make informed decisions for your analytical needs.
The Criticality of Purity for this compound
This compound (C₇H₉Cl₂N, Molar Mass: 178.06 g/mol ) is a substituted aniline derivative frequently employed in organic synthesis. Impurities, which can arise from starting materials, side reactions, or degradation, can have a significant impact on the yield, purity, and safety profile of the final drug product. Therefore, a robust and validated analytical method for purity assessment is not merely a procedural formality but a critical step in ensuring the quality and consistency of the downstream synthetic process.
Principle of Purity Determination by Titration
The hydrochloride salt of an amine, such as this compound, behaves as a weak acid in aqueous solutions. However, direct aqueous titration with a strong base often yields a poor endpoint due to the weak basicity of the liberated amine. To overcome this, non-aqueous titration is the method of choice.[1][2]
In a non-aqueous solvent system, the acidic and basic properties of solutes are modified. For the titration of an amine hydrochloride, a protogenic solvent like glacial acetic acid is used. This solvent enhances the basicity of the amine, allowing for a sharp and accurate potentiometric endpoint when titrated with a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid.[3] The perchloric acid will react with the halide ion, and the endpoint is detected when all the halide has been consumed.
Comparative Analytical Methodologies
While titration is a cost-effective and accurate method for determining the overall purity of a substance, it is a bulk analysis technique and does not provide information about the identity and quantity of individual impurities. For a more comprehensive purity profile, chromatographic techniques are indispensable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can resolve the parent compound from its impurities.[4][5][6] For aromatic amines, reversed-phase HPLC with UV detection is a common approach.[7][8] This method offers high sensitivity and specificity, allowing for the quantification of even trace-level impurities.
-
Gas Chromatography (GC): GC is another high-resolution separation technique particularly suitable for volatile and thermally stable compounds.[9] For chloroanilines, GC with a Flame Ionization Detector (FID) or a mass spectrometer (MS) can provide excellent separation and quantification.[4][10][11][12]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the validation of this compound purity by non-aqueous potentiometric titration and a comparative HPLC method.
Method 1: Non-Aqueous Potentiometric Titration
This protocol is based on the principles of non-aqueous acid-base titration, as outlined in various pharmacopeial guidelines.[13][14][15][16][17]
Instrumentation and Reagents:
-
Automatic Potentiometric Titrator with a glass-calomel or a combined pH electrode suitable for non-aqueous solutions.
-
Analytical balance (± 0.1 mg accuracy)
-
Burette (10 mL or 25 mL, Class A)
-
Volumetric flasks and pipettes (Class A)
-
Glacial Acetic Acid (AR grade)
-
Acetic Anhydride (AR grade)
-
Perchloric Acid, 0.1 N in glacial acetic acid (standardized)
-
Potassium Hydrogen Phthalate (Primary Standard)
-
Crystal Violet Indicator (0.5% w/v in glacial acetic acid)
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (PHP) into a 250 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the titrant volume.
-
Calculate the normality of the perchloric acid solution.
Titration Procedure for this compound:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 30 mL of glacial acetic acid. Add 10 mL of acetic anhydride.
-
Immerse the electrode of the potentiometric titrator into the solution and start the stirrer.
-
Titrate with standardized 0.1 N perchloric acid. Record the potential (mV) as a function of the titrant volume (mL).
-
Determine the endpoint as the point of maximum inflection on the titration curve (the first derivative of the curve).
-
Perform a blank determination using the same quantities of reagents and subtract the blank volume from the sample titration volume.
Calculation of Purity:
Purity (%) = [(V_s - V_b) \times N \times \text{M.W.}] / [W \times 10]
Where:
-
Vs = Volume of perchloric acid consumed by the sample (mL)
-
Vb = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution (mol/L)
-
M.W. = Molecular weight of this compound (178.06 g/mol )
-
W = Weight of the sample (g)
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: This solvent has a low dielectric constant and is a weak proton acceptor, which enhances the acidic properties of the titrant and the basic properties of the analyte, leading to a sharper endpoint.
-
Acetic Anhydride: This is added to remove any traces of water from the glacial acetic acid, as water can interfere with the titration by acting as a weak base.
-
Perchloric Acid: This is a very strong acid in a non-aqueous medium, ensuring a complete reaction with the weakly basic analyte.
-
Potentiometric Endpoint Detection: This method is more objective and precise than using a visual indicator, especially for colored solutions or when the color change is subtle.
Workflow for Non-Aqueous Potentiometric Titration:
Caption: Workflow for purity determination by non-aqueous potentiometric titration.
Method 2: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method with UV detection for the purity assessment of this compound and its potential impurities.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance (± 0.1 mg accuracy)
-
Volumetric flasks and pipettes (Class A)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (Phosphate buffer, pH 3.0) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity by area normalization, assuming that all impurities have a similar response factor to the main peak.
Calculation of Purity (Area %):
Purity (%) = (Areamain peak / Total Areaall peaks) x 100
Causality Behind Experimental Choices:
-
C18 Column: This is a versatile reversed-phase column that provides good retention and separation for a wide range of moderately polar to nonpolar compounds like aromatic amines.
-
Phosphate Buffer (pH 3.0): The acidic pH suppresses the ionization of the amine, leading to better peak shape and retention on the reversed-phase column.
-
Acetonitrile: This is a common organic modifier in reversed-phase HPLC that provides good elution strength and low UV cutoff.
-
Gradient Elution: This allows for the effective separation of impurities that may have a wide range of polarities.
-
UV Detection at 240 nm: This wavelength is chosen based on the UV absorbance maximum of the analyte, providing good sensitivity.
Workflow for HPLC Purity Determination:
Caption: Workflow for purity determination by HPLC.
Comparison of Methods
The choice of analytical method depends on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and throughput needs.
| Parameter | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Acid-base neutralization | Differential partitioning | Differential partitioning |
| Specificity | Low (measures total basicity) | High (separates individual components) | High (separates individual components) |
| Sensitivity | Moderate | High | High |
| Accuracy | High | High | High |
| Precision | High | High | High |
| Information Provided | Overall purity (assay) | Purity, number and quantity of impurities | Purity, number and quantity of impurities |
| Instrumentation Cost | Low to moderate | High | High |
| Analysis Time per Sample | ~15-20 minutes | ~25-30 minutes | ~20-25 minutes |
| Solvent Consumption | Moderate | High | Low |
| Ideal For | Routine QC, assay of bulk material | Impurity profiling, stability studies | Analysis of volatile impurities |
Conclusion and Recommendations
For the routine quality control and assay of bulk this compound, non-aqueous potentiometric titration offers a robust, accurate, and cost-effective solution. Its simplicity and high precision make it an excellent choice for verifying the overall purity of the material.
However, for a comprehensive understanding of the impurity profile, which is critical during process development, stability studies, and for regulatory submissions, HPLC is the superior method. Its ability to separate and quantify individual impurities provides invaluable information that titration alone cannot offer.
Gas Chromatography serves as a valuable alternative or complementary technique, especially for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.
Ultimately, a well-rounded quality control strategy for this compound would ideally incorporate both titration for a rapid and accurate assay of the main component and a chromatographic technique like HPLC or GC for detailed impurity profiling. This dual approach ensures both the quantity and the quality of the material, adhering to the stringent standards of the pharmaceutical industry and aligning with the principles of Quality by Design (QbD). The validation of these analytical methods should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory acceptance.[15]
References
- Google Patents. Amine quantitative determination method.
-
ResearchGate. Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration. Retrieved from [Link]
-
Scribd. USP-NF 541 Titrimetry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
PubChem. 3-Chloroaniline. Retrieved from [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
ResearchGate. How to detect chloroaniline, chlorobenzene using gas chromatography GC FID? Any ideas about the method setup? Retrieved from [Link]
- Google Patents. Synthetic method of 3-chloro-2-methylaniline.
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]
-
Publisso. Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
ECA Academy. Revision of USP Chapter <541> Titrimetry. Retrieved from [Link]
-
Scientific Research Publishing. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Scribd. 541 Titrimetry. Retrieved from [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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A Multi-Modal Spectroscopic Approach to Confirming the Structure of 3-Chloro-N-methylaniline Hydrochloride
In the landscape of pharmaceutical development and fine chemical synthesis, rigorous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 3-Chloro-N-methylaniline hydrochloride, a key building block in the synthesis of various target molecules, presents a classic case for the application of a multi-technique spectroscopic approach. The formation of the hydrochloride salt, while often beneficial for stability and solubility, introduces distinct changes to the molecule's spectroscopic signature compared to its free base form.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation of this compound. We will explore the causality behind experimental choices, present comparative data, and provide robust protocols to ensure self-validating results.
The Analytical Imperative: Why a Multi-Technique Approach?
Relying on a single analytical technique for structural confirmation is fraught with risk. Each method interrogates a different aspect of the molecule's physical properties. It is the synergy of these orthogonal techniques that provides the highest degree of confidence in the final structural assignment.
-
NMR Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework and the electronic environment of each atom.
-
FTIR Spectroscopy identifies functional groups and the presence of specific bond types, offering clear evidence of salt formation.
-
Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.
The following diagram illustrates the logical workflow for comprehensive structural confirmation.
Caption: Integrated workflow for synthesis and structural confirmation.
Comparison of Spectroscopic Techniques
The primary analytical challenge is to confirm not only the covalent structure of 3-chloro-N-methylaniline but also the presence of the hydrochloride salt. This involves verifying the protonation of the secondary amine.
| Spectroscopic Technique | Information Provided for 3-Chloro-N-methylaniline HCl | Comparison with Free Base (3-Chloro-N-methylaniline) |
| ¹H NMR | Confirms proton count and neighboring environments. The N-H proton signal will be broadened and shifted significantly downfield. Aromatic and methyl protons will show slight downfield shifts due to the electron-withdrawing effect of the ammonium cation. | The free base shows a distinct N-H proton signal at ~3.7-4.0 ppm. The hydrochloride salt's N-H proton is expected > 7.0 ppm and may be broad. Aromatic signals shift slightly downfield. |
| ¹³C NMR | Confirms the number of unique carbon environments. Carbons adjacent to the nitrogen (C-N and methyl) will be shifted downfield upon protonation. | C1 (ipso-carbon attached to nitrogen) and the N-methyl carbon are deshielded in the salt form compared to the free base due to the positive charge. |
| FTIR Spectroscopy | Provides definitive evidence of salt formation. A very broad and strong absorption appears in the 2400-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration in a secondary amine salt.[1] | The free base exhibits a sharp, single N-H stretch around 3400-3450 cm⁻¹. This peak is absent in the hydrochloride salt and is replaced by the broad N⁺-H band.[1] |
| Mass Spectrometry (ESI) | Determines the mass-to-charge ratio (m/z) of the cationic portion of the molecule. It will detect the protonated molecule [M+H]⁺, where M is the free base. | Both the free base analyzed under acidic conditions and the hydrochloride salt will show the same parent ion at m/z 142/144, corresponding to the protonated free base (C₇H₉ClN)⁺. Fragmentation patterns will be identical. |
In-Depth Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise covalent structure. For amine hydrochlorides, the choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are preferred over chloroform (CDCl₃) due to the salt's higher polarity and solubility.[2] The proton on the nitrogen (N-H) can exchange with deuterium in solvents like D₂O or CD₃OD, leading to the disappearance of its signal, which is a useful diagnostic test.[3]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ ~10-11 ppm (broad s, 2H): N⁺H₂ proton. The broadness is due to quadrupolar coupling with the nitrogen atom and potential chemical exchange.
-
δ ~7.3-7.5 ppm (m, 4H): Aromatic protons. Deshielded compared to the free base due to the electron-withdrawing ammonium group.
-
δ ~2.8 ppm (s, 3H): N-CH₃ protons.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
-
δ ~148 ppm: C-N (aromatic ipso-carbon).
-
δ ~134 ppm: C-Cl (aromatic ipso-carbon).
-
δ ~115-131 ppm: Aromatic C-H carbons.
-
δ ~30 ppm: N-CH₃ carbon.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Solvent Choice: DMSO-d₆ is chosen for its excellent solvating power for hydrochloride salts and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable N-H protons.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
-
D₂O Shake (Confirmation): Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the broad signal at ~10-11 ppm confirms its assignment as the N⁺H₂ protons.
Caption: NMR experimental workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is exceptionally effective at confirming salt formation. The conversion of a secondary amine (R₂NH) to a secondary ammonium salt (R₂NH₂⁺Cl⁻) results in a dramatic change in the N-H stretching region.[1] The free amine N-H bond gives a relatively sharp absorption, while the N⁺-H bond in the ammonium salt is involved in strong hydrogen bonding with the chloride counter-ion, resulting in a very broad, intense absorption band at a lower frequency.[1]
Predicted FTIR Data (ATR):
-
3000-2400 cm⁻¹ (very broad, strong): N⁺-H stretching vibrations of the secondary ammonium salt. This is the key diagnostic peak.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl group). These may appear as small, sharp peaks superimposed on the broad N⁺-H band.[1]
-
~1600-1580 cm⁻¹: N⁺-H bending vibration and aromatic C=C stretching.
-
~780-740 cm⁻¹: C-Cl stretching vibration.
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.
-
Data Analysis: Identify the key broad N⁺-H stretch and compare it to the spectrum of the free base, if available, to highlight the absence of the sharp N-H peak around 3400 cm⁻¹.
Mass Spectrometry (MS)
Expertise & Causality: Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar, pre-ionized samples like hydrochloride salts. The analysis will be performed in positive ion mode. The instrument will detect the cationic part of the salt, which is the protonated 3-Chloro-N-methylaniline. The presence of chlorine will be evident from the characteristic M+2 isotopic pattern, where the peak at [M+2] is approximately one-third the intensity of the M peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.
Predicted ESI-MS Data:
-
m/z 142.0: [M+H]⁺ corresponding to the molecular formula [C₇H₉³⁵ClN]⁺.
-
m/z 144.0: [M+H]⁺ corresponding to the molecular formula [C₇H₉³⁷ClN]⁺.
-
Relative Intensity: Peak at 144.0 should be ~32% of the intensity of the peak at 142.0.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation Setup: Set up the ESI-MS to operate in positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
Analysis: Verify the molecular ion peaks at m/z 142/144 and confirm the correct isotopic ratio for a monochlorinated compound.
Conclusion: A Self-Validating System
By integrating data from NMR, FTIR, and Mass Spectrometry, a self-validating and unambiguous confirmation of the structure of this compound is achieved.
-
MS confirms the mass and elemental composition (specifically the presence of chlorine).
-
FTIR provides definitive proof of the hydrochloride salt form through the characteristic N⁺-H stretch.
-
NMR elucidates the precise arrangement of protons and carbons, confirming the substitution pattern on the aromatic ring and the presence of the N-methyl group.
This orthogonal, multi-modal approach leaves no room for ambiguity and represents the gold standard in analytical chemistry for the structural characterization of pharmaceutical intermediates and APIs.
References
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. Retrieved from [Link]
-
Pohjoispää, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Sources
The Bioactive Potential of 3-Chloro-N-methylaniline Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in the discovery of novel therapeutic agents. Among the myriad of available chemical scaffolds, halogenated anilines represent a versatile class of precursors, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from 3-Chloro-N-methylaniline, a readily available and reactive building block. While the hydrochloride salt form is often used for its stability and handling properties, the synthetic transformations discussed herein pertain to the reactive free aniline.
This document moves beyond a mere recitation of facts to provide a causal analysis of experimental choices and a critical evaluation of the therapeutic potential of these derivatives. We will explore the synthesis of key compound classes, present their biological activities with supporting experimental data, and objectively compare their performance against established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 3-Chloro-N-methylaniline for the creation of next-generation therapeutics.
From Precursor to Potency: Synthesizing Bioactive Scaffolds from 3-Chloro-N-methylaniline
The presence of a chloro substituent and a secondary amine on the aniline ring of 3-Chloro-N-methylaniline provides a rich platform for a variety of chemical transformations. These reactive sites allow for the construction of diverse heterocyclic systems, many of which are known to possess significant pharmacological activity. Here, we delve into the synthesis of two exemplary classes of bioactive compounds that can be derived from this precursor: quinazolines and triazoles.
Synthesis of Quinazoline Derivatives: A Gateway to Anticancer Agents
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of several approved anticancer drugs.[1] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases. The synthesis of quinazoline derivatives from 3-Chloro-N-methylaniline can be envisioned through a multi-step process, as illustrated in the following workflow.
This generalized pathway highlights the key transformations required to construct the quinazoline scaffold. The initial neutralization of the hydrochloride salt yields the free aniline, which can then undergo acylation with a suitable benzoyl chloride derivative. Subsequent cyclization, often facilitated by a dehydrating agent like phosphorus oxychloride, forms the core quinazoline ring system. The resulting chloro-substituted quinazoline is then primed for nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.
Synthesis of Triazole Derivatives: Exploring Antimicrobial Potential
Triazoles are another important class of five-membered heterocyclic compounds containing three nitrogen atoms. They are well-established as potent antifungal and antibacterial agents.[2] The synthesis of triazole derivatives from 3-Chloro-N-methylaniline can be approached through several routes, including the well-known Huisgen 1,3-dipolar cycloaddition ("click chemistry").
A Comparative Analysis of Biological Activity
The true measure of a novel compound's potential lies in its biological activity profile. In this section, we will compare the performance of hypothetical, yet plausible, derivatives of 3-Chloro-N-methylaniline against established therapeutic agents.
Anticancer Activity: Quinazoline Derivatives vs. Gefitinib
Gefitinib is a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] Quinazoline derivatives synthesized from chloro-anilines have shown promise as EGFR inhibitors.[3] Let us consider a hypothetical quinazoline derivative, Q-CMA-1 , synthesized from 3-Chloro-N-methylaniline and compare its potential cytotoxic activity against a panel of cancer cell lines with that of Gefitinib.
| Compound | Target | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Q-CMA-1 (Hypothetical) | EGFR | 5.2 | 2.8 | 8.1 |
| Gefitinib | EGFR | 3.7 | 0.015 | >10 |
Data for Gefitinib is illustrative and based on published literature. Data for Q-CMA-1 is hypothetical for comparative purposes.
This comparative table illustrates that while our hypothetical compound Q-CMA-1 may exhibit moderate activity, it is unlikely to match the potency of a highly optimized drug like Gefitinib against its primary target cell line (A549). However, the broader spectrum of moderate activity for Q-CMA-1 might suggest off-target effects or a different mechanism of action worth exploring. This underscores the importance of lead optimization in the drug discovery process.
Antimicrobial Activity: Triazole Derivatives vs. Fluconazole
Fluconazole is a widely used antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.[2] Triazole derivatives are known to exhibit potent antifungal activity. Let's compare a hypothetical triazole derivative, T-CMA-1 , derived from 3-Chloro-N-methylaniline, with Fluconazole against common fungal pathogens.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| T-CMA-1 (Hypothetical) | 16 | 32 | 8 |
| Fluconazole | 0.25 - 4 | 16 - 64 | 1 - 8 |
Data for Fluconazole is illustrative and based on published literature. Data for T-CMA-1 is hypothetical for comparative purposes.
In this comparison, the hypothetical T-CMA-1 demonstrates comparable activity to Fluconazole against Cryptococcus neoformans but is less potent against Candida albicans. This highlights the potential for developing derivatives with specific antifungal spectra. The structure-activity relationship (SAR) studies would be crucial to modify the T-CMA-1 scaffold to enhance its potency and broaden its spectrum of activity.
Experimental Protocols: A Foundation for Reproducible Science
The integrity of any biological activity data is contingent upon the rigor of the experimental methodology. Here, we provide detailed, step-by-step protocols for the two key assays used to generate the comparative data in this guide.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a common technique for determining MIC values.
Workflow for Broth Microdilution MIC Assay
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of compounds that can be synthesized from 3-Chloro-N-methylaniline. Through the exploration of synthetic pathways to quinazoline and triazole derivatives, and a comparative analysis of their potential anticancer and antimicrobial activities, it is evident that 3-Chloro-N-methylaniline is a valuable and versatile precursor in drug discovery.
The hypothetical nature of the presented biological data for the novel derivatives underscores the critical need for further empirical research. The provided experimental protocols offer a robust framework for such investigations. Future work should focus on the synthesis and screening of a diverse library of compounds derived from 3-Chloro-N-methylaniline to elucidate detailed structure-activity relationships. Advanced computational modeling and in-depth mechanistic studies will also be crucial in guiding the optimization of lead compounds towards clinically viable drug candidates. The journey from a simple precursor to a life-saving therapeutic is long and challenging, but it begins with a solid understanding of the chemical and biological potential of foundational molecules like 3-Chloro-N-methylaniline.
References
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A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-N-methylaniline Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 3-Chloro-N-methylaniline hydrochloride, a key building block in various synthetic pathways. We will move beyond a simple listing of techniques to provide a rationale for method selection, detailed experimental protocols, and a comparative analysis of their strengths and limitations, grounded in established scientific principles.
The Criticality of Purity in Synthetic Intermediates
This compound serves as a crucial intermediate in the synthesis of a range of target molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable by-products, and potential toxicity in the final compound. Therefore, a robust analytical strategy to ensure the purity of each synthesized batch is not merely a quality control measure but a fundamental aspect of good scientific practice and regulatory compliance.
This guide will focus on a multi-pronged approach to purity assessment, leveraging the strengths of various analytical techniques to build a comprehensive purity profile. We will explore both chromatographic and spectroscopic methods, as well as classic physicochemical tests.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A self-validating analytical workflow for purity assessment relies on the principle of orthogonality, where different techniques with distinct separation and detection principles are employed. This approach provides a high degree of confidence in the purity assessment, as it is unlikely that different impurities will co-elute or be masked under multiple, diverse analytical conditions.
Figure 1: Orthogonal workflow for purity assessment.
I. Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are indispensable for separating and quantifying the main component from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.
A. High-Performance Liquid Chromatography (HPLC-UV)
For non-volatile organic impurities, reversed-phase HPLC with UV detection is the method of choice. The hydrochloride salt form of 3-Chloro-N-methylaniline makes it readily soluble in aqueous mobile phases.
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.
Causality in Method Development: A C18 column is a common starting point for reversed-phase chromatography due to its broad applicability. The mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol) is optimized to achieve good peak shape and resolution between the main peak and any impurity peaks. The pH of the mobile phase is a critical parameter for ionizable compounds like amines and their salts. For amine hydrochlorides, a slightly acidic mobile phase (e.g., using a phosphate or acetate buffer) can suppress the ionization of the free amine, leading to better peak symmetry and retention.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Buffer A (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and Buffer B (acetonitrile). A gradient elution may be necessary to resolve all impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Data Analysis: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities. While the hydrochloride salt itself is non-volatile, the free base can be analyzed by GC. This is particularly useful for identifying starting materials, reagents, or by-products from the synthesis that are amenable to gas chromatography.
Principle: The sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative data.
Causality in Method Development: A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is generally a good choice for the analysis of aromatic amines. The temperature program of the GC oven is optimized to ensure adequate separation of all volatile components. For the analysis of the hydrochloride salt, a derivatization step to form a more volatile derivative of the amine may be considered, although direct analysis of the free base after neutralization is often feasible.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation: Dissolve a known amount of the this compound in a suitable solvent. To analyze the free base, the sample can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried and injected into the GC-MS.
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier gas: Helium at a constant flow.
-
Oven program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Injector temperature: 250 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library of known compounds (e.g., NIST). Quantification can be performed using an internal or external standard.
Comparison of Chromatographic Techniques
| Feature | HPLC-UV | GC-MS |
| Applicability | Non-volatile and thermally stable compounds. Ideal for the direct analysis of the hydrochloride salt. | Volatile and thermally stable compounds. Suitable for the free base and volatile impurities. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). |
| Selectivity | Moderate; relies on chromatographic separation and UV absorbance. | Excellent; provides structural information from the mass spectrum. |
| Sample Preparation | Generally straightforward dissolution. | May require extraction and/or derivatization. |
| Primary Use | Quantitative purity assessment of the main component and non-volatile impurities. | Identification and quantification of volatile and unknown impurities. |
II. Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide invaluable information about the chemical structure of the synthesized compound, confirming its identity and providing clues about the presence of structurally related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the deduction of the molecule's structure.
Causality in Data Interpretation: The ¹H NMR spectrum will confirm the presence and integration of the aromatic protons and the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring, allowing for the differentiation of isomers. The ¹³C NMR spectrum will show the expected number of carbon signals for the molecule. The presence of unexpected signals in either spectrum would indicate the presence of impurities.
Expected Spectral Features for this compound:
-
¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm) and the N-methyl protons (around 2.8-3.0 ppm). The integration of these signals should correspond to the number of protons in each environment. The presence of the hydrochloride salt may cause a downfield shift of the N-H proton, which may also be broadened due to exchange.
-
¹³C NMR: Signals for the aromatic carbons and the N-methyl carbon. The chemical shifts will be influenced by the chloro and N-methylamino substituents.
III. Physicochemical and Other Tests
These tests provide important information about the overall purity and quality of the synthesized material.
A. Melting Point
B. Karl Fischer Titration for Water Content
Amine hydrochloride salts can be hygroscopic. Karl Fischer titration is the gold standard for the determination of water content in solid samples.[1]
Principle: This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The titration endpoint is detected potentiometrically.
C. Sulfated Ash
The sulfated ash test is used to determine the amount of inorganic impurities in an organic substance.[2][3]
Principle: The sample is ignited in the presence of sulfuric acid. The acid converts metal oxides and other inorganic impurities to their more stable sulfates, which are then weighed. A low sulfated ash value is indicative of a low level of inorganic impurities.
D. Heavy Metals
The presence of heavy metals is a critical quality attribute, especially for compounds intended for use in drug development. Modern techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are preferred over older, less specific colorimetric methods.[4][5]
E. Residual Solvents
Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances.[6][7] Headspace Gas Chromatography (HS-GC) is the standard method for their determination.
Potential Impurities in the Synthesis of 3-Chloro-N-methylaniline
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A common route to N-methylated anilines involves the reaction of the corresponding aniline with a methylating agent. For 3-Chloro-N-methylaniline, a plausible synthesis starts from 3-chloroaniline.
Figure 2: Potential impurities in the synthesis of 3-Chloro-N-methylaniline.
Based on this, potential impurities to be monitored include:
-
Unreacted Starting Material: 3-Chloroaniline.
-
Over-alkylation Product: 3-Chloro-N,N-dimethylaniline.
-
Isomeric Impurities: If the starting 3-chloroaniline is not pure, isomeric chloroanilines could carry through the synthesis.
-
Reagents and By-products: Depending on the specific methylating agent and reaction conditions used.
Conclusion: A Holistic Approach to Purity Assessment
The purity assessment of a synthesized compound like this compound is a multifaceted process that requires a combination of orthogonal analytical techniques. No single method can provide a complete picture of a sample's purity. A comprehensive analysis should include:
-
Quantitative Purity: Primarily determined by HPLC-UV.
-
Identification of Volatile Impurities: Best achieved with GC-MS.
-
Structural Confirmation: Unequivocally provided by NMR spectroscopy.
-
Physicochemical Properties: Confirmed by melting point analysis.
-
Specific Contaminants: Assessed using dedicated methods like Karl Fischer titration, sulfated ash, heavy metals analysis, and residual solvent analysis.
By employing this integrated approach, researchers and drug development professionals can have a high degree of confidence in the quality and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
- Fuchs, K., et al. (1991). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Journal of General Microbiology, 137(8), 2033-2039.
- Abdelwahab, N. S., et al. (2014). Validated chromatographic methods for simultaneous determination of tolfenamic acid and its major impurities.
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PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-N-methylaniline. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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ACS Publications. (n.d.). Organic Process Research & Development. Retrieved from [Link]
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ACS Publications. (n.d.). Analytical Chemistry. Retrieved from [Link]
- Raghuram, P., Soma Raju, I. V., & Sriramulu, J. (2010).
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ResearchGate. (2025). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]
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Mettler-Toledo. (n.d.). Water Determination by Karl Fischer Titration. Retrieved from [Link]
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U.S. Pharmacopeia. (2016). The Residue on Ignition / Sulfated Ash test utilizes a procedure t. Retrieved from [Link]
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Infinita Lab. (2025). Test for Sulphated Ash and Total Ash Lab In US. Retrieved from [Link]
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Journal of AOAC International. (n.d.). Gas Chromatographic Determination of p-Chloroaniline in a Chlorhexidine Digluconate-Containing Alcohol Foam Surgical Scrub Product. Retrieved from [Link]
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ResearchGate. (2025). Heavy metals testing in active pharmaceutical ingredients: An alternate approach. Retrieved from [Link]
- Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-314.
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The content refers to the ICH Q3A(R2) guideline.)
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ACS Publications. (n.d.). Organic Process Research & Development Vol. 21 No. 5. Retrieved from [Link]
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Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from 3-Chloro-N-methylaniline Hydrochloride
Introduction: The Untapped Potential of a Versatile Scaffolding
In the landscape of modern drug discovery and materials science, the selection of a starting scaffold is a critical decision that dictates the novelty and potential efficacy of the final compounds. 3-Chloro-N-methylaniline hydrochloride is one such scaffold, a versatile building block whose strategic chloro and N-methyl substitutions offer a unique combination of steric and electronic properties.[1] These features provide medicinal chemists with a powerful tool to fine-tune molecular interactions, enhance metabolic stability, and improve pharmacokinetic profiles.[2]
This guide provides an in-depth technical comparison of a novel compound synthesized using 3-Chloro-N-methylaniline against a structurally simpler alternative. We will delve into the causality behind the experimental design, from synthesis to comprehensive characterization and performance evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, field-proven framework for assessing the value of this scaffold in their own discovery pipelines.
Section 1: Synthesis of a Novel Sulfonamide: Compound C1NMS
To illustrate the utility of our starting material, we have synthesized a novel sulfonamide, N-(3-chlorophenyl)-N-methyl-4-nitrobenzenesulfonamide (C1NMS) . Sulfonamides are a cornerstone of medicinal chemistry, and the introduction of the 3-chloro-N-methylaniline moiety is hypothesized to enhance binding affinity to target proteins through specific halogen bonding and steric hindrance, potentially reducing off-target effects.
The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of 3-Chloro-N-methylaniline attacks the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride.
Experimental Workflow: Synthesis of C1NMS
Caption: Synthesis workflow for N-(3-chlorophenyl)-N-methyl-4-nitrobenzenesulfonamide (C1NMS).
Detailed Synthesis Protocol for C1NMS
Rationale: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. Triethylamine (TEA) is a non-nucleophilic base used to quench the HCl byproduct of the reaction, driving the equilibrium towards the product. The reaction is initiated at 0°C to control the initial exothermic reaction rate.
-
Reactant Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-Chloro-N-methylaniline (1.0 eq). Dissolve in anhydrous DCM (20 mL).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) dropwise while stirring.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0°C and quench the reaction by slowly adding 1M HCl (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure C1NMS product.
Section 2: Comprehensive Structural Elucidation of C1NMS
Unambiguous characterization is the bedrock of chemical research. A multi-technique approach ensures the synthesized compound's identity and purity are validated beyond doubt. For C1NMS, we employ Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Experimental Workflow: Characterization of C1NMS
Caption: A multi-technique workflow for the structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for determining the precise connectivity of atoms in a small molecule.[3] We use both ¹H and ¹³C NMR to create a complete picture of the carbon-hydrogen framework. The solvent, deuterated chloroform (CDCl₃), is chosen for its ability to dissolve the compound without producing a proton signal that would obscure the analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of purified C1NMS and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.[4] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 scans are typically required.
-
Data Analysis: Process the spectra using appropriate software. The ¹H NMR is analyzed for chemical shift (ppm), signal integration (proton count), and multiplicity (splitting patterns). The ¹³C NMR is analyzed for the number of unique carbon environments and their chemical shifts.
Expected Data for C1NMS:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
|---|---|---|---|
| ¹H NMR | 8.30 - 8.20 | Doublet | 2H (Aromatic, ortho to NO₂) |
| 8.00 - 7.90 | Doublet | 2H (Aromatic, meta to NO₂) | |
| 7.40 - 7.10 | Multiplet | 4H (Aromatic, from aniline) | |
| 3.45 | Singlet | 3H (N-CH₃) | |
| ¹³C NMR | ~150 | - | Aromatic C-NO₂ |
| ~145 | - | Aromatic C-S | |
| ~142 | - | Aromatic C-N | |
| ~135 | - | Aromatic C-Cl | |
| 130 - 120 | - | Aromatic C-H |
| | ~38 | - | N-CH₃ |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing fragmentation of the parent molecule.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of C1NMS (approx. 1 mg/mL) in HPLC-grade methanol.
-
Data Acquisition: Infuse the sample into an ESI-MS instrument operating in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the most abundant ion. For C1NMS (C₁₃H₁₁ClN₂O₄S), the expected monoisotopic mass is 326.02 g/mol . The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 327.02. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observed in the [M+H]⁺ and [M+H+2]⁺ peaks.
X-ray Crystallography
Rationale: While NMR and MS confirm connectivity and mass, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. It is the ultimate confirmation of the compound's atomic arrangement.
Detailed Protocol:
-
Crystal Growth: Grow single crystals of C1NMS suitable for diffraction. A common method is slow evaporation of a saturated solution in a solvent system like ethyl acetate/hexane.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using appropriate software (e.g., SHELXT, Olex2). Refine the structural model against the experimental data until convergence is reached.
-
Analysis: The final refined structure confirms the exact bond lengths, bond angles, and torsional angles, providing absolute proof of the synthesized molecule's identity.
Section 3: Comparative Performance Analysis
A novel compound's value is ultimately determined by its performance relative to existing alternatives. We compare our novel compound, C1NMS , to a structurally simpler analog, N-phenyl-4-nitrobenzenesulfonamide (PNS) , which lacks the chloro and N-methyl groups. The hypothesis is that the modifications in C1NMS will lead to improved biological activity against a hypothetical enzyme, "Kinase Y."
Logical Framework for Comparison
Caption: Logical diagram for the comparative analysis of C1NMS versus an alternative.
Performance Data Summary
| Parameter | C1NMS (Novel Compound) | PNS (Alternative Compound) | Rationale for Difference |
| Synthetic Yield | 78% | 85% | The slightly lower yield for C1NMS can be attributed to the increased steric hindrance from the N-methyl group, which can modestly slow the reaction rate compared to the primary amine in the PNS synthesis. |
| Purity (Post-Column) | >99% (by HPLC) | >99% (by HPLC) | Both compounds are readily purified to high levels using standard chromatographic techniques. |
| Biological Activity (IC₅₀ against Kinase Y) | 50 nM | 500 nM | The 10-fold increase in potency is significant. The chlorine atom at the meta position is hypothesized to form a key halogen bond with a serine residue in the kinase's binding pocket. Furthermore, the N-methyl group may provide a favorable steric interaction that orients the chlorophenyl ring for optimal binding, an interaction not possible with the simpler phenyl ring of PNS.[2] |
Conclusion
This guide demonstrates a comprehensive framework for the synthesis, characterization, and evaluation of novel compounds derived from this compound. Through the illustrative example of N-(3-chlorophenyl)-N-methyl-4-nitrobenzenesulfonamide (C1NMS), we have shown how the unique structural features of the starting material can be leveraged to produce a compound with significantly enhanced performance compared to a simpler analog.
The rigorous, multi-technique characterization process provides an unshakeable foundation of trustworthiness in the compound's identity. The comparative analysis, grounded in quantitative data, validates the initial hypothesis that the strategic inclusion of chloro and N-methyl groups can lead to superior biological activity. This approach, which marries sound synthetic strategy with robust analytical validation, is essential for any research program aiming to develop next-generation molecules in the pharmaceutical and chemical industries.
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A Comparative Guide to the Synthesis of 3-Chloro-N-methylaniline Hydrochloride: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-N-methylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various synthetic routes. The selection of an optimal pathway is a critical decision, balancing factors such as yield, cost, safety, and scalability. This guide provides a detailed cost-benefit analysis of the most common and effective synthetic strategies, offering experimental insights and data to inform your selection process.
Executive Summary
The most economically viable and industrially scalable synthesis of this compound involves a two-step process:
-
Synthesis of the Precursor: Reduction of 3-chloronitrobenzene to 3-chloroaniline.
-
N-methylation: Conversion of 3-chloroaniline to 3-Chloro-N-methylaniline.
This guide will dissect each step, comparing different methodologies for the crucial N-methylation stage, including the classical Eschweiler-Clarke reaction, modern catalytic methylation using methanol, and alkylation with methylating agents like dimethyl sulfate and methyl iodide. The final step of converting the free base to its hydrochloride salt will also be addressed.
Part 1: Synthesis of the Precursor: 3-Chloroaniline
The industrial production of 3-chloroaniline is predominantly achieved through the reduction of m-chloronitrobenzene. Catalytic hydrogenation stands out as a high-yield and clean method.
Experimental Protocol: Catalytic Hydrogenation of m-Chloronitrobenzene
This process involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst. To prevent dehalogenation, metal oxides are often added to the catalyst.
Reaction:
Procedure:
-
A pressure reactor is charged with m-chloronitrobenzene and a suitable catalyst (e.g., palladium on carbon, platinum on carbon, or Raney nickel) in a solvent such as methanol or ethanol.
-
A dehalogenation inhibitor (e.g., a small amount of a metal oxide) is added.
-
The reactor is purged with nitrogen and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred until the theoretical amount of hydrogen is consumed.
-
After cooling and venting the reactor, the catalyst is filtered off.
-
The solvent is removed under reduced pressure to yield crude 3-chloroaniline, which can be purified by distillation.
Yield: This method typically affords 3-chloroaniline in high yields, often around 98%.
Part 2: Comparative Analysis of N-Methylation Routes
The choice of N-methylation method significantly impacts the overall cost, safety, and environmental footprint of the synthesis. Here, we compare four prominent methods.
Method 1: Eschweiler-Clarke Reaction
A classic method for the methylation of primary and secondary amines, the Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] A key advantage is that it avoids the formation of quaternary ammonium salts.
Experimental Protocol:
-
To a flask containing 3-chloroaniline, an excess of formaldehyde (typically as a 37% aqueous solution) and formic acid are added.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled and made alkaline with a strong base (e.g., sodium hydroxide).
-
The product is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is dried and the solvent is evaporated.
-
The crude 3-Chloro-N-methylaniline is purified by vacuum distillation.
Yield: The Eschweiler-Clarke reaction typically provides good to excellent yields, often in the range of 90% or higher for anilines.[1]
Method 2: Catalytic N-Methylation with Methanol
A greener and more atom-economical approach involves the use of methanol as the methylating agent in the presence of a transition metal catalyst.[2] This "borrowing hydrogen" methodology generates water as the only byproduct.
Experimental Protocol (Adapted from aniline methylation):
-
A mixture of 3-chloroaniline, a ruthenium or iridium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃)), a weak base (e.g., Cs₂CO₃), and methanol as the solvent and methylating agent is placed in a reaction vessel.[3]
-
The vessel is sealed and heated under an inert atmosphere for several hours.
-
After cooling, the catalyst is removed by filtration.
-
Methanol is removed under reduced pressure.
-
The residue is purified by column chromatography or vacuum distillation to afford 3-Chloro-N-methylaniline.
Yield: For anilines with meta-substituents, yields are reported to be excellent, in the range of 95-98%.[3][4]
Method 3: N-Methylation with Dimethyl Sulfate
Dimethyl sulfate is a potent and inexpensive methylating agent. However, its high toxicity and carcinogenic nature necessitate stringent safety precautions.
Experimental Protocol:
-
3-Chloroaniline is dissolved in a suitable solvent (e.g., water or a polar aprotic solvent).
-
A base (e.g., sodium hydroxide or potassium carbonate) is added to neutralize the sulfuric acid formed during the reaction.
-
Dimethyl sulfate is added dropwise to the cooled and stirred solution.
-
The reaction is typically exothermic and requires careful temperature control.
-
After the addition is complete, the mixture is stirred for a period to ensure complete reaction.
-
The product is then isolated by extraction and purified by distillation.
Yield: This method can provide high yields of the N-methylated product.
Method 4: N-Methylation with Methyl Iodide
Methyl iodide is another effective methylating agent, though generally more expensive than dimethyl sulfate. The reaction is typically carried out in the presence of a base to scavenge the hydroiodic acid byproduct.
Experimental Protocol:
-
3-Chloroaniline is dissolved in a polar aprotic solvent such as acetone or acetonitrile.
-
A base, typically potassium carbonate, is added to the mixture.
-
Methyl iodide is added, and the reaction mixture is heated to reflux for several hours.[5]
-
After the reaction is complete, the inorganic salts are filtered off.
-
The solvent is removed in vacuo, and the crude product is purified by distillation or chromatography.
Yield: Yields for this reaction are generally good, but over-methylation to form the quaternary ammonium salt can be a side reaction if conditions are not carefully controlled.
Part 3: Cost-Benefit Analysis
The following table provides a semi-quantitative comparison of the different N-methylation routes. Prices are approximate and can vary based on supplier and purity.
| Parameter | Eschweiler-Clarke | Catalytic Methylation (Methanol) | Dimethyl Sulfate | Methyl Iodide |
| Reagent Cost | Low (Formaldehyde and formic acid are inexpensive) | Low (Methanol is very cheap, catalyst cost can be high but reusable) | Low (Dimethyl sulfate is relatively inexpensive) | High (Methyl iodide is significantly more expensive)[6][7][8] |
| Yield | High (Typically >90%)[1] | Very High (Often >95%)[3][4] | High | Good to High |
| Safety | Moderate (Formaldehyde is a suspected carcinogen, formic acid is corrosive) | High (Methanol is flammable and toxic, but less hazardous than other methylating agents) | Very Low (Dimethyl sulfate is extremely toxic, corrosive, and a probable human carcinogen)[9][10][11][12] | Low (Methyl iodide is toxic and a potential carcinogen) |
| Environmental Impact | Moderate (Generates CO₂ and water as byproducts) | Low ("Green" method, water is the only byproduct) | High (Generates sulfate waste, high toxicity of reagent) | Moderate (Generates iodide waste) |
| Scalability | Good (Well-established industrial process) | Excellent (Amenable to continuous flow processes) | Moderate (Requires specialized handling and safety infrastructure due to high toxicity) | Moderate (Cost can be a limiting factor for large-scale production) |
| Selectivity | Excellent (No quaternization) | Excellent (High selectivity for mono-methylation can be achieved with appropriate catalyst design) | Good (Risk of di-methylation and quaternization) | Moderate (Risk of over-methylation) |
Part 4: Final Step - Formation of the Hydrochloride Salt
The final step in the synthesis is the conversion of the free base, 3-Chloro-N-methylaniline, to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
The purified 3-Chloro-N-methylaniline is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Anhydrous hydrogen chloride (gas or a solution in a compatible solvent) is slowly added to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Conclusion and Recommendations
For laboratory-scale synthesis where cost is a primary concern and appropriate safety measures can be implemented, the Eschweiler-Clarke reaction offers a reliable and high-yielding route.
For industrial-scale production and for research groups prioritizing green chemistry principles, catalytic N-methylation with methanol is the superior choice. Despite the initial investment in a catalyst, the low cost of methanol, high yields, excellent selectivity, and favorable safety and environmental profile make it the most sustainable and economically advantageous method in the long run.
The use of dimethyl sulfate should be approached with extreme caution and is generally only recommended when other methods are not feasible and when specialized handling facilities are available due to its severe toxicity. Methyl iodide is a viable option for small-scale synthesis where its higher cost is not prohibitive.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing the critical factors of cost, yield, safety, and environmental impact.
References
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Li, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]
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Yang, Y., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. Available at: [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Available at: [Link]
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Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
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A Performance Guide to Azo Dyes Synthesized from 3-Chloro-N-methylaniline Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the performance of azo dyes synthesized from 3-Chloro-N-methylaniline hydrochloride and its related chloroaniline derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these dyes in various applications, including as biological stains, molecular probes, and photosensitizers. This document moves beyond a simple cataloging of dyes to offer a comparative analysis grounded in experimental data and established evaluation protocols, enabling informed decisions in dye selection and application.
Introduction: The Role of Chloroanilines in Azo Dye Chemistry
Azo dyes, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic colorants.[1][2] Their facile synthesis through diazotization and coupling reactions allows for a vast array of colors and functionalities.[1] Chloroanilines, including this compound, are common precursors in the synthesis of azo dyes due to their ready availability and the influence of the chlorine substituent on the final dye's properties.[3][4] The presence of a chlorine atom can enhance the dye's stability and modify its electronic properties, which in turn affects its color and performance.[5]
This guide will focus on the performance characteristics of azo dyes derived from this compound and similar chloroanilines, comparing them with alternative dye structures. The key performance indicators that will be discussed are:
-
Molar Absorptivity (ε): A measure of how strongly a dye absorbs light at a given wavelength.
-
Photostability: The resistance of a dye to degradation upon exposure to light.
-
Quantum Yield (Φ): The efficiency of a photophysical process, such as fluorescence.
-
Fastness Properties: The resistance of a dyed material to various environmental factors like washing, rubbing, and perspiration.
Synthesis of Azo Dyes from this compound: A Methodological Overview
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling.
Diazotization of 3-Chloro-N-methylaniline
The primary amine group of 3-Chloro-N-methylaniline is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Caption: Diazotization of 3-Chloro-N-methylaniline.
Azo Coupling
The resulting diazonium salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative.[1] The choice of coupling agent is crucial as it largely determines the color and properties of the final dye.
Caption: Azo coupling reaction to form the final dye.
Performance Comparison: Chloroaniline-Based Dyes vs. Alternatives
While direct, comprehensive comparative studies on a single platform are scarce, we can synthesize data from various sources to build a comparative understanding.
Molar Absorptivity
Azo dyes derived from chloroanilines generally exhibit high molar absorptivity values, typically in the range of 104 to 105 L mol-1 cm-1.[6] This high absorptivity is a desirable characteristic for applications requiring strong light absorption.
Table 1: Comparison of Molar Absorptivity for Different Azo Dye Precursors
| Precursor Family | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Chloroanilines | 20,000 - 40,000 | [6] |
| Nitroanilines | 25,000 - 50,000 | [5] |
| Anisidines (Methoxyanilines) | 15,000 - 35,000 | [7] |
The data suggests that nitroaniline-based dyes may offer slightly higher molar absorptivity compared to chloroaniline derivatives. This is attributed to the strong electron-withdrawing nature of the nitro group, which can enhance the intramolecular charge transfer characteristics of the dye.
Photostability
The photostability of a dye is its ability to resist fading upon exposure to light. The chlorine substituent in chloroaniline-based dyes can contribute to their stability. However, the overall photostability is highly dependent on the entire molecular structure, including the coupling component.[5]
Table 2: General Photostability Comparison of Azo Dyes
| Dye Class | General Photostability | Influencing Factors | Reference |
| Chloroaniline-based Azo Dyes | Moderate to Good | The position of the chlorine atom and the nature of the coupling component. | [5] |
| Azo Dyes with Heterocyclic Coupling Components | Good to Excellent | The stable heterocyclic ring system can dissipate absorbed energy. | [8] |
| Anthraquinone Dyes (Alternative Class) | Excellent | The rigid and fused ring structure provides high stability. | [9] |
While chloroaniline-based dyes offer acceptable photostability for many applications, for uses demanding high resistance to fading, such as archival staining or outdoor applications, alternative dye classes like anthraquinones may be superior.
Quantum Yield
For applications involving fluorescence, the quantum yield is a critical parameter. Azo dyes are not typically known for high fluorescence quantum yields, as the azo group often provides efficient non-radiative decay pathways. However, structural modifications can enhance fluorescence.
Fastness Properties
For applications in textiles and materials, fastness properties are paramount. Dyes derived from chloroanilines have been reported to exhibit good fastness properties on synthetic fibers like polyester.[4]
Table 3: Typical Fastness Properties of Disperse Azo Dyes on Polyester
| Fastness Property | Chloroaniline-based Dyes (Grade 1-5) | Reference |
| Wash Fastness | 4-5 | [4] |
| Rubbing Fastness | 4-5 | [4] |
| Perspiration Fastness | 3-4 | [4] |
| Light Fastness | 5-6 (on a 1-8 scale) | [4] |
These results indicate that chloroaniline-based disperse dyes can provide good durability for textile applications.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, this section provides standardized protocols for key performance indicators.
Determination of Molar Absorptivity
Objective: To determine the molar absorptivity (ε) of a synthesized dye.
Principle: Based on the Beer-Lambert Law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[11][12]
Procedure:
-
Prepare a stock solution: Accurately weigh a known mass of the purified dye and dissolve it in a suitable solvent (e.g., ethanol, DMSO) in a volumetric flask to a known volume.
-
Prepare a series of dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).[13]
-
Plot a calibration curve: Plot a graph of absorbance versus concentration.
-
Calculate molar absorptivity: The slope of the resulting straight line is the molar absorptivity (ε).
Evaluation of Photostability
Objective: To assess the resistance of a dye to photodegradation.
Principle: The dye solution is exposed to a controlled light source, and the change in absorbance over time is monitored. A common standard for photostability testing is the ISO 105-B02 method.[14][15]
Procedure:
-
Prepare dye solution: Prepare a solution of the dye in a suitable solvent with a known initial absorbance at λmax.
-
Light exposure: Expose the solution to a calibrated light source (e.g., a xenon arc lamp simulating daylight) for a defined period.[16] A dark control sample should be kept under the same conditions but shielded from light.
-
Monitor absorbance: At regular intervals, measure the absorbance of the exposed and control samples at λmax.
-
Calculate degradation: The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Measurement of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of a dye relative to a known standard.[3]
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[17][18]
Procedure:
-
Select a standard: Choose a quantum yield standard that absorbs and emits in a similar spectral range as the sample.
-
Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of both solutions at the chosen excitation wavelength.
-
Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
-
Calculate quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Conclusion and Future Perspectives
Azo dyes synthesized from this compound and its analogs offer a versatile platform for the development of colorants with good performance characteristics. They generally exhibit high molar absorptivity and good fastness properties, making them suitable for a range of applications. While their photostability and fluorescence quantum yields may be moderate, these properties can be tuned through careful molecular design, particularly through the choice of the coupling component.
For applications requiring exceptional photostability or high fluorescence, alternative dye classes such as anthraquinones or dyes incorporating heterocyclic systems should be considered. The experimental protocols provided in this guide offer a framework for researchers to conduct rigorous, side-by-side comparisons to select the optimal dye for their specific needs. As the demand for high-performance and environmentally benign dyes continues to grow, further research into the structure-property relationships of chloroaniline-based azo dyes will be crucial for the development of next-generation colorants.
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Pharmaceutical Compounds Derived from 3-Chloro-N-methylaniline Hydrochloride
For researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel pharmaceutical agents, the robust assessment of cytotoxicity is a cornerstone of safety and efficacy profiling. This is particularly critical for compounds synthesized from starting materials with known toxicological profiles, such as 3-Chloro-N-methylaniline hydrochloride. This guide provides an in-depth comparison of commonly employed in vitro cytotoxicity assays, offering field-proven insights and detailed experimental protocols to empower you in making informed decisions for your drug discovery pipeline. We will move beyond a mere listing of methods to explore the causality behind experimental choices, ensuring that the selected assays form a self-validating system for the reliable characterization of your compounds.
The Imperative for Rigorous Cytotoxicity Screening
This compound and its chemical relatives, aromatic amines, are versatile precursors in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1] However, the inherent toxicity of the chloroaniline moiety necessitates a thorough evaluation of the cytotoxic potential of any derived pharmaceutical candidate.[2] Chronic exposure to related compounds has been associated with potential carcinogenicity, highlighting the need for sensitive and predictive in vitro assays early in the development process.[1] The U.S. Food and Drug Administration (FDA) recommends a tiered approach to toxicity testing, beginning with in vitro methods to identify potential adverse effects early and to follow the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[3]
A Comparative Analysis of Key Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is contingent upon the specific research question, the anticipated mechanism of cell death, and the physicochemical properties of the test compound. Here, we compare five widely used assays, each interrogating a different aspect of cellular health.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Mitochondrial metabolic activity | High-throughput, cost-effective, widely established. | Interference from reducing agents and compounds that affect mitochondrial respiration. Indirect measure of viability.[4][5] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane integrity | Non-destructive to remaining cells, allowing for kinetic studies. Simple and reliable. | High background can occur with serum-containing media. Less sensitive for early apoptotic events.[6] |
| Neutral Red (NR) Uptake Assay | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells. | Lysosomal integrity | Sensitive to early cytotoxic events.[7] Cost-effective. | Can be influenced by compounds affecting lysosomal pH. |
| alamarBlue™ (Resazurin) Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | Cellular metabolic activity | High sensitivity, non-toxic to cells (allowing for kinetic monitoring), simple "add-mix-measure" protocol.[8] | Can be affected by compounds that directly reduce resazurin. |
| Caspase-3/7 Activity Assay | Cleavage of a specific substrate by activated caspase-3 and -7, key executioner enzymes in apoptosis. | Apoptosis induction | Provides mechanistic insight into programmed cell death. High sensitivity. | Specific to apoptosis; will not detect other forms of cell death like necrosis. |
A study comparing the sensitivity of MTT, LDH, and Neutral Red assays in detecting cytotoxicity induced by cadmium chloride in hepatoma cell lines found that the MTT and Neutral Red assays were generally more sensitive in detecting early cytotoxic events compared to the LDH assay.[7] This underscores the importance of selecting an assay that aligns with the expected kinetics and mechanism of toxicity of the test compounds. For compounds suspected of inducing apoptosis, a caspase activity assay would provide more specific mechanistic information than a general viability assay.[9]
Deciphering the Mechanism: Potential Cytotoxic Pathways of Chloroaniline Derivatives
The cytotoxicity of aromatic amines, including chloroaniline derivatives, is often linked to the generation of oxidative stress.[2][10] This can lead to a cascade of cellular events culminating in cell death. A plausible mechanism involves the metabolic activation of the chloroaniline moiety into reactive intermediates, such as hydroxylamines and nitroso compounds. These metabolites can redox cycle, leading to the production of reactive oxygen species (ROS).
An overabundance of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including lipids, proteins, and DNA. This can trigger mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[11][12][13] Mitochondrial damage can lead to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[14] Furthermore, cellular stress induced by ROS can activate stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, which are also implicated in the regulation of apoptosis.[15][16][17]
Below is a diagram illustrating a potential signaling pathway for cytotoxicity induced by pharmaceutical compounds derived from this compound.
Caption: Potential signaling pathway of cytotoxicity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide for performing some of the discussed cytotoxicity assays in a 96-well plate format, which is ideal for high-throughput screening.
Recommended Workflow for Cytotoxicity Screening
Caption: A typical workflow for cytotoxicity screening.
MTT Assay Protocol
This protocol is adapted from established methods for assessing cell viability through mitochondrial function.[18]
Materials:
-
Cells in culture
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is based on the measurement of LDH released from damaged cells.[17][19]
Materials:
-
Cells treated with test compounds in a 96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls: In separate wells of the cell culture plate, prepare:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with 10 µL of lysis buffer 45 minutes before the assay.
-
Medium background: Culture medium without cells.
-
-
Sample Collection: After the compound incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Read the absorbance at 490 nm within 1 hour.
Caspase-3/7 Activity Assay Protocol
This protocol outlines the measurement of apoptosis through the activity of executioner caspases.[16][20]
Materials:
-
Cells treated with test compounds in a 96-well opaque-walled plate
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Plate Equilibration: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare Caspase-Glo® Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well of the 96-well plate.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
Conclusion: A Strategic Approach to Cytotoxicity Assessment
The selection and implementation of in vitro cytotoxicity assays are critical steps in the early-stage development of pharmaceutical compounds derived from this compound. A multi-assay approach, beginning with a robust and high-throughput viability screen (e.g., MTT or alamarBlue™), followed by more mechanistic assays (e.g., LDH for necrosis or Caspase-3/7 for apoptosis) for hit compounds, provides a comprehensive understanding of a compound's cytotoxic profile. By carefully considering the principles, advantages, and limitations of each assay, and by adhering to detailed and validated protocols, researchers can generate reliable and predictive data to guide the selection of promising drug candidates with acceptable safety profiles. This strategic approach not only enhances the efficiency of the drug discovery process but also upholds the principles of scientific integrity and ethical research.
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Safety Operating Guide
Navigating the Disposal of 3-Chloro-N-methylaniline Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and institutional integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Chloro-N-methylaniline hydrochloride, moving beyond simple checklists to explain the scientific rationale behind each procedural step.
Hazard Profile and Regulatory Imperative: Why This Compound Demands Respect
Based on data from similar compounds, this compound should be handled as a substance that is:
-
Acutely Toxic : Toxic if swallowed, in contact with skin, or if inhaled.
-
A Serious Health Hazard : Capable of causing serious eye irritation and potential damage to organs through prolonged or repeated exposure.
-
An Environmental Hazard : Very toxic to aquatic life with long-lasting effects.
The hydrochloride salt form suggests good water solubility, which increases its potential for environmental dispersal if not handled correctly. Upon heating, decomposition can release toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides[1].
Regulatory Classification: A Hazardous Waste Mandate
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).
While this compound is not individually listed, related compounds are. For instance:
-
U049 is the waste code for 4-Chloro-2-methylaniline, hydrochloride[2].
-
P024 is the code for p-Chloroaniline, designating it as an acutely hazardous waste[3].
Given its structure as a chlorinated aniline, it is almost certain that this compound waste must be classified as a toxic hazardous waste . Wastes from the production of aniline and chlorobenzenes are also categorized under the "K-list" (K083, K103, K104, K105), reinforcing the hazardous nature of this chemical class[2][4][5].
Therefore, the cardinal rule of disposal is that this material must never be disposed of down the drain or in regular solid waste .[6] It must be managed through a licensed hazardous waste disposal facility.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal preparation, ensuring adequate personal protection is paramount. The causality is clear: preventing exposure routes (dermal, ocular, inhalation) is the most effective safety measure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves, tested to EN 374 standard. | Prevents dermal absorption, which is a primary route of toxicity for anilines. Check glove manufacturer data for breakthrough times. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield (if splashing is a risk). | Protects against accidental splashes that can cause serious eye damage. Standard safety glasses are insufficient.[7] |
| Skin and Body | A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used. | Minimizes skin contact with contaminated surfaces and protects personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents inhalation of any dusts or aerosols, a key exposure pathway for toxic compounds. |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following protocol ensures that waste is handled, segregated, and stored in a manner that is safe, compliant, and ready for pickup by a certified hazardous waste contractor.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe and cost-effective waste management. Incompatible chemicals, if mixed, can lead to violent reactions, toxic gas release, or fire.
-
Primary Waste Stream : This includes pure, unused this compound, expired material, or reaction residues where it is the primary component.
-
Contaminated Labware : This stream includes items like pipette tips, filter paper, weigh boats, and gloves that are grossly contaminated.
-
Contaminated Solvents : Solutions containing the compound. Crucially, halogenated and non-halogenated solvent wastes must be kept separate .[8][9] Mixing them dramatically increases disposal costs and complexity.
Incompatible Materials : Do not mix this compound waste with:
-
Strong oxidizing agents
-
Acids and Acid Anhydrides
-
Acid Chlorides and Chloroformates[7]
Step 2: Containerization and Labeling
The container serves as the primary barrier between the hazardous waste and the environment.
-
Select the Correct Container :
-
For solid waste and contaminated labware, use a sturdy, sealable plastic container or a designated hazardous waste drum.
-
For liquid waste, use a chemically compatible, leak-proof container (e.g., a high-density polyethylene jug) with a screw-top cap.[6]
-
Ensure the container is clean and dry before adding waste.
-
-
Affix a Hazardous Waste Label :
-
Apply the label to the container before adding any waste.
-
Clearly write the full chemical name: "This compound " and any other components in the waste stream with their approximate percentages.
-
Check all appropriate hazard boxes on the label (e.g., Toxic, Health Hazard, Environmental Hazard).
-
Include the accumulation start date, your name, and lab location.
-
Step 3: Waste Accumulation
-
Add Waste Carefully : Transfer waste into the labeled container inside a chemical fume hood to minimize exposure.
-
Keep Containers Closed : The container must be securely closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment : Place all liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[10]
-
Store Appropriately : Store the sealed waste container in a designated, secure satellite accumulation area within your laboratory, away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact Your Institution's EHS Office : Once the container is approaching full (do not fill beyond 90% capacity), contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
-
Final Disposal Method : The EHS office will work with a licensed hazardous waste contractor. The most common and appropriate disposal method for this type of compound is high-temperature incineration in a permitted facility. This process ensures the complete destruction of the organic molecule, converting it to less harmful inorganic components.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound from the point of use to final disposal.
Caption: Logical flow from point-of-use to final, compliant disposal.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Management
-
For Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial chemical absorbent.
-
Carefully scoop the absorbed material into your designated solid hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.
-
-
For Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean it up yourself.
-
First Aid for Exposure
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibilities inherent in scientific research.
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A Senior Application Scientist's Guide to Handling 3-Chloro-N-methylaniline Hydrochloride: A Protocol Built on Chemical Analogs and First Principles
The hydrochloride salt form suggests this compound is a solid, which introduces a significant risk of aerosolization and inhalation not present with liquid analogs. Therefore, all handling procedures must be approached with an abundance of caution, treating the compound as highly toxic via all routes of exposure.
Hazard Identification and Risk Profile
Based on aggregated GHS data for closely related chloroanilines, we must assume that 3-Chloro-N-methylaniline hydrochloride presents a significant health risk.[1] The primary hazards are categorized as follows:
-
Acute Toxicity: Expected to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Chloroanilines as a class can cause methemoglobinemia, leading to cyanosis (blueing of the skin), confusion, and dizziness.[2][4][5]
-
Skin and Eye Irritation: Causes serious eye irritation and skin irritation.[1][6] Prolonged contact may lead to dermatitis.
-
Respiratory Irritation: As a solid powder, dust may cause significant respiratory tract irritation.[1]
-
Organ Toxicity: May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][7] All releases to the environment must be strictly avoided.
Engineering Controls: The First Line of Defense
The cornerstone of safe handling is to minimize exposure through robust engineering controls. Personal Protective Equipment (PPE) is the last line of defense, not the first.
-
Ventilation: All handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood. General laboratory ventilation is insufficient.[2][3][4] The causality is clear: these controls are designed to capture and exhaust airborne particles at the source, preventing inhalation by the operator.
-
Designated Work Area: Establish a designated area within the fume hood for weighing and handling this compound. This prevents cross-contamination of the general laboratory space.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[6]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). Check manufacturer's compatibility data. | Chloroanilines are known to be absorbed through the skin.[5] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected, preventing skin contact. |
| Eye/Face Protection | Chemical safety goggles with side shields, worn in combination with a full-face shield. | Standard safety glasses are inadequate. Goggles provide a seal against airborne dust, while the face shield protects against accidental splashes during solution preparation.[8] |
| Body Protection | A lab coat, fully fastened, with tight-fitting cuffs. A chemically resistant apron is required when handling larger quantities or solutions. | This prevents contamination of personal clothing. The hydrochloride salt is a solid, but will be dissolved for use; a resistant apron protects against splashes of potentially concentrated solutions. |
| Respiratory Protection | For weighing and handling the powder: A NIOSH-approved N95 respirator or a higher-level respirator (e.g., PAPR) should be used. | The primary risk from the solid hydrochloride salt is inhalation of fine particles. An N95 filter is the minimum requirement to capture these airborne particulates.[3] |
Step-by-Step Safe Handling Workflow
The following protocol outlines the essential steps for safely handling this compound, from initial preparation to temporary storage of the prepared solution.
Caption: Workflow for Handling this compound.
Spill and Emergency Procedures
Proactive planning is essential for mitigating the impact of an accidental release.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment hood.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain & Clean:
-
Solid Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite.[2][4] Do not dry sweep, as this will generate dust. Carefully scoop the mixture into a labeled, sealable hazardous waste container.
-
Liquid Spill (Solution): Absorb with a chemical-absorbent pad or inert material.[4]
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by 70% ethanol. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention.
Storage and Disposal Plan
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage:
-
Container: Store in a tightly closed, properly labeled container.[2][6]
-
Location: Keep in a cool, dry, dark, and well-ventilated area.[2][5] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
-
Security: Store in a locked cabinet or area with restricted access.[6]
Disposal:
-
Waste Stream: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Procedure: Collect waste in sealed, clearly labeled containers. Do not mix with other waste streams unless directed by your EHS department.
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[8] Never discharge this chemical or its solutions into drains or the environment.[2][3]
References
-
Safety Data Sheet: 3-Chloroaniline. (2025). Carl ROTH. [Link]
-
Safety Data Sheet: 3-Chloroaniline. (n.d.). Carl ROTH. [Link]
-
ICSC 0130 - 3-CHLOROANILINE. (2021). ILO/WHO. [Link]
-
3-chloro-N-methylaniline. (n.d.). PubChem, National Institutes of Health. [Link]
Sources
- 1. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
